molecular formula C4H4FeO6 B3425330 Ferrous tartrate CAS No. 41014-96-4

Ferrous tartrate

Cat. No.: B3425330
CAS No.: 41014-96-4
M. Wt: 203.92 g/mol
InChI Key: OHZCFWMJMWFNFP-YGEZSCCGSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrous tartrate (chemical formula C4H4FeO6, molar mass 203.92 g/mol) is the iron(II) salt of tartaric acid, appearing as a reddish powder . This compound belongs to the class of organic transition metal salts and is soluble in water, which facilitates its application in aqueous biochemical and analytical systems . Historically known as "Iron Wine," this compound was used in the 19th and early 20th centuries as a medicinal tonic and a treatment for anemia, often prepared by digesting tartarated iron in sherry wine . In modern research, its applications are diverse. It serves as a key reagent in analytical chemistry, particularly in colorimetric assays for tannins . In material science, this compound is investigated for the synthesis of iron-based nanomaterials, leveraging its bioavailability for potential applications in iron supplementation . Its role in catalysis is significant in wine chemistry studies, where it models the behavior of iron in redox reactions that influence oxidative spoilage and the formation of undesirable sulfur compounds . The compound releases bioavailable ferrous ions (Fe²⁺) in physiological conditions, contributing to hemoglobin synthesis, and may also exhibit antioxidant properties . The mechanism of action in many of its applications involves complexation with organic compounds and participation in electron transfer reactions, which can influence the stability and reactivity of various chemical systems . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment, as it may pose hazards upon inhalation, skin contact, or ingestion .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

41014-96-4

Molecular Formula

C4H4FeO6

Molecular Weight

203.92 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioate;iron(2+)

InChI

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m0./s1

InChI Key

OHZCFWMJMWFNFP-YGEZSCCGSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2]

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ferrous Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ferrous tartrate, an iron(II) salt of tartaric acid. Historically used in medicine, it continues to be relevant in pharmaceutical research as an iron supplement for treating iron-deficiency anemia.[1][2][3] This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and visualizes relevant chemical and physiological pathways.

Chemical and Physical Properties

This compound is a coordination complex that exists as the iron(II) salt of tartaric acid.[3] Its properties can vary slightly depending on its hydration state and isomeric form. The data presented below pertains primarily to the anhydrous form unless otherwise specified.

PropertyValueReference(s)
IUPAC Name Iron(II) (2R,3R)-2,3-dihydroxybutanedioate[1][3]
Chemical Formula C₄H₄FeO₆[1][3][4][5]
Molecular Weight 203.92 g/mol [1][3][4][5]
CAS Numbers 2944-65-2, 41014-96-4[1][6]
ATC Code B03AA08 (Oral bivalent iron preparation)[3]
PropertyValue / DescriptionReference(s)
Appearance Reddish or brown to dark brown powder/solid.[3][7]
Solubility Data on specific water solubility is limited. It is generally considered less soluble than ferrous sulfate (B86663).[4] Ferric (Fe³⁺) tartrate has a very low solubility of < 1 g/L.[8]
Melting Point Decomposes upon heating. A specific melting point is not applicable.[9][10]
Boiling Point Not applicable; decomposes.[10]
Crystal Structure Orthorhombic system.[11][12]
pH Solutions are acidic due to the hydrolysis of the Fe(II) ion. The pH of general ferrous solutions can be below 2.85.[13] A 1% solution of the related ferric tartrate has a pH of approximately 3.5.[8]

Synthesis and Characterization Workflows

The synthesis and subsequent analysis of this compound are crucial for ensuring its purity, identity, and suitability for research and pharmaceutical applications.

A common laboratory-scale method for producing this compound nanoparticles is through a wet chemical precipitation technique.[9][11]

cluster_reactants Reactant Preparation FeSO4 Aqueous Ferrous Sulfate (FeSO₄) Solution Mix Mix Reactants FeSO4->Mix Tartaric Aqueous Tartaric Acid (C₄H₆O₆) Solution Tartaric->Mix Facilitate Add Sodium Metasilicate (B1246114) (Na₂SiO₃) to facilitate reaction Mix->Facilitate Precipitate Precipitation of This compound Facilitate->Precipitate Wash Wash with Deionized Water Precipitate->Wash Dry Dry Precipitate (e.g., in oven at 60-80°C) Wash->Dry Product Final Product: This compound Powder Dry->Product

Caption: Workflow for the wet chemical synthesis of this compound.

Following synthesis, the product must be characterized to confirm its identity and structure.

cluster_input Input Sample cluster_analysis Analytical Techniques cluster_output Derived Data Sample Synthesized This compound XRD Powder X-Ray Diffraction (XRD) Sample->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR TGA Thermogravimetric Analysis (TGA/DTA) Sample->TGA XRD_data Crystal Structure (Orthorhombic) Crystallite Size XRD->XRD_data FTIR_data Functional Groups (O-H, C=O, C-O, Fe-O) Molecular Vibrations FTIR->FTIR_data TGA_data Thermal Stability Decomposition Profile Hydration State TGA->TGA_data

Caption: Workflow for the physicochemical characterization of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis and analysis.

This protocol is adapted from the wet chemical technique.[9][11]

  • Reactant Preparation: Prepare aqueous solutions of 0.2 M iron(II) sulfate (FeSO₄) and 0.2 M L-tartaric acid (C₄H₆O₆).

  • Reaction Initiation: Mix equal volumes of the iron(II) sulfate and tartaric acid solutions in a beaker under constant stirring.

  • Facilitation: To this mixture, add a 0.5 M solution of sodium metasilicate (Na₂SiO₃) dropwise. The presence of silicate (B1173343) facilitates the formation of iron tartrate. A surfactant like Triton X-100 may also be added to control particle size.

  • Precipitation and Aging: Continue stirring the solution for 2-3 hours to allow for the complete precipitation of this compound.

  • Isolation: Separate the precipitate from the solution via centrifugation or vacuum filtration.

  • Washing: Wash the collected solid multiple times with deionized water to remove unreacted ions and byproducts, followed by a final wash with ethanol.

  • Drying: Dry the final product in a vacuum oven at a temperature of 60-80°C until a constant weight is achieved. The resulting material is a fine powder of this compound nanoparticles.

  • Objective: To determine the crystal structure and average crystallite size of the synthesized this compound.

  • Sample Preparation: Gently grind a small amount of the this compound powder using an agate mortar and pestle to ensure a uniform particle size. Mount the powder onto a zero-background sample holder.

  • Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/minute.

  • Data Analysis: Analyze the resulting diffraction pattern to identify the crystalline phases by comparing peak positions with reference patterns. The orthorhombic structure is characteristic of iron tartrate.[11][12] Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle.

  • Objective: To identify the functional groups present in the this compound molecule and confirm the coordination of the tartrate ligand to the iron center.

  • Sample Preparation: Prepare a pellet by mixing approximately 1-2 mg of the this compound powder with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Collection: Record the infrared spectrum in the range of 4000 to 400 cm⁻¹. Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Analyze the positions and shapes of the absorption bands. Key expected vibrations for this compound include: a broad band around 3100-3500 cm⁻¹ (O-H stretching), a strong band around 1600 cm⁻¹ (asymmetric C=O stretching of the carboxylate group), and bands in the 1100-1400 cm⁻¹ region (C-O stretching and O-H bending).[9][14][15]

  • Objective: To evaluate the thermal stability and decomposition pattern of this compound, including the loss of any water of hydration.

  • Sample Preparation: Place a precise amount (e.g., 5-10 mg) of the this compound powder into an alumina (B75360) or platinum crucible.

  • Instrumentation: Use a TGA/DTA (Differential Thermal Analysis) instrument.

  • Data Collection: Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/minute) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature). For hydrated this compound, an initial weight loss step below 150°C corresponds to the loss of water molecules.[9] Subsequent weight loss at higher temperatures (>300°C) represents the decomposition of the anhydrous tartrate into iron oxides.[9]

Role in Drug Development: Iron Absorption Pathway

As an oral iron supplement, the therapeutic effect of this compound is dependent on the physiological pathway of iron absorption in the gastrointestinal tract. The ferrous (Fe²⁺) state is crucial for absorption.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream compound Oral Ferrous (Fe²⁺) Tartrate Fe2_lumen Fe²⁺ (Ferrous Iron) compound->Fe2_lumen Dissociation lumen Intestinal Lumen (Duodenum) enterocyte Enterocyte (Intestinal Cell) blood Bloodstream DMT1 DMT1 Transporter Fe2_lumen->DMT1 Uptake Fe2_cell Intracellular Fe²⁺ Pool DMT1->Fe2_cell FPN Ferroportin (FPN) Fe2_cell->FPN Export Fe3_blood Fe³⁺ (Ferric Iron) FPN->Fe3_blood Oxidation by Hephaestin Heph Hephaestin (Ferroxidase) Heph->FPN couples with Transferrin Transferrin (Tf) Fe3_blood->Transferrin Binding Tf_Fe3 Tf-Fe³⁺ Complex Transferrin->Tf_Fe3 BoneMarrow Bone Marrow Tf_Fe3->BoneMarrow Transport Hemo Hemoglobin Synthesis BoneMarrow->Hemo

Caption: Physiological pathway of oral ferrous iron absorption and utilization.

The process begins with the dissociation of this compound in the gut, releasing ferrous iron (Fe²⁺).[4] This Fe²⁺ is then transported into the intestinal enterocytes primarily by the Divalent Metal Transporter 1 (DMT1).[2][16] Inside the cell, iron can be stored as ferritin or exported into the bloodstream via the transporter ferroportin.[17] As iron exits the cell, it is oxidized to ferric iron (Fe³⁺) by the enzyme hephaestin, allowing it to bind to the transport protein transferrin.[18] Transferrin then delivers the iron to various parts of the body, most notably the bone marrow, where it is a critical component for the synthesis of hemoglobin in red blood cells.[2][4] This entire process is tightly regulated by the hormone hepcidin, which can block ferroportin to prevent excessive iron absorption.[17]

References

Synthesis and Characterization of Iron Tartrate Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of iron tartrate nanoparticles. Iron tartrate nanoparticles are emerging as promising candidates for various biomedical applications, particularly in drug delivery, owing to their biocompatibility and tunable properties. This document details the synthesis methodologies, in-depth characterization techniques, and potential applications, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis of Iron Tartrate Nanoparticles

The synthesis of iron tartrate nanoparticles can be achieved through several methods, with the wet chemical approach being the most prominently documented. This section details the experimental protocols for the synthesis of these nanoparticles.

Wet Chemical Synthesis

This method involves the reaction of an iron salt with tartaric acid in an aqueous solution, often facilitated by a surfactant and a catalyst.

Experimental Protocol:

A detailed protocol for the wet chemical synthesis of iron(II) tartrate nanoparticles is as follows[1][2]:

  • Materials: Iron(II) sulphate (FeSO₄), Tartaric acid (C₄H₆O₆), Sodium metasilicate (B1246114) (Na₂SiO₃), and Triton X-100 (surfactant).

  • Procedure:

    • Prepare aqueous solutions of iron(II) sulphate, tartaric acid, and sodium metasilicate.

    • Mix the iron(II) sulphate and tartaric acid solutions.

    • Add the sodium metasilicate solution to the mixture. The presence of sodium metasilicate facilitates the reaction to form iron tartrate.

    • Introduce the surfactant Triton X-100 to the reacting mixture to mediate the nanoparticle formation.

    • Maintain the pH of the solution in the range of 4 to 5.

    • The resulting precipitate of iron tartrate nanoparticles is then collected, washed, and dried for further characterization.

Reaction: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₄ + H₂SO₄[1]

Characterization of Iron Tartrate Nanoparticles

Thorough characterization is crucial to understand the physicochemical properties of the synthesized iron tartrate nanoparticles and to ensure their suitability for biomedical applications. This section outlines the key characterization techniques and presents the expected quantitative data in structured tables.

Morphological and Structural Characterization

2.1.1. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, offering insights into their size, shape, and morphology.

Experimental Protocol:

  • Disperse the synthesized iron tartrate nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication.

  • Place a drop of the dispersion onto a carbon-coated copper grid.

  • Allow the solvent to evaporate completely.

  • Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

  • Analyze the obtained micrographs to determine the particle size distribution and morphology.

Quantitative Data from TEM Analysis:

ParameterValueReference
MorphologyNearly spherical[1][2]
Size Range30 - 50 nm[1][2]
Minimum Particle Size35.73 nm[1]
Maximum Particle Size49.06 nm[1]

2.1.2. X-ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and calculate the average crystallite size of the nanoparticles.

Experimental Protocol:

  • Prepare a powder sample of the synthesized iron tartrate nanoparticles.

  • Mount the sample on the XRD instrument.

  • Record the diffraction pattern over a suitable range of 2θ angles.

  • Analyze the positions and widths of the diffraction peaks to identify the crystal structure and calculate the crystallite size using the Scherrer equation.

Quantitative Data from XRD Analysis:

ParameterValueReference
Crystal StructureOrthorhombic[1][2]
Average Crystallite Size (Scherrer's formula)35.28 nm[1][2]
Average Crystallite Size (Williamson-Hall method)28.50 nm[1]
Strain0.0032[1]

Lattice Parameters of Iron(II) Tartrate Nanoparticles:

ParameterValue (Å)Reference
a8.76[1]
b10.98[1]
c8.20[1]
α, β, γ90°[1]
Spectroscopic and Thermal Characterization

2.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of iron tartrate.

Experimental Protocol:

  • Mix a small amount of the dried nanoparticle powder with potassium bromide (KBr).

  • Press the mixture into a pellet.

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the characteristic absorption bands to identify the functional groups.

FTIR Peak Assignments for Iron(II) Tartrate:

Wavenumber (cm⁻¹)Vibrational AssignmentReference
3200-3500O-H stretching (water of crystallization)[3]
1613.6, 1589C=O stretching[1][3]
1458.3, 1412C=O stretching[1][3]
1364.4λ(C=O) + δ(O-C=O)[1]
1230-[3]
1127.4δ(C-H) + π(C-H)[1]
1084, 1043C-O stretching[3]
742-[3]
637.0, 633CO deformation[1][3]

2.2.2. Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the nanoparticles.

Experimental Protocol:

  • Place a known weight of the nanoparticle sample in the TGA/DTA instrument.

  • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • Record the weight loss and temperature difference as a function of temperature.

Thermal Decomposition Stages of Iron(II) Tartrate Nanoparticles:

Temperature Range (°C)Mass Loss (%)Decomposition ProductReference
Room temperature to 500Fe(II) tartrate dihydrate (stable)[1]
8012.65Fe(II) tartrate[1]
36150.38Metastable state of iron carbonate[1]
40070.40FeO[1]
Stable up to100 °C-[1][2]

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the relationships between different stages of synthesis and characterization is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these workflows.

SynthesisWorkflow cluster_synthesis Wet Chemical Synthesis cluster_processing Post-Synthesis Processing FeSO4 Iron(II) Sulphate Solution Mixing Mixing & Reaction (pH 4-5) FeSO4->Mixing TartaricAcid Tartaric Acid Solution TartaricAcid->Mixing Na2SiO3 Sodium Metasilicate Solution Na2SiO3->Mixing TritonX100 Triton X-100 TritonX100->Mixing Precipitate Iron Tartrate Nanoparticle Precipitate Mixing->Precipitate Washing Washing Precipitate->Washing Drying Drying Washing->Drying FinalProduct Dried Nanoparticle Powder Drying->FinalProduct CharacterizationWorkflow cluster_morphological Morphological & Structural Analysis cluster_spectroscopic Spectroscopic & Thermal Analysis Nanoparticles Synthesized Iron Tartrate Nanoparticles TEM Transmission Electron Microscopy (TEM) Nanoparticles->TEM XRD X-ray Diffraction (XRD) Nanoparticles->XRD FTIR Fourier Transform Infrared (FTIR) Spectroscopy Nanoparticles->FTIR TGA_DTA Thermal Analysis (TGA/DTA) Nanoparticles->TGA_DTA Morph_Size Morph_Size TEM->Morph_Size Morphology & Size Crystal_Size Crystal_Size XRD->Crystal_Size Crystal Structure & Size Func_Groups Func_Groups FTIR->Func_Groups Functional Groups Thermal_Stab Thermal_Stab TGA_DTA->Thermal_Stab Thermal Stability CellularUptake cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Nanoparticle Tartrate-Coated Iron Oxide Nanoparticle CellMembrane Cell Membrane Nanoparticle->CellMembrane Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease

References

Unraveling the Crystal Architecture of Ferrous Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of ferrous tartrate compounds. By examining crystallographic data and synthesis methodologies from key scientific literature, this document serves as a critical resource for professionals in research, science, and drug development. The precise atomic arrangement and intermolecular interactions detailed herein are fundamental to understanding the physicochemical properties and potential applications of these compounds.

Synthesis of this compound Crystals

The successful synthesis of high-quality single crystals is a prerequisite for accurate crystal structure determination. For this compound, a commonly employed and effective method is the gel growth technique, specifically using a silica (B1680970) gel medium. This method is particularly advantageous for compounds like this compound which exhibit low solubility in water and may decompose at elevated temperatures, precluding melt growth or solvent evaporation techniques.[1]

Experimental Protocol: Gel Growth Synthesis of this compound Hemi-pentahydrate

A single diffusion method within a test tube is a well-documented procedure for growing single crystals of iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O).[2][3]

Materials and Reagents:

Procedure:

  • Gel Preparation: A solution of sodium metasilicate is carefully titrated with a solution of tartaric acid to achieve a specific pH. This mixture is then transferred to glass test tubes and left undisturbed to allow for the setting of the silica gel.

  • Reactant Addition: Once the gel has solidified, an aqueous solution of iron(II) sulfate is gently layered on top of the gel.

  • Crystal Growth: The test tubes are sealed and stored at a constant, ambient temperature. Over a period of several weeks to months, the iron(II) sulfate solution will slowly diffuse into the gel matrix. As the Fe²⁺ ions encounter the tartrate ions within the gel, the reaction to form this compound occurs at a slow rate, facilitating the growth of well-defined single crystals. The expected chemical reaction is: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄[1]

  • Harvesting: The resulting crystals can be carefully harvested from the gel for subsequent analysis.

A variation of this method involves a wet chemical technique for the synthesis of this compound nanoparticles. This procedure utilizes iron(II) sulfate, tartaric acid, and sodium metasilicate, with the addition of a surfactant such as Triton X-100 to control particle size.[4]

Crystallographic Analysis of this compound

The definitive determination of the three-dimensional atomic arrangement in this compound is achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection: A suitable single crystal, free of significant defects, is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement using least-squares methods.

The Crystal Structure of this compound Hemi-pentahydrate

Single-crystal X-ray diffraction studies have revealed that iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O) crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[2][3][5] This non-centrosymmetric space group is consistent with the chiral nature of the tartrate ligand.

Crystallographic Data

The fundamental crystallographic parameters for this compound hemi-pentahydrate are summarized in the table below.

ParameterValueReference
Crystal System Orthorhombic[2][3][5]
Space Group P2₁2₁2₁[2][3][5]
a 7.8578(3) Å[5]
b 11.0988(5) Å[5]
c 18.0529(8) Å[5]
Coordination Environment and Molecular Structure

The crystal structure is characterized by slightly distorted FeO₆ octahedra.[2][5] Each iron(II) ion is coordinated to six oxygen atoms. Five of these oxygen atoms originate from three distinct tartrate molecules, and the sixth coordination site is occupied by an oxygen atom from a water molecule.[2] This coordination scheme results in the formation of C₄H₄O₆–Fe–C₄H₄O₆ chains linked by Fe–O bonds.[2][5]

The Fe-O bond lengths in the coordination sphere are presented in the following table.

BondBond Length (Å)Reference
Fe–O2.060(2) - 2.188(2)[2]

The overall three-dimensional structure is further stabilized by an extensive network of O–H···O hydrogen bonds between adjacent molecules.[2][5]

Visualizing the Synthesis and Structure

To further elucidate the experimental workflow and the fundamental structural relationships in this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Gel Growth Synthesis cluster_analysis Crystallographic Analysis reagents Reactants: - Iron(II) Sulfate - Tartaric Acid - Sodium Metasilicate gel_prep Gel Preparation (Titration to pH 4.5) reagents->gel_prep gel_setting Gel Setting in Test Tubes gel_prep->gel_setting reactant_layering Layering of FeSO4 Solution gel_setting->reactant_layering crystal_growth Slow Diffusion and Crystal Growth reactant_layering->crystal_growth harvesting Crystal Harvesting crystal_growth->harvesting sc_xrd Single-Crystal X-ray Diffraction harvesting->sc_xrd Analysis data_collection Data Collection sc_xrd->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file

Fig. 1: Experimental workflow for the synthesis and crystallographic analysis of this compound.

logical_relationship Fe2_ion Fe(II) Ion FeO6 Distorted FeO6 Octahedron Fe2_ion->FeO6 forms Tartrate1 Tartrate Molecule 1 Tartrate1->FeO6 coordinates to Tartrate2 Tartrate Molecule 2 Tartrate2->FeO6 coordinates to Tartrate3 Tartrate Molecule 3 Tartrate3->FeO6 coordinates to Water Water Molecule Water->FeO6 coordinates to Chain C4H4O6-Fe-C4H4O6 Chains FeO6->Chain forms Crystal_Structure 3D Crystal Structure Chain->Crystal_Structure builds H_Bonds O-H---O Hydrogen Bonds H_Bonds->Crystal_Structure stabilizes

Fig. 2: Logical relationships in the crystal structure of this compound.

References

A Historical and Technical Guide to the Medicinal Uses of Ferrous Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, holds a significant place in the history of medicine, particularly during the 19th and early 20th centuries. Primarily utilized as a hematinic agent to combat iron-deficiency anemia, then commonly known as chlorosis, and as a general tonic, its application provides a window into historical pharmaceutical practices and the evolving understanding of nutritional deficiencies. This technical guide delves into the historical uses of this compound, its preparation, dosage forms, and the context of its administration in a pre-modern medical landscape. While quantitative clinical data from this era is scarce, this document synthesizes available historical records to provide a comprehensive overview for researchers and professionals in drug development.

Historical Context and Therapeutic Use

This compound was a popular prescription in the 19th and early 20th centuries for conditions characterized by weakness, pallor, and fatigue, which were often attributed to a lack of "good blood."[1] Its primary indication was the treatment of anemia, a condition particularly prevalent in young women. It was also prescribed as a general "stomachic and tonic" to improve appetite and overall vitality.[1] The prevailing belief was that "steel medicines," as iron preparations were often called, could replenish the vital components of the blood.[1]

The use of this compound predates the modern understanding of iron metabolism and the specific mechanisms of erythropoiesis. The therapeutic rationale was based on the observable improvement in patients' complexions and energy levels following its administration.

Formulations and Preparation

The most common and well-documented formulation of this compound was "Vinum Ferri," or Iron Wine.[1] This preparation involved a lengthy digestion process, highlighting the pharmaceutical techniques of the time.

Experimental Protocol: Preparation of Vinum Ferri (Iron Wine)

The following protocol is based on historical pharmacy records from the 19th and early 20th centuries:[1]

Materials:

  • Tartarated Iron (a complex of iron and tartaric acid)

  • Sherry wine

Procedure:

  • Two ounces (approximately 56.7 grams) of tartarated iron were added to one pint (approximately 473 ml) of sherry.

  • The mixture was left to digest for a period of 30 days.

  • The vessel was likely agitated periodically to facilitate the dissolution and reaction.

  • After the digestion period, the resulting "Iron Wine" was decanted and bottled for medicinal use.

This slow digestion process was believed to be essential for the formation of a stable and palatable this compound solution. The use of sherry not only served as a solvent but also was thought to contribute to the tonic effects of the medicine.

G cluster_preparation Historical Preparation of Vinum Ferri (Iron Wine) Tartarated_Iron Tartarated Iron (2 oz) Digestion Digestion (30 days) Tartarated_Iron->Digestion Sherry Sherry (1 pint) Sherry->Digestion Vinum_Ferri Vinum Ferri (this compound Solution) Digestion->Vinum_Ferri

Figure 1: Historical preparation of Vinum Ferri.

Dosage and Administration

Historical texts provide some insight into the prescribed dosages of this compound preparations. It is important to note that these dosages were not based on the rigorous pharmacokinetic and pharmacodynamic studies that are standard today.

PreparationIndicationHistorical Dosage
Vinum Ferri (Iron Wine)Stomachic and Tonic2 tablespoons
Vinum Ferri (Iron Wine)Anemia1 to 2 fluid drams

Note: 1 fluid dram is approximately 3.7 ml.

The administration was oral, and the wine-based formulation likely improved compliance due to its more agreeable taste compared to other inorganic iron salts of the era.

Mechanism of Action: A Historical Perspective

From a modern viewpoint, the therapeutic effect of this compound is understood to be the provision of bioavailable ferrous iron (Fe²⁺) for the synthesis of hemoglobin, a critical component of red blood cells responsible for oxygen transport. In the 19th century, while the elemental composition of blood was known, the intricate details of iron absorption, transport, and its role in cellular respiration were not elucidated. The prevailing theory was a more direct "blood-building" action, where the iron preparation was thought to be directly incorporated into the blood to restore its "richness."

Due to the historical context, there are no known investigations into the specific signaling pathways affected by this compound from that era. The concept of cellular signaling pathways is a modern one, and applying it retrospectively to the historical use of this compound would be anachronistic.

Concluding Remarks

The historical use of this compound in medicine offers a valuable perspective on the evolution of therapeutics for nutritional deficiencies. As a widely prescribed remedy for anemia and a general tonic, it represented a significant therapeutic tool in the 19th and early 20th centuries. The common preparation, "Vinum Ferri," underscores the pharmaceutical practices of the time, relying on long-term digestion in a wine base. While the lack of quantitative clinical data from this period limits a direct comparison with modern hematinic agents, the enduring use of this compound in historical medical practice speaks to its perceived efficacy. For contemporary researchers and drug development professionals, this historical context can inform the long-term perspective on iron-based therapies and the continuous drive for improved formulations with enhanced bioavailability and tolerability.

References

thermodynamic stability of ferrous tartrate complexes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the is provided for researchers, scientists, and professionals in drug development.

Introduction to Ferrous Tartrate Complexes

This compound, the salt of iron(II) and tartaric acid, is a subject of interest in various chemical and pharmaceutical applications. The stability of the complex formed between the ferrous ion (Fe²⁺) and the tartrate ligand in solution is a critical parameter that governs its reactivity, bioavailability, and overall behavior in different environments. Understanding the thermodynamic stability of this complex is essential for its application in drug formulation and other areas of research.

Thermodynamic Stability Data

The thermodynamic stability of a metal-ligand complex is quantified by its stability constant (K), which represents the equilibrium constant for the formation of the complex. A higher stability constant indicates a more stable complex. The stability constant for the this compound complex has been determined using an ion-exchange method.

ComplexMethodStability Constant (log K)Reference
This compound (FeC₄H₄O₆)Ion-Exchange2.24

Experimental Protocols

The determination of stability constants for metal-ligand complexes like this compound can be achieved through various experimental techniques. The following are detailed methodologies for key experiments that can be adapted for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used method for determining stability constants. It involves monitoring the change in the potential of an electrode in a solution as a titrant of known concentration is added.

Principle: The formation of the this compound complex involves the displacement of protons from the tartaric acid ligand by the ferrous ions. By monitoring the pH of the solution as a base is added, the concentration of the free ligand and the complex at each stage of the titration can be calculated, which in turn allows for the determination of the stability constant.

Generalized Protocol:

  • Solution Preparation:

    • Prepare a standard solution of ferrous salt (e.g., ferrous sulfate) of known concentration.

    • Prepare a standard solution of tartaric acid of known concentration.

    • Prepare a carbonate-free standard solution of a strong base (e.g., sodium hydroxide).

    • Prepare a solution of a background electrolyte (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the ferrous salt, tartaric acid, and the background electrolyte.

    • Immerse the calibrated pH electrode and a reference electrode into the solution.

    • Use a magnetic stirrer to ensure homogeneity.

  • Titration Procedure:

    • Add small, precise increments of the standard base solution from a burette.

    • After each addition, allow the system to reach equilibrium and record the pH reading.

    • Continue the titration until the pH changes become negligible after a significant pH jump, indicating the endpoint.

  • Data Analysis:

    • Plot the pH readings against the volume of the base added to obtain a titration curve.

    • From the titration curve, determine the protonation constants of tartaric acid in separate titrations without the metal ion.

    • Using the titration data for the metal-ligand system, calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

    • Plot n̄ versus pL (-log[L]) to obtain the formation curve.

    • The stability constant (log K) can be determined from the formation curve, typically at n̄ = 0.5 for a 1:1 complex.

Ion-Exchange Method

The ion-exchange method is particularly useful for studying complex formation and was the method used to determine the stability constant of the this compound complex mentioned in the table.

Principle: This method relies on the distribution of the metal ion between a cation-exchange resin and the solution in the presence and absence of the complexing ligand. The formation of a stable complex in the solution reduces the concentration of free metal ions available to bind to the resin, thus altering the distribution coefficient.

Generalized Protocol:

  • Resin Preparation:

    • A strong acid cation-exchange resin is washed and converted to the desired ionic form (e.g., Na⁺ or H⁺ form) by treating it with a concentrated solution of the corresponding salt or acid.

    • The resin is then washed with deionized water until the washings are neutral.

  • Distribution Coefficient Determination (in the absence of ligand):

    • A known amount of the prepared resin is equilibrated with a solution of known volume containing the ferrous salt and a background electrolyte at a constant temperature.

    • After equilibration, the concentration of the ferrous ion in the solution is determined, for instance, by atomic absorption spectroscopy or a colorimetric method.

    • The distribution coefficient (D₀) is calculated as the ratio of the concentration of the metal ion in the resin to its concentration in the solution.

  • Distribution Coefficient Determination (in the presence of ligand):

    • The experiment is repeated under identical conditions, but with the addition of a known concentration of tartaric acid to the solution.

    • The new distribution coefficient (D) is determined.

  • Data Analysis:

    • The stability constant (K) can be calculated from the change in the distribution coefficient using the following relationship (for a 1:1 complex): (D₀/D) - 1 = K * [L] where [L] is the concentration of the free tartrate ligand.

    • By performing experiments at various ligand concentrations, a plot of (D₀/D) - 1 versus [L] will yield a straight line with a slope equal to the stability constant K.

Visualizations

Logical Relationships

FerrousTartrateEquilibrium Fe2_aq Fe²⁺(aq) Ferrous Ion Complex_aq Fe(C₄H₄O₆)(aq) This compound Complex Fe2_aq->Complex_aq K Tartrate_aq C₄H₄O₆²⁻(aq) Tartrate Ion Tartrate_aq->Complex_aq

Caption: Equilibrium of this compound Complex Formation.

Experimental Workflow

StabilityConstantWorkflow prep_solutions Prepare Standard Solutions (Fe²⁺, Tartaric Acid, Base) setup Set up Titration Apparatus prep_solutions->setup titrate Perform Potentiometric Titration setup->titrate record Record pH vs. Volume of Titrant titrate->record plot_curve Plot Titration Curve record->plot_curve calc_n Calculate n̄ and [L] plot_curve->calc_n plot_formation Plot Formation Curve (n̄ vs. pL) calc_n->plot_formation determine_K Determine Stability Constant (log K) plot_formation->determine_K

Caption: Workflow for Potentiometric Determination of Stability Constant.

ferrous tartrate coordination chemistry and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry and Bonding of Ferrous Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the iron(II) salt of tartaric acid, is a coordination complex with significant applications in pharmaceuticals, particularly as a bioavailable source of iron for the treatment of anemia.[1][2] Its efficacy and stability are intrinsically linked to the coordination chemistry of the ferrous ion with the tartrate ligand. This guide provides a comprehensive technical overview of the bonding, structure, and physicochemical properties of this compound, supported by quantitative data and detailed experimental methodologies.

Coordination Chemistry and Bonding

The central feature of this compound's structure is the coordination of the iron(II) ion by the tartrate ligand (C₄H₄O₆²⁻). The tartrate anion is a versatile ligand, capable of coordinating to metal centers through its carboxylate and hydroxyl oxygen atoms.

Coordination Environment of Iron(II)

In the solid state, the Fe(II) ion is typically found in a six-coordinate, pseudo-octahedral geometry.[3] The crystal structure consists of slightly distorted FeO₆ octahedra, where the oxygen atoms are provided by the tartrate ligands and, in hydrated forms, water molecules.[3] This coordination leads to the formation of polymeric chains.

Tartrate Ligand Bonding Modes

The tartrate ligand acts as a multidentate chelating and bridging ligand. Coordination with the Fe(II) center occurs through:

  • Carboxylate Oxygen Atoms: One or both of the deprotonated carboxylate groups (-COO⁻) coordinate to the iron center.

  • Hydroxyl Oxygen Atoms: The α-hydroxyl groups (-OH) on the tartrate backbone can also coordinate to the iron, forming stable five-membered chelate rings.

Studies on analogous metal tartrates, such as copper(II) tartrate, confirm that each metal center can be chelated by two halves of different tartrate dianions, with the ligands bridging multiple metal centers to form a two-dimensional coordination polymer.[4] This chelation by both a carboxylate oxygen and an adjacent hydroxyl oxygen is a key feature of the complex's stability.

Below is a diagram illustrating the common chelation mode of a tartrate ligand to a ferrous ion.

G cluster_tartrate Tartrate Ligand cluster_fe Ferrous Ion O1 O⁻ Fe Fe²⁺ O1->Fe Carboxylate O C1 C C1->O1 C2 C C1->C2 O2 O C1->O2 C3 C C2->C3 O3 O C2->O3 C4 C C3->C4 O5 O C3->O5 O3->Fe Hydroxyl O O4 O⁻ C4->O4 C4->O5 O C4_O O C4->C4_O

Caption: Chelation of Fe(II) by a tartrate ligand.

The formation of these stable chelate rings contributes significantly to the thermodynamic stability of the complex. The stability constant for the this compound complex has been reported to be 7.1 x 10⁴.[5]

Physicochemical and Structural Data

The properties of this compound have been elucidated through various analytical techniques. The key quantitative data are summarized below.

Crystallographic Data

X-ray diffraction (XRD) studies have confirmed that this compound typically crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[3]

ParameterValueReference
Crystal SystemOrthorhombic[1][6]
Space GroupP2₁2₁2₁[3]
Lattice Parameters (a, b, c)a = 8.76 Å, b = 10.98 Å, c = 8.20 Å[1]
Unit Cell Volume (V)650.86 ų[7]

Note: Lattice parameters are for nanoparticles synthesized by a wet chemical technique.

Spectroscopic Data

Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups involved in coordination. The key vibrational bands confirm the bonding between iron and the tartrate ligand.

Wavenumber (cm⁻¹)AssignmentReference
~3400 (broad)O-H stretching (hydroxyl groups and H₂O)[1]
~1600C=O asymmetric stretching (coordinated carboxylate)[7]
~1364C=O symmetric stretching + δ(O-C=O)[1]
~1127δ(C-H) + π(C-H)[1]
~637CO₂ deformation[1]
~570Fe-O stretching[7]

Mössbauer Spectroscopy Mössbauer spectroscopy is a powerful tool for probing the oxidation state and coordination environment of iron. For a high-spin Fe(II) complex in an octahedral environment, the following parameters are expected at room temperature.[8]

ParameterExpected Value Range (mm/s)Significance
Isomer Shift (δ)0.9 - 1.3Confirms the +2 oxidation state (ferrous).[8]
Quadrupole Splitting (ΔE₋)2.0 - 2.7Indicates a non-spherical electric field gradient at the iron nucleus, consistent with a distorted octahedral geometry.[8]
Thermal and Magnetic Properties

Thermal gravimetric analysis (TGA) reveals the thermal stability and composition, particularly the degree of hydration. Magnetic susceptibility measurements provide insight into the electronic structure of the Fe(II) center.

PropertyValueReference
Thermal StabilityStable up to ~100 °C, followed by dehydration and multi-stage decomposition.[1][6][1][6]
Magnetic Moment (μ)2.572 BM[7]

The magnetic moment is consistent with a high-spin d⁶ (Fe²⁺) configuration in an octahedral field, though slightly lower than the spin-only value, suggesting potential orbital contributions or experimental variations.

Experimental Protocols

Synthesis of this compound Nanoparticles (Wet Chemical Method)

This protocol is adapted from the method described by Lathiya et al.[1][6] It provides a reliable method for producing this compound nanoparticles.

G start Start prep_sol Prepare Aqueous Solutions: 1. Iron(II) Sulfate (B86663) (FeSO₄) 2. Tartaric Acid (C₄H₆O₆) 3. Sodium Metasilicate (B1246114) (Na₂SiO₃) 4. Triton X-100 (Surfactant) start->prep_sol mix Mix Tartaric Acid, Na₂SiO₃, and Triton X-100 solutions. Stir vigorously. prep_sol->mix add_fe Add FeSO₄ solution dropwise to the mixture under constant stirring. mix->add_fe react Allow reaction to proceed. A precipitate of this compound forms: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆↓ + H₂SO₄ add_fe->react wash Wash the precipitate repeatedly with deionized water to remove impurities and byproducts. react->wash dry Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the final powder. wash->dry char Characterize the product using XRD, FTIR, TGA, TEM. dry->char end End char->end

Caption: Workflow for this compound synthesis.

Methodology:

  • Solution Preparation: Prepare separate aqueous solutions of iron(II) sulfate, tartaric acid, sodium metasilicate (as a facilitator), and Triton X-100 (as a surfactant) at desired molar concentrations.

  • Mixing: In a reaction vessel, combine the tartaric acid, sodium metasilicate, and Triton X-100 solutions. Stir the mixture vigorously to ensure homogeneity.

  • Reaction: Add the iron(II) sulfate solution dropwise to the stirred mixture. The formation of a precipitate indicates the synthesis of this compound. The reaction is facilitated by the presence of sodium metasilicate.[1][6]

  • Washing: After the reaction is complete, separate the precipitate from the solution by centrifugation or filtration. Wash the solid product multiple times with deionized water to remove soluble impurities.

  • Drying: Dry the washed precipitate in a controlled-temperature oven (e.g., at 80°C) until a constant weight is achieved.[1] The result is a fine powder of this compound.

Characterization Protocols
  • Powder X-ray Diffraction (XRD): A small amount of the dried this compound powder is gently pressed onto a sample holder. The sample is then analyzed using a diffractometer with Cu Kα radiation to determine its crystal structure, phase purity, and crystallite size using the Scherrer formula.[1][6]

  • Fourier Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a pellet. The spectrum is recorded in the range of 400-4000 cm⁻¹ to identify the characteristic vibrational modes of the compound.[7]

  • Thermogravimetric Analysis (TGA): A few milligrams of the sample are placed in an alumina (B75360) crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature to study its thermal decomposition profile.[1][6]

Applications in Drug Development

This compound's primary role in drug development is as an active pharmaceutical ingredient (API) in oral iron supplements to treat and prevent iron-deficiency anemia.[1][9]

Mechanism of Action: The underlying therapeutic benefit of this compound stems from its ability to provide a bioavailable form of ferrous (Fe²⁺) iron. Iron is an essential component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In iron-deficiency anemia, the body cannot produce enough hemoglobin, leading to reduced oxygen-carrying capacity of the blood.

The logical pathway from iron deficiency to therapeutic intervention is outlined below.

G cluster_drug Pharmacokinetics & Pharmacodynamics cluster_outcome Clinical Response deficiency Iron Deficiency impaired_hb Impaired Hemoglobin (Hb) Synthesis deficiency->impaired_hb anemia Anemia Diagnosis (Low Hb, Fatigue, etc.) impaired_hb->anemia intervention Therapeutic Intervention anemia->intervention admin Oral Administration of This compound Supplement intervention->admin dissolution Dissolution in GI Tract Release of Fe²⁺ admin->dissolution absorption Absorption of Fe²⁺ by Enterocytes (DMT1) dissolution->absorption transport Transport in Bloodstream (Bound to Transferrin) absorption->transport utilization Utilization by Erythroid Precursors in Bone Marrow transport->utilization outcome Therapeutic Outcome utilization->outcome restored_hb Restored Hb Synthesis utilization->restored_hb resolved_anemia Resolution of Anemia (Improved Symptoms) restored_hb->resolved_anemia

References

literature review of ferrous tartrate research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ferrous Tartrate Research

Introduction

This compound, the iron(II) salt of tartaric acid with the chemical formula C₄H₄FeO₆, is a compound of significant interest across various scientific disciplines.[1][2][3] Historically, it was used as a medicinal tonic and to treat anemia.[3] Modern research has expanded its applications, driven by its unique chemical properties, including its role as a bioavailable source of iron, its catalytic activity, and its function in the formation of nanomaterials.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, depending on the desired form, such as single crystals or nanoparticles.

  • Direct Reaction : The most straightforward method involves the direct reaction of an iron(II) salt, like ferrous sulfate (B86663) (FeSO₄) or ferrous chloride (FeCl₂), with tartaric acid (C₄H₆O₆) in an aqueous solution under controlled pH conditions.[1][5]

  • Gel Growth Technique : This method is employed to grow high-quality single crystals. It typically involves the slow diffusion of a ferrous salt solution into a silica (B1680970) gel containing tartaric acid.[5][6] This technique allows for the formation of well-defined crystals, including doped varieties such as copper-doped iron tartrate.[5]

  • Wet Chemical Synthesis for Nanoparticles : To produce this compound nanoparticles, a wet chemical technique is often used. This process involves reacting iron(II) sulfate and tartaric acid in the presence of sodium metasilicate (B1246114), which facilitates the reaction, and a surfactant like Triton X-100 to control particle size and prevent agglomeration.[4][7]

Following synthesis, comprehensive characterization is performed to determine the material's structural, morphological, and physicochemical properties. Standard techniques include:

  • X-ray Diffraction (XRD) : Used to identify the crystal structure and determine the average crystallite size using Scherrer's formula.[4][6]

  • Transmission Electron Microscopy (TEM) : Provides direct visualization of the nanoparticles to assess their morphology and size distribution.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies the functional groups and confirms the formation of the tartrate salt.[4][5]

  • Thermal Analysis (TGA/DSC) : Determines the thermal stability, decomposition stages, and the presence of water of hydration.[4][6]

  • Energy-Dispersive X-ray Analysis (EDAX) : Confirms the elemental composition of the synthesized material.[5][6]

Quantitative Data Presentation

Data extracted from various research studies on this compound are summarized below for comparative analysis.

Table 1: Crystallographic and Nanoparticle Data

ParameterValueReference
Crystal SystemOrthorhombic[4][6]
Space GroupP2₁2₁2₁[6]
Lattice Parameters (Nanoparticles)a = 8.76 Å, b = 10.98 Å, c = 8.20 Å[4]
Average Crystallite Size (Nanoparticles)35.28 nm[4][7]
Nanoparticle MorphologyNearly Spherical[4][7]
Nanoparticle Size (from TEM)30 - 50 nm[4][7]

Table 2: Thermal Analysis Data for this compound

Temperature RangeWeight Loss (%)ObservationReference
Room Temp - 100 °C-Nanoparticles are stable[4][7]
~80 °C~12.65%Loss of water molecules (becomes anhydrous)[4]
~361 °C~50.38%Decomposition to metastable iron carbonate[4]
300 - 1060 K-General range for thermal decomposition[6]

Experimental Protocols

Detailed methodologies for the key synthesis experiments are outlined below.

Protocol 1: Wet Chemical Synthesis of this compound Nanoparticles

This protocol is based on the method described by Lathiya et al. (2018).[4][7]

  • Preparation of Solutions : Prepare aqueous solutions of iron(II) sulfate (FeSO₄), tartaric acid (C₄H₆O₆), and sodium metasilicate (Na₂SiO₃). Prepare a separate solution of Triton X-100 surfactant.

  • Reaction Mixture : Mix the iron(II) sulfate and tartaric acid solutions. The presence of sodium metasilicate facilitates the formation of iron tartrate.

  • Addition of Surfactant : Add the Triton X-100 solution to the reaction mixture to act as a capping agent, controlling the size and preventing the agglomeration of nanoparticles.

  • Precipitation : The reaction FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄ proceeds, resulting in the precipitation of this compound nanoparticles.[4][5]

  • Washing and Collection : The resulting precipitate is collected, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and then dried under a vacuum.

  • Characterization : The dried powder is then characterized using XRD, TEM, FTIR, and thermal analysis to confirm its properties.

Protocol 2: Gel Growth of this compound Single Crystals

This protocol is based on the method described by Mathivanan and Haris (2013).[5]

  • Gel Preparation : Prepare a silica gel by mixing sodium metasilicate solution with tartaric acid. The pH and density of the gel are critical parameters and must be optimized. Allow the gel to set in test tubes.

  • Reactant Addition : After the gel has set, carefully pour an aqueous solution of iron(II) sulfate (the upper reactant) over the gel surface.

  • Diffusion and Crystal Growth : The Fe²⁺ ions from the ferrous sulfate solution slowly diffuse into the gel matrix and react with the tartaric acid present in the gel.

  • Reaction : The reaction FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄ occurs slowly within the gel, leading to the nucleation and growth of single crystals over several days or weeks.[5]

  • Harvesting : Once the crystals have grown to a suitable size, they are carefully harvested from the gel, washed with deionized water, and dried.

  • Characterization : The grown crystals are characterized using techniques like EDAX, FTIR, and XRD.

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Synthesis Process cluster_product Intermediate Product cluster_characterization Characterization FeSO4 Iron(II) Sulfate Mix Wet Chemical Reaction in Aqueous Solution FeSO4->Mix TartaricAcid Tartaric Acid TartaricAcid->Mix Surfactant Surfactant (Triton X-100) Surfactant->Mix Nanoparticles This compound Nanoparticle Precipitate Mix->Nanoparticles Precipitation XRD XRD (Crystal Structure, Crystallite Size) Nanoparticles->XRD TEM TEM (Morphology, Size) Nanoparticles->TEM FTIR FTIR (Functional Groups) Nanoparticles->FTIR TGA TGA (Thermal Stability) Nanoparticles->TGA G cluster_core Core Properties cluster_props Chemical Characteristics cluster_apps Applications Core This compound (FeC₄H₄O₆) Prop1 Bioavailable Iron(II) Source Core->Prop1 Prop2 Redox Activity (Fe²⁺ ↔ Fe³⁺) Core->Prop2 Prop3 Chelating Ligand (Tartrate) Core->Prop3 Prop4 Forms Nanomaterials Core->Prop4 App1 Pharmaceuticals (Anemia Treatment) Prop1->App1 App2 Catalysis (Fenton Reactions) Prop2->App2 App3 Antioxidant Research (Iron Chelation) Prop3->App3 App4 Materials Science (Nanoparticle Synthesis) Prop4->App4 G cluster_legend Fenton Reaction Cycle Fe2 Fe²⁺ (from this compound) Fe3 Fe³⁺ Fe2->Fe3 + HO• + OH⁻ H2O2_1 H₂O₂ H2O2_1->Fe3 OH_radical •OH (Hydroxyl Radical) Degraded Degraded Products (CO₂, H₂O) OH_radical->Degraded Fe3->Fe2 + •OOH + H⁺ H2O2_2 H₂O₂ H2O2_2->Fe2 HO2_radical •OOH (Perhydroxyl Radical) Organic Organic Pollutant Organic->Degraded

References

A Comprehensive Technical Guide to Ferrous Tartrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, is a compound with historical and contemporary significance in both medicine and analytical chemistry. Historically utilized as a treatment for anemia, its unique properties continue to make it a subject of interest for researchers in drug development and material science.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of the cellular signaling pathways it influences through the delivery of ferrous iron.

Chemical and Physical Properties

This compound is a reddish powder with the molecular formula C₄H₄FeO₆.[1] There are two commonly cited CAS numbers for this compound, which may distinguish between different stereoisomers of the tartrate ligand. The compound is sparingly soluble in cold water and more soluble in hot water.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₄FeO₆[1][2][3][4]
Molecular Weight ~203.92 g/mol [5]
CAS Number 2944-65-2 (general), 41014-96-4 (D-tartrate)[3][5][6]
Appearance Reddish powder[1]
Boiling Point 399.3°C at 760 mmHg[3]
Flash Point 209.4°C[3]
Solubility Data not readily available in quantitative terms. Qualitatively described as sparingly soluble in cold water and more soluble in hot water.
Stability Stable under recommended storage conditions.[3][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a common analytical technique.

Laboratory Synthesis of this compound

This protocol describes a wet chemical synthesis method adapted from procedures for creating iron salt nanoparticles and other coordination complexes.[7]

Materials:

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a specific molar amount of L-Tartaric acid in deionized water in a reaction vessel.

    • In a separate beaker, dissolve an equimolar amount of ferrous sulfate heptahydrate in deionized water. To prevent premature oxidation of the ferrous iron, the water should be deoxygenated (by boiling and cooling under an inert atmosphere, if possible) and slightly acidified with a few drops of sulfuric acid.

  • Reaction and Precipitation:

    • Slowly add the ferrous sulfate solution to the tartaric acid solution with constant stirring.

    • Carefully adjust the pH of the mixture to approximately 7 by the dropwise addition of a sodium hydroxide solution. This will neutralize the acid and promote the formation of the this compound salt.

    • A pale greenish-grey precipitate of this compound will begin to form.

  • Isolation and Purification:

    • Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid several times with deionized water to remove any unreacted starting materials and soluble byproducts.

    • Perform a final wash with ethanol to aid in the drying process.

  • Drying:

    • Dry the purified this compound precipitate in a desiccator or a vacuum oven at a low temperature to prevent oxidation.

Colorimetric Determination of Tannins

This compound is a key reagent in a colorimetric method for quantifying tannins, particularly in beverages like tea. The protocol below is based on established analytical methods.

Materials:

  • This compound reagent:

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Potassium sodium tartrate (Rochelle salt)

    • Deionized water

  • Phosphate (B84403) buffer (pH 7.5)

  • Tannin-containing sample solution (e.g., tea extract)

  • Standard solutions of tannic acid for calibration

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the this compound Reagent:

    • Dissolve 100 mg of ferrous sulfate heptahydrate and 500 mg of potassium sodium tartrate in 100 mL of deionized water.

  • Sample and Standard Preparation:

    • Prepare a series of standard solutions of tannic acid of known concentrations.

    • Prepare the unknown sample solution. For tea, this can be done by extracting a known weight of tea leaves in boiling water.

  • Color Development:

    • In separate volumetric flasks for the blank, standards, and unknown sample, add a specific volume (e.g., 5 mL) of each solution.

    • To each flask, add an equal volume of the this compound reagent.

    • Dilute to the final volume with the phosphate buffer (pH 7.5).

    • Allow the solutions to stand for a specified time (e.g., 15-20 minutes) for the color to develop fully.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 540 nm.

    • Use the blank solution to zero the instrument.

    • Measure the absorbance of each standard and the unknown sample.

  • Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the tannic acid standards.

    • Determine the concentration of tannins in the unknown sample by interpolating its absorbance on the calibration curve.

Below is a graphical representation of the workflow for the colorimetric determination of tannins.

G Workflow for Colorimetric Determination of Tannins cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Ferrous Tartrate Reagent mix Mix Reagent with Standards and Sample prep_reagent->mix prep_standards Prepare Tannic Acid Standards prep_standards->mix prep_sample Prepare Unknown Sample prep_sample->mix develop Allow Color to Develop mix->develop measure Measure Absorbance at 540 nm develop->measure calibrate Create Calibration Curve measure->calibrate quantify Quantify Tannins in Sample calibrate->quantify

Workflow for tannin analysis.

Cellular Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are not abundant, its biological effects are primarily mediated by the cellular uptake and metabolism of ferrous iron (Fe²⁺). As a source of bioavailable iron, this compound contributes to the labile iron pool within cells, which is crucial for numerous physiological processes and can influence various signaling cascades.[8]

Cellular Iron Uptake

Non-transferrin-bound iron, which includes iron from supplements like this compound, is taken up by cells through distinct pathways for its ferrous (Fe²⁺) and ferric (Fe³⁺) forms. Ferrous iron is predominantly transported across the cell membrane by the Divalent Metal Transporter 1 (DMT1).[9][10]

Once inside the cell, the iron enters the labile iron pool, a transient pool of chelatable, redox-active iron. From here, it can be:

  • Utilized: Transported to mitochondria for the synthesis of heme and iron-sulfur clusters, which are essential components of enzymes involved in cellular respiration and DNA synthesis.[9][11]

  • Stored: Sequestered within the protein ferritin to prevent iron-induced oxidative stress.[9]

  • Exported: Transported out of the cell by ferroportin, a process regulated by the hormone hepcidin.[9]

The following diagram illustrates the cellular uptake and trafficking of ferrous iron.

G Cellular Uptake and Fate of Ferrous Iron cluster_cellular Intracellular Space (Cytosol) Fe2_ext Ferrous Iron (Fe²⁺) (from this compound) DMT1 DMT1 Transporter Fe2_ext->DMT1 Transport LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Uptake Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondrion Mitochondrion LIP->Mitochondrion Utilization Ferroportin Ferroportin (Iron Export) LIP->Ferroportin Export Heme_ISC Heme and Fe-S Cluster Synthesis Mitochondrion->Heme_ISC Fe3_exported Ferric Iron (Fe³⁺) Ferroportin->Fe3_exported Oxidation & Export

Cellular uptake of ferrous iron.
Impact on Signaling

By influencing the labile iron pool, this compound can indirectly affect signaling pathways that are sensitive to iron levels and oxidative stress. Iron is a critical cofactor for many enzymes, and its availability can regulate their activity. For instance, iron deficiency has been shown to alter key metabolic and epigenetic pathways. A loss of iron uptake can impact mitochondrial activity and induce global changes in gene expression through pathways such as Brain-derived neurotrophic factor (BDNF), Hypoxia-inducible factor 1-alpha (HIF1α), and the mammalian target of rapamycin (B549165) (mTOR).

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[2][12] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the powder.[2]

  • Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with appropriate respiratory protection if dust is generated.[2]

  • Contact: In case of skin or eye contact, rinse thoroughly with water.[2]

  • Ingestion: If ingested, rinse the mouth with water.[2] Ingestion of large amounts of iron-containing compounds can be toxic.

  • Storage: Store in a cool, dry place in a tightly sealed container to protect from light and moisture.

Conclusion

This compound remains a compound of interest for researchers due to its role as an iron supplement and its applications in analytical chemistry. This guide has provided a technical overview of its properties, along with detailed protocols for its synthesis and use. Understanding the cellular mechanisms of iron uptake and metabolism is key to appreciating the biological effects of this compound and its potential applications in drug development and nutritional science. Further research into the specific interactions of this compound within biological systems could unveil new therapeutic and diagnostic possibilities.

References

Methodological & Application

Application Notes and Protocols for Ferrous Tartrate as a Food Fortificant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, presents itself as a potential candidate for food fortification to combat iron deficiency, a widespread nutritional issue. Its application in food products necessitates a thorough understanding of its bioavailability, stability, and sensory impact. These notes provide an overview of the current knowledge and detailed protocols for the evaluation of this compound as a food fortificant. Historically, this compound has been used as a medicinal tonic.[1] Its potential as a modern food fortificant is an area of active research.

Regulatory Landscape

The regulatory status of this compound for widespread use as a food fortificant is not as extensively established as that of other iron salts like ferrous sulfate (B86663) or ferrous fumarate (B1241708). The European Food Safety Authority (EFSA) has evaluated complexation products of sodium tartrates and iron(III) chloride, primarily for use as an anti-caking agent in salt.[2][3] Another EFSA opinion covers iron hydroxide (B78521) adipate (B1204190) tartrate for use in food supplements.[4][5] In the United States, a Generally Recognized as Safe (GRAS) notice for an "iron complex of tartaric acid" (GRN 000439) was submitted to the FDA, but the evaluation was ceased at the notifier's request.[6] This indicates that for new food applications, a new regulatory submission would likely be required.

Physicochemical Properties and Synthesis

This compound is a reddish powder with the chemical formula C₄H₄FeO₆.[1] The synthesis of this compound for food applications can be achieved through the reaction of an iron(II) salt with tartaric acid. A general laboratory-scale synthesis protocol is provided below.

Protocol 3.1: Synthesis of Food-Grade this compound

Objective: To synthesize this compound from ferrous sulfate and L-tartaric acid.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O), food grade

  • L-tartaric acid (C₄H₆O₆), food grade

  • Deionized water

  • Ethanol (B145695)

  • Nitrogen gas

  • pH meter

  • Reaction vessel with overhead stirrer and nitrogen inlet

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare an aqueous solution of L-tartaric acid.

  • In a separate vessel, prepare an aqueous solution of ferrous sulfate heptahydrate. To minimize oxidation of ferrous to ferric iron, deaerate the water by bubbling nitrogen gas through it for at least 30 minutes prior to dissolving the ferrous sulfate.

  • Slowly add the ferrous sulfate solution to the tartaric acid solution with constant stirring under a nitrogen atmosphere.

  • A precipitate of this compound will form. Monitor the pH of the solution.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to ensure complete precipitation.

  • Collect the this compound precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials, followed by a wash with ethanol to facilitate drying.

  • Dry the purified this compound precipitate in a vacuum oven at a low temperature (e.g., 40-50 °C) to prevent oxidation.

  • Store the final product in an airtight container under a nitrogen atmosphere.

Note: The molar ratios of the reactants and the reaction conditions (pH, temperature) should be optimized to achieve the desired product yield and purity.

Bioavailability and Iron Absorption

The bioavailability of an iron fortificant is a critical measure of its efficacy. Iron absorption in the human body is a complex process primarily occurring in the duodenum and proximal jejunum.[4][5] Dietary iron exists in two forms: heme iron, which is readily absorbed, and non-heme iron, the form present in this compound, whose absorption is influenced by various dietary factors.[4]

To be absorbed, ferric iron (Fe³⁺) must be reduced to ferrous iron (Fe²⁺).[5] Ferrous iron is then transported into the enterocytes via the divalent metal transporter 1 (DMT1).[5][7]

Logical Flow of Non-Heme Iron Absorption

Dietary_Fe3 Dietary Ferric Iron (Fe³⁺) Reduction Reduction by Dcytb Dietary_Fe3->Reduction Dietary_Fe2 Dietary Ferrous Iron (Fe²⁺) DMT1 DMT1 Transporter Dietary_Fe2->DMT1 Reduction->DMT1 Enterocyte Enterocyte DMT1->Enterocyte Storage Storage as Ferritin Enterocyte->Storage Transport Transport via Ferroportin Enterocyte->Transport Bloodstream Bloodstream (bound to Transferrin) Transport->Bloodstream

Caption: Pathway of non-heme iron absorption in the small intestine.

Protocol 4.1: In Vitro Iron Bioavailability Assessment (Simulated Digestion)

This protocol is adapted from established in vitro methods to estimate the bioavailability of iron from this compound-fortified food.[6][8][9]

Objective: To estimate the bioavailable iron from a food sample fortified with this compound by simulating gastric and intestinal digestion.

Materials:

  • Food sample fortified with this compound

  • Pepsin (porcine)

  • Pancreatin (B1164899) (porcine)

  • Bile extract (porcine)

  • Dialysis tubing (6-8 kDa molecular weight cutoff)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Spectrophotometer

  • Iron standards

  • Colorimetric reagent for iron (e.g., ferrozine)

Procedure:

  • Sample Homogenization: Homogenize a known weight of the fortified food sample with deionized water.

  • Gastric Digestion:

    • Adjust the pH of the homogenate to 2.0 with HCl.

    • Add pepsin solution and incubate at 37 °C for 2 hours with gentle shaking.

  • Intestinal Digestion:

    • Transfer an aliquot of the gastric digest into a dialysis tube.

    • Place the dialysis tube in a beaker containing a solution of pancreatin and bile extract in sodium bicarbonate buffer.

    • Incubate at 37 °C for 2 hours with gentle shaking.

  • Measurement of Dialyzable Iron:

    • After incubation, measure the concentration of iron in the dialysate (the solution outside the dialysis tube). This represents the soluble, low molecular weight iron that is potentially available for absorption.

    • Use a suitable colorimetric method, such as the ferrozine (B1204870) assay, to quantify the iron concentration.

  • Calculation: Express the bioavailable iron as a percentage of the total iron in the food sample.

Comparative Bioavailability Data

While direct comparative studies for this compound are limited, the following table presents data for other common iron fortificants to provide a benchmark.

Iron FortificantRelative Bioavailability (vs. Ferrous Sulfate)Food VehicleReference
Ferrous Sulfate100%Weaning food[10]
Ferrous Fumarate~30-106%Weaning food / Maize & milk drink[10][11]
Ferric Pyrophosphate21-74%Various[12]
Sodium Iron EDTA (NaFeEDTA)~200% (in presence of phytates)Instant noodles[13]

Stability in Food Matrices

The stability of this compound in food is crucial for ensuring that the fortified iron content remains available throughout the product's shelf life. The primary concern is the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, which is less bioavailable and can cause undesirable sensory changes.[8]

Workflow for Stability Testing of this compound

Start Select Food Matrix (e.g., Dairy, Cereal) Fortification Fortify with this compound Start->Fortification Processing Simulate Food Processing (e.g., Pasteurization, Baking) Fortification->Processing Storage Store under Controlled Conditions (Temperature, Humidity, Light) Processing->Storage Sampling Sample at Time Intervals (t=0, 1, 2, ... months) Storage->Sampling Analysis Analyze for: - Ferrous Iron Content - Total Iron Content - Sensory Properties - Oxidative Stability Sampling->Analysis Data Evaluate Data and Determine Shelf-life Analysis->Data

Caption: Experimental workflow for assessing this compound stability.

Protocol 5.1: Stability Assessment of this compound in a Liquid Food Matrix (e.g., Milk)

Objective: To evaluate the stability of this compound in a liquid food matrix during processing and storage.

Materials:

  • Liquid food matrix (e.g., pasteurized milk)

  • This compound

  • Controlled environment chambers (for storage at different temperatures and light conditions)

  • Analytical equipment for iron speciation (e.g., spectrophotometer with a suitable chromogen for Fe²⁺, or ICP-MS)

  • Equipment for sensory analysis

Procedure:

  • Fortification: Add a known concentration of this compound to the liquid food matrix and mix thoroughly.

  • Processing: Subject the fortified product to standard processing conditions (e.g., pasteurization at 72 °C for 15 seconds).

  • Packaging and Storage: Package the product in appropriate containers and store under different conditions (e.g., refrigerated at 4 °C, ambient at 25 °C, accelerated at 40 °C; with and without light exposure).

  • Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.

  • Chemical Analysis:

    • Determine the total iron content using a method like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

    • Determine the ferrous iron (Fe²⁺) content using a colorimetric method with a chromogen specific for Fe²⁺ (e.g., 1,10-phenanthroline (B135089) or ferrozine).

  • Sensory Evaluation: Conduct sensory analysis (see Protocol 6.1) to assess any changes in color, flavor, and overall acceptability.

  • Data Analysis: Calculate the percentage retention of ferrous iron over time for each storage condition. Correlate chemical stability with sensory data.

Stability of Iron Fortificants in Pasta
Iron FortificantRetention after ProcessingRetention after 4 Months StoragePackagingReference
NaFeEDTA94-95%93-95%Laminate[10][11][14]
Ferrous Sulfate94-95%93-95%Laminate[10][11][14]

Sensory Analysis

The addition of iron compounds to food can lead to undesirable sensory changes, such as a metallic taste, off-odors, and discoloration.[15] It is essential to evaluate the sensory properties of foods fortified with this compound to ensure consumer acceptance.

Protocol 6.1: Sensory Evaluation of this compound-Fortified Food

Objective: To assess the sensory acceptability of a food product fortified with this compound.

Materials:

  • Fortified food product

  • Unfortified control product

  • Trained sensory panel (or consumer panel)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Evaluation forms (e.g., using a 9-point hedonic scale)

  • Water for palate cleansing

Procedure:

  • Panelist Selection and Training: Recruit panelists and, if necessary, train them to identify specific sensory attributes (e.g., metallic taste, color changes).

  • Sample Preparation and Presentation:

    • Prepare both the fortified and control food samples under identical conditions.

    • Code the samples with random three-digit numbers to blind the panelists.

    • Present the samples to the panelists in a randomized order.

  • Evaluation:

    • Instruct panelists to evaluate the samples for various attributes such as appearance, color, aroma, taste, texture, and overall acceptability.

    • Use a structured scale, such as a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely), for scoring.

  • Data Analysis:

    • Collect the completed evaluation forms.

    • Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in sensory scores between the fortified and control products.

Sensory Scores of Foods Fortified with Various Iron Compounds
Food ProductIron FortificantSensory Score (Overall Acceptability)ScaleReference
Instant NoodlesFerrous Sulfate~6 ("like slightly")9-point hedonic[13]
Instant NoodlesNaFeEDTA~6 ("like slightly")9-point hedonic[13]
Flavored MilkHeme Iron4.715-point hedonic[16]
Instant Bose CornFerrous Sulfate4.88Not specified[17]

Conclusion

This compound holds promise as a food fortificant, but further research is needed to fully characterize its performance in various food systems. The protocols outlined in these application notes provide a framework for researchers and developers to systematically evaluate the bioavailability, stability, and sensory properties of this compound. Comparative studies against established iron fortificants are crucial for determining its potential advantages and limitations. Given the current regulatory landscape, engagement with regulatory bodies early in the development process is highly recommended for any new food fortification applications of this compound.

References

Application Notes and Protocols for Ferrous Tartrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, is a reddish powder historically used as a "steel medicine" for the treatment of iron deficiency anemia.[1] While less common than other ferrous salts like sulfate (B86663) and fumarate (B1241708) in modern pharmaceutical formulations, it remains a compound of interest due to its potential for good bioavailability and distinct properties.[1] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical formulations, catering to researchers and drug development professionals.

Physicochemical Properties

This compound's utility in pharmaceutical formulations is dictated by its physical and chemical characteristics. While specific quantitative data for some parameters are not widely published, the following table summarizes key properties, with some values for solubility being for the related ferric tartrate due to a lack of available data for this compound.

PropertyValue/InformationSource(s)
Chemical Formula C₄H₄FeO₆[2]
Molecular Weight 203.92 g/mol [2]
Appearance Reddish powder[2]
Solubility (in water at 20°C) < 1 g/L (for Ferric Tartrate)[3]
pH (1% solution) Approx. 3.5 (for Ferric Tartrate)[3]
ATC Code B03AA08 (WHO)[2]

Applications in Pharmaceutical Formulations

The primary application of this compound in pharmaceuticals is as an active pharmaceutical ingredient (API) for the treatment and prevention of iron deficiency anemia.[1] Its application can be categorized as follows:

  • Immediate-Release Oral Solid Dosage Forms: Tablets and capsules remain the most common formulations for iron supplementation. This compound can be formulated into immediate-release tablets for rapid dissolution in the gastrointestinal tract.

  • Oral Liquid Formulations: For pediatric and geriatric populations, or patients with dysphagia, this compound can be formulated into oral solutions or suspensions. Maintaining the stability of the ferrous (Fe²⁺) state is a key challenge in liquid formulations.

  • Modified-Release Formulations: To mitigate the gastrointestinal side effects associated with immediate-release iron supplements, this compound can be incorporated into controlled-release or delayed-release formulations. However, the efficacy of such formulations can be debated as iron is best absorbed in the upper small intestine.

  • Nanoparticulate Systems: Research into iron-based nanomaterials suggests that formulating this compound as nanoparticles could potentially enhance its bioavailability and reduce side effects.

Experimental Protocols

The following protocols are provided as a guide for the development and quality control of this compound pharmaceutical formulations. These are generalized methods and may require optimization for specific formulations.

Protocol for UV-Visible Spectrophotometric Assay of this compound

This protocol is adapted from methods for other ferrous salts and is based on the formation of a colored complex with a chromogenic agent.

Objective: To determine the concentration of this compound in a sample.

Principle: Ferrous iron (Fe²⁺) reacts with a chromogenic agent, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, to form a stable, colored complex.[4][5] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of ferrous iron.

Reagents and Materials:

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Hydroxylamine (B1172632) Hydrochloride solution (10% w/v)

  • 1,10-Phenanthroline solution (0.1% w/v in ethanol) or 2,2'-Bipyridyl solution

  • Sodium Acetate (B1210297) buffer (pH 4.5)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in 0.1 N HCl to obtain a known concentration (e.g., 100 µg/mL of Fe²⁺).

  • Preparation of Calibration Curve:

    • Pipette a series of aliquots of the standard stock solution into separate volumetric flasks.

    • To each flask, add 1 mL of hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺).

    • Add 5 mL of 1,10-phenanthroline solution and 10 mL of sodium acetate buffer.

    • Dilute to volume with deionized water and mix well.

    • Allow the color to develop for 15 minutes.

    • Measure the absorbance of each solution at the λmax (approximately 510-522 nm) against a reagent blank.[4][5]

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Sample Solution:

    • For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in 0.1 N HCl. Filter if necessary.

    • For oral solutions, accurately measure a volume of the solution and dilute with 0.1 N HCl.

    • Treat an aliquot of the sample solution in the same manner as the standard solutions (steps 2b-2e).

  • Calculation: Determine the concentration of ferrous iron in the sample solution from the calibration curve and calculate the amount of this compound in the dosage form.

Protocol for In-Vitro Dissolution Testing of this compound Tablets

This protocol is based on general pharmacopeial methods for immediate-release iron tablets.

Objective: To assess the in-vitro release of this compound from a tablet formulation.

Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).

Dissolution Medium: 900 mL of 0.1 N HCl.

Temperature: 37 ± 0.5 °C.

Apparatus Speed: 50 rpm (for paddle) or 100 rpm (for basket).

Procedure:

  • Place one tablet in each dissolution vessel.

  • Start the apparatus and withdraw samples at specified time points (e.g., 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples promptly.

  • Analyze the amount of dissolved this compound in each sample using a validated analytical method, such as the UV-Vis spectrophotometric method described above or an HPLC method.

  • Calculate the percentage of the labeled amount of this compound dissolved at each time point.

Protocol for Stability Testing of this compound Formulations

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6][7][8][9][10]

Objective: To evaluate the stability of a this compound drug product under various environmental conditions over time.

Storage Conditions (as per ICH guidelines):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[7]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7]

Procedure:

  • Package the this compound formulation in the proposed commercial packaging.

  • Place a sufficient number of samples in stability chambers maintained at the specified conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).[6]

  • Analyze the samples for the following parameters (as applicable):

    • Appearance (color, clarity for solutions)

    • Assay of this compound

    • Content of degradation products

    • Dissolution (for solid dosage forms)

    • Moisture content

    • pH (for liquid formulations)

  • Evaluate the data to establish a shelf-life and recommended storage conditions for the product.

High-Performance Liquid Chromatography (HPLC) Method Development Considerations

A specific, validated HPLC method for this compound was not found in the searched literature. However, a method could be developed based on the analysis of other iron salts or tartaric acid.[11][12][13][14]

Potential Approaches:

  • Indirect Analysis via Tartaric Acid: Develop a reversed-phase HPLC method to quantify the tartrate moiety. This would involve separating tartaric acid from other formulation components and using a UV detector, typically at a low wavelength (e.g., 210-220 nm).

  • Direct Analysis of Ferrous Iron (with post-column derivatization): Separate the ferrous iron on an ion-exchange or reversed-phase column and then introduce a chromogenic reagent post-column to form a colored complex that can be detected by a UV-Vis detector.

  • Ion-Pair Chromatography: Use an ion-pairing agent in the mobile phase to retain the ferrous and tartrate ions on a reversed-phase column.

General HPLC Parameters to Consider:

  • Column: C18 or a suitable ion-exchange column.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH will be critical for the retention and stability of the analytes.

  • Detector: UV-Vis or Photodiode Array (PDA).

  • Flow Rate: Typically 0.8 - 1.5 mL/min.

  • Injection Volume: 10 - 20 µL.

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

Signaling Pathway of Intestinal Iron Absorption

The following diagram illustrates the key steps involved in the absorption of non-heme iron, such as that from this compound, in the duodenum.

Intestinal_Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3_tartrate Ferric Tartrate (Fe³⁺) DcytB DcytB (Ferric Reductase) Fe3_tartrate->DcytB Reduction Fe2_tartrate This compound (Fe²⁺) DMT1 DMT1 (Divalent Metal Transporter 1) Fe2_tartrate->DMT1 Transport DcytB->Fe2_tartrate Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage FPN Ferroportin (FPN) (Iron Exporter) DMT1->FPN Export Hephaestin Hephaestin (Ferroxidase) FPN->Hephaestin Transferrin Transferrin Hephaestin->Transferrin Oxidation & Binding Fe_Transferrin Fe-Transferrin Transferrin->Fe_Transferrin To Body Tissues To Body Tissues Fe_Transferrin->To Body Tissues

Caption: Cellular pathway of non-heme iron absorption in the duodenum.

Experimental Workflow for Oral Solid Dosage Form Development

This diagram outlines a typical workflow for the development of a this compound tablet formulation.

OSD_Workflow cluster_preformulation Phase 1: Pre-formulation cluster_formulation Phase 2: Formulation Development cluster_characterization Phase 3: Characterization & Testing cluster_finalization Phase 4: Finalization & Scale-up API_Char API Characterization (this compound) - Solubility - Stability - Particle Size Excipient_Comp Excipient Compatibility Studies API_Char->Excipient_Comp Form_Dev Formulation Design - Direct Compression - Wet Granulation Excipient_Comp->Form_Dev Process_Opt Process Optimization Form_Dev->Process_Opt Prototype_Batch Prototype Batch Manufacturing Process_Opt->Prototype_Batch QC_Tests Quality Control Tests - Assay - Content Uniformity - Hardness, Friability Prototype_Batch->QC_Tests Dissolution In-Vitro Dissolution Testing QC_Tests->Dissolution Stability ICH Stability Studies Dissolution->Stability Scale_Up Scale-up & Validation Batches Stability->Scale_Up Reg_Submission Regulatory Submission Scale_Up->Reg_Submission

Caption: Workflow for oral solid dosage form development.

Disclaimer

The information provided in these Application Notes and Protocols is intended for guidance and informational purposes only. Specific quantitative data for this compound, such as solubility and stability, is limited in publicly available literature. The provided protocols are generalized and should be adapted and validated for specific formulations and applications. It is the responsibility of the user to ensure that all experimental procedures are conducted in accordance with relevant safety guidelines and regulatory requirements.

References

Application Notes and Protocols for the Quantification of Ferrous Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ferrous tartrate, a compound used in pharmaceutical formulations as an iron supplement. The following protocols for redox titration and UV-Vis spectrophotometry are based on established analytical principles for the determination of ferrous iron. While these methods are widely accepted for various iron salts, they should be validated for specificity, accuracy, precision, and linearity for the specific matrix of this compound.

Method 1: Redox Titration with Potassium Permanganate (B83412)

Application Note:

This method is a robust and widely used compendial method for the assay of ferrous iron salts. It relies on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by a strong oxidizing agent, potassium permanganate (KMnO₄). The titration is carried out in a strong acidic medium (sulfuric acid) to ensure the complete dissociation of the this compound complex and to prevent the formation of manganese dioxide. The endpoint is detected by the first appearance of a persistent pink color from the excess permanganate ions, making it a self-indicating titration. This method is suitable for the determination of high concentrations of this compound in bulk drug substances and pharmaceutical dosage forms.

Experimental Protocol:

1. Materials and Reagents:

  • This compound sample

  • Potassium permanganate (KMnO₄), 0.1 N standardized solution

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Analytical balance

  • Volumetric flasks (100 mL, 250 mL)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

2. Preparation of Solutions:

  • 0.1 N Potassium Permanganate Solution: Prepare and standardize against sodium oxalate (B1200264) as per standard procedures.

  • Dilute Sulfuric Acid (approx. 2 N): Carefully add 56 mL of concentrated H₂SO₄ to approximately 900 mL of deionized water, cool, and dilute to 1 L.

3. Sample Preparation:

  • Accurately weigh a quantity of this compound powder equivalent to approximately 250 mg of ferrous iron.

  • Transfer the sample to a 250 mL Erlenmeyer flask.

  • Add 100 mL of dilute sulfuric acid (2 N) to dissolve the sample. The acidic solution facilitates the dissociation of the iron-tartrate complex.[1]

  • Gently warm the solution if necessary to ensure complete dissolution.

4. Titration Procedure:

  • Fill a clean, calibrated 50 mL burette with the standardized 0.1 N potassium permanganate solution. Record the initial volume.

  • Titrate the prepared this compound sample solution with the 0.1 N KMnO₄ solution.[1][2]

  • During the titration, the purple color of the permanganate will disappear as it is added to the flask.

  • The endpoint is reached when the addition of a single drop of the KMnO₄ solution produces a faint, persistent pink color that lasts for at least 30 seconds.[1][2]

  • Record the final volume of the KMnO₄ solution used.

  • Repeat the titration at least two more times for replicate analysis.

5. Calculation: The percentage of this compound in the sample can be calculated using the following formula:

% this compound = (V * N * E * 100) / W

Where:

  • V = Volume of KMnO₄ solution consumed in mL

  • N = Normality of the KMnO₄ solution

  • E = Equivalent weight of this compound (Molar Mass / 1, as one electron is transferred per Fe²⁺ ion)

  • W = Weight of the sample in mg

Quantitative Data Summary (Illustrative):

The following table summarizes typical performance characteristics for the redox titration of ferrous salts. This data should be established through method validation for this compound specifically.

ParameterTypical Value
Linearity (Range)50 - 150% of target
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%

Experimental Workflow:

Redox_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in H₂SO₄ weigh->dissolve titrate Titrate with 0.1 N KMnO₄ dissolve->titrate Sample Solution endpoint Observe Persistent Pink Endpoint titrate->endpoint record Record Volume endpoint->record calculate Calculate % this compound record->calculate

Caption: Workflow for the quantification of this compound by redox titration.

Method 2: UV-Vis Spectrophotometry with 1,10-Phenanthroline (B135089)

Application Note:

This spectrophotometric method is a sensitive technique for the determination of lower concentrations of ferrous iron. It is based on the reaction of ferrous ions with 1,10-phenanthroline to form a stable, orange-red colored complex, tris(1,10-phenanthroline)iron(II).[3] The intensity of the color, which is directly proportional to the concentration of ferrous iron, is measured spectrophotometrically at the wavelength of maximum absorbance (λmax), typically around 510 nm. To ensure that all iron in the sample is in the ferrous state, a reducing agent such as hydroxylamine (B1172632) hydrochloride is added.[3] pH control is critical for the formation and stability of the complex; a buffer solution (e.g., sodium acetate) is used to maintain the optimal pH.[3] Given that tartrate can form a complex with iron, it is essential to ensure that the 1,10-phenanthroline complex is significantly more stable under the assay conditions.

Experimental Protocol:

1. Materials and Reagents:

  • This compound sample

  • 1,10-Phenanthroline solution (0.1% w/v in ethanol)

  • Hydroxylamine hydrochloride solution (10% w/v in deionized water)

  • Sodium acetate (B1210297) buffer solution (1 M)

  • Standard ferrous iron stock solution (e.g., from ferrous ammonium (B1175870) sulfate)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Volumetric flasks (50 mL, 100 mL, 1000 mL)

  • Pipettes

2. Preparation of Standard Solutions (Calibration Curve):

  • Prepare a stock solution of ferrous iron (e.g., 100 ppm Fe) by dissolving a known amount of primary standard ferrous ammonium sulfate (B86663) in deionized water containing a small amount of sulfuric acid.

  • From the stock solution, prepare a series of working standards with concentrations ranging from, for example, 0.5 to 5.0 ppm Fe.

  • To a series of 50 mL volumetric flasks, add 5.0 mL of each working standard.

  • To each flask, add 1.0 mL of hydroxylamine hydrochloride solution and mix. Allow to stand for 10 minutes to ensure complete reduction of any ferric ions.

  • Add 5.0 mL of the 1,10-phenanthroline solution and 5.0 mL of sodium acetate buffer solution to each flask.

  • Dilute to volume with deionized water and mix well.

  • Allow the color to develop for at least 15 minutes.

  • Prepare a blank solution in the same manner, using 5.0 mL of deionized water instead of the standard solution.

3. Sample Preparation:

  • Accurately weigh a quantity of this compound powder to obtain a final concentration within the calibration range after dilution.

  • Dissolve the sample in deionized water, with the aid of a small amount of dilute sulfuric acid if necessary, in a volumetric flask of appropriate size.

  • Pipette an aliquot of the sample solution into a 50 mL volumetric flask.

  • Treat the sample aliquot in the same manner as the standards (add hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).

  • Dilute to volume with deionized water and mix well.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), determined to be approximately 510 nm.

  • Zero the instrument using the blank solution.

  • Measure the absorbance of each standard and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.

  • Determine the concentration of ferrous iron in the sample solution from the calibration curve.

5. Calculation: Calculate the amount of this compound in the original sample based on the concentration obtained from the calibration curve and the dilution factors used.

Quantitative Data Summary (Illustrative):

The following table provides typical validation parameters for the spectrophotometric determination of iron using 1,10-phenanthroline.

ParameterTypical Value
Wavelength (λmax)~ 510 nm
Linearity (Range)0.5 - 5.0 µg/mL (ppm)
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%

Experimental Workflow:

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Color Development cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare Fe Standards add_reagents Add Hydroxylamine, 1,10-Phenanthroline, Buffer prep_standards->add_reagents prep_sample Prepare this compound Sample prep_sample->add_reagents develop_color Allow Color to Develop add_reagents->develop_color measure_abs Measure Absorbance at λmax develop_color->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc calculate_amount Calculate Amount of this compound determine_conc->calculate_amount

References

Application Notes and Protocols: Laboratory Synthesis of Ferrous Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous tartrate, the iron(II) salt of tartaric acid, is a compound of interest in pharmaceutical development as a bioavailable source of iron for the treatment of iron-deficiency anemia. Its synthesis in a laboratory setting can be achieved through various methods, primarily involving the reaction of a ferrous salt with tartaric acid or a tartrate salt. This document provides detailed protocols for the synthesis of this compound via precipitation, a common and effective laboratory method. It also includes a summary of its key physicochemical properties and a workflow diagram for the synthesis process.

Physicochemical Data

A summary of essential quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₄H₄FeO₆[1]
Molecular Weight 203.92 g/mol [1][2]
Appearance Yellow to reddish powder[3]
CAS Number 2944-65-2 or 41014-96-4[1][3]

Experimental Protocols

Two primary methods for the laboratory synthesis of this compound are detailed below: direct precipitation from a ferrous salt and tartaric acid, and a double decomposition reaction.

Protocol 1: Direct Precipitation from Ferrous Sulfate (B86663) and Tartaric Acid

This protocol describes the synthesis of this compound by the direct reaction of ferrous sulfate heptahydrate with L-tartaric acid in an aqueous solution.

Materials and Reagents:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • L-Tartaric Acid (C₄H₆O₆)

  • Deionized water

  • Ethanol (B145695) (for washing)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of L-tartaric acid by dissolving a stoichiometric amount in deionized water in the reaction vessel.

    • In a separate beaker, prepare a solution of ferrous sulfate heptahydrate in deionized water. To minimize oxidation of Fe(II) to Fe(III), it is recommended to deaerate the water by bubbling an inert gas through it for 15-20 minutes prior to dissolving the ferrous sulfate.

  • Reaction:

    • While stirring the tartaric acid solution, slowly add the ferrous sulfate solution.

    • The reaction is sensitive to pH, and the formation of this compound is favored under specific pH conditions. The pH can be adjusted if necessary, although the direct mixing of these reactants typically results in precipitation.

    • Continuously purge the reaction vessel with an inert gas to prevent oxidation of the ferrous ions.

    • Gently heat the mixture to facilitate the reaction and precipitation. A temperature of 50-60°C is often sufficient.

    • Allow the reaction to proceed with stirring for 1-2 hours. A pale greenish-grey precipitate of this compound will form.

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with deionized water and then ethanol to remove any unreacted starting materials and other impurities.

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator to prevent decomposition.

Protocol 2: Synthesis by Double Decomposition

This method involves the reaction of ferrous sulfate with sodium tartrate, leading to the precipitation of the less soluble this compound.

Materials and Reagents:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O)

  • Deionized water

  • Ethanol

  • Dilute Sulfuric Acid (optional, to prevent hydrolysis)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve a calculated amount of ferrous sulfate heptahydrate in deaerated deionized water. A small amount of dilute sulfuric acid can be added to prevent the hydrolysis of the ferrous salt.

    • In a separate beaker, dissolve a stoichiometric equivalent of sodium tartrate dihydrate in deionized water.

  • Precipitation:

    • While stirring the sodium tartrate solution, slowly add the ferrous sulfate solution.

    • A pale precipitate of this compound will form immediately.

    • Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation. The entire process should be conducted under an inert atmosphere if possible.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate thoroughly with deionized water to remove sodium sulfate byproduct.

    • Perform a final wash with ethanol to facilitate drying.

    • Dry the product in a vacuum oven at a low temperature or in a desiccator.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Ferrous_Tartrate_Synthesis_Workflow cluster_protocol1 Protocol 1: Direct Precipitation P1_Start Start P1_Dissolve_TA Dissolve L-Tartaric Acid in Deionized Water P1_Start->P1_Dissolve_TA P1_Dissolve_FS Dissolve Ferrous Sulfate in Deaerated Water P1_Start->P1_Dissolve_FS P1_Mix Mix Solutions under Inert Atmosphere P1_Dissolve_TA->P1_Mix P1_Dissolve_FS->P1_Mix P1_Heat Heat Gently (50-60°C) P1_Mix->P1_Heat P1_Precipitate Precipitation of This compound P1_Heat->P1_Precipitate P1_Cool Cool to Room Temp. P1_Precipitate->P1_Cool P1_Filter Vacuum Filtration P1_Cool->P1_Filter P1_Wash Wash with Water and Ethanol P1_Filter->P1_Wash P1_Dry Dry under Vacuum P1_Wash->P1_Dry P1_End End: Purified This compound P1_Dry->P1_End

Caption: Workflow for Direct Precipitation Synthesis.

Ferrous_Tartrate_Double_Decomposition_Workflow cluster_protocol2 Protocol 2: Double Decomposition P2_Start Start P2_Dissolve_ST Dissolve Sodium Tartrate in Deionized Water P2_Start->P2_Dissolve_ST P2_Dissolve_FS Dissolve Ferrous Sulfate in Deaerated Water P2_Start->P2_Dissolve_FS P2_Mix Slowly Add Ferrous Sulfate Solution to Sodium Tartrate P2_Dissolve_ST->P2_Mix P2_Dissolve_FS->P2_Mix P2_Stir Stir for 30-60 min at Room Temperature P2_Mix->P2_Stir P2_Filter Vacuum Filtration P2_Stir->P2_Filter P2_Wash Wash with Water and Ethanol P2_Filter->P2_Wash P2_Dry Dry under Vacuum P2_Wash->P2_Dry P2_End End: Purified This compound P2_Dry->P2_End

Caption: Workflow for Double Decomposition Synthesis.

References

Ferrous Tartrate as a Catalyst in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate, the iron(II) salt of tartaric acid, is emerging as a catalyst of interest, primarily in the field of advanced oxidation processes. While its application as a general catalyst in synthetic organic chemistry is not extensively documented, its role in Fenton-like reactions for the degradation of organic pollutants is a significant area of research. This document provides an overview of its applications, focusing on detailed protocols for its use in these oxidation reactions and its synthesis.

Core Applications: Fenton-like Oxidation

This compound is a notable catalyst in Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) for the oxidation of organic substrates. This process is particularly relevant for environmental remediation, where it is used to degrade persistent organic pollutants in water. The tartrate ligand can modulate the reactivity of the ferrous ion and influence the stability of the catalytic system.

The fundamental principle of the this compound-catalyzed Fenton-like reaction involves the reaction between ferrous ions (Fe²⁺) and an oxidizing agent, typically hydrogen peroxide (H₂O₂), to produce hydroxyl radicals.

Reaction Scheme: Fe²⁺-tartrate + H₂O₂ → Fe³⁺-tartrate + •OH + OH⁻

The generated hydroxyl radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic molecules.

Logical Workflow for a Fenton-like Oxidation Reaction

Fenton_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare Aqueous Solution of Organic Substrate D Combine Substrate and Catalyst Solutions A->D B Prepare this compound Catalyst Solution B->D C Prepare Hydrogen Peroxide Solution E Initiate Reaction by Adding H₂O₂ C->E D->E F Monitor Reaction Progress (e.g., by UV-Vis, HPLC) E->F G Quench Reaction F->G H Extract Organic Components G->H I Analyze Products (e.g., by GC-MS, NMR) H->I

Caption: Experimental workflow for a typical this compound-catalyzed Fenton-like oxidation.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles

This protocol is adapted from a wet chemical synthesis method.[1][2]

Materials:

Procedure:

  • Prepare aqueous solutions of iron(II) sulfate and tartaric acid.

  • In a separate beaker, dissolve sodium metasilicate and Triton X-100 in deionized water.

  • Slowly add the iron(II) sulfate solution to the tartaric acid solution with constant stirring.

  • To this mixture, add the sodium metasilicate/Triton X-100 solution dropwise. The presence of sodium metasilicate facilitates the formation of iron tartrate.[1]

  • A precipitate will form. Continue stirring for a specified period (e.g., 2 hours) to ensure complete reaction.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

  • Dry the resulting this compound nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C).

Characterization: The synthesized nanoparticles can be characterized by powder X-ray diffraction (XRD) to determine the crystal structure and average crystallite size, and by transmission electron microscopy (TEM) to observe the morphology and size distribution.[1]

Protocol 2: Degradation of an Organic Pollutant (e.g., Phenol) using this compound Catalyst

This protocol describes a general procedure for a Fenton-like oxidation of an aqueous organic pollutant.

Materials:

  • This compound catalyst (synthesized as per Protocol 1 or commercially available)

  • Organic pollutant (e.g., phenol)

  • Hydrogen peroxide (30% w/w)

  • Deionized water

  • Sulfuric acid or sodium hydroxide (B78521) (for pH adjustment)

  • Sodium sulfite (B76179) (for quenching the reaction)

Procedure:

  • Prepare a stock solution of the organic pollutant (e.g., 100 ppm phenol) in deionized water.

  • In a reaction vessel (e.g., a glass beaker), add a specific volume of the pollutant solution.

  • Adjust the pH of the solution to the desired value (typically in the acidic range, e.g., pH 3-4) using sulfuric acid.

  • Add the this compound catalyst to the solution and stir to ensure it is well-dispersed. The catalyst loading will depend on the specific application and should be optimized.

  • Initiate the reaction by adding a predetermined amount of hydrogen peroxide to the mixture.

  • Take aliquots of the reaction mixture at different time intervals.

  • Immediately quench the reaction in the aliquots by adding a small amount of sodium sulfite solution.

  • Analyze the concentration of the organic pollutant in the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to determine the degradation efficiency over time.

Quantitative Data

The efficiency of Fenton-like oxidation reactions is typically evaluated based on the percentage of pollutant degradation and the reaction kinetics. The following table provides a template for presenting such data.

Catalyst SystemPollutantInitial Conc. (ppm)Catalyst Conc. (g/L)H₂O₂ Conc. (mM)pHReaction Time (min)Degradation (%)
Fe²⁺/H₂O₂Phenol100-1036085
This compound/H₂O₂Phenol1000.51036095
This compound/H₂O₂Dye X500.515412098

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Signaling Pathways and Logical Relationships

The catalytic cycle of a Fenton-like reaction involves the interplay between the iron species, the oxidizing agent, and the organic substrate.

Fenton_Cycle Fe2_tartrate Fe(II)-Tartrate Fe3_tartrate Fe(III)-Tartrate Fe2_tartrate->Fe3_tartrate H₂O₂ → OH⁻ Fe3_tartrate->Fe2_tartrate O₂⁻• / HO₂• OH_radical •OH (Hydroxyl Radical) Fe3_tartrate->OH_radical H₂O₂ → HO₂• + H⁺ Organic_Substrate Organic Substrate OH_radical->Organic_Substrate Oxidation Degradation_Products Degradation Products Organic_Substrate->Degradation_Products

Caption: Catalytic cycle of iron in a Fenton-like reaction.

Limitations and Future Outlook

Currently, the application of this compound as a catalyst in mainstream organic synthesis, such as in C-C coupling or asymmetric reactions, is not well-established in the scientific literature. Most research focuses on its use in oxidation processes for environmental applications.

Future research could explore the potential of chiral this compound complexes in asymmetric catalysis, or the development of heterogeneous this compound catalysts on solid supports for improved recyclability and application in a broader range of organic transformations. The development of such applications would significantly enhance the utility of this earth-abundant and environmentally benign metal complex in synthetic chemistry.

References

Application Notes and Protocols for Ferrous Tartrate in Animal Feed Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical micronutrient in animal nutrition, playing a vital role in oxygen transport, cellular respiration, and immune function.[1][2][3] Iron deficiency is a widespread concern in livestock, particularly in rapidly growing young animals such as piglets, which can lead to iron deficiency anemia (IDA), characterized by reduced growth rates, lethargy, and increased susceptibility to disease.[4][5][6][7][8] To prevent and treat IDA, animal feed is often supplemented with various iron sources.

Ferrous tartrate is an organic iron salt that has been historically used for its therapeutic properties.[9] While less commonly utilized in modern animal feed formulations compared to inorganic sources like ferrous sulfate (B86663) or chelated iron forms, its potential as a bioavailable iron supplement warrants investigation. These application notes provide a comprehensive overview of the use of this compound in animal feed supplements, including its properties, proposed experimental protocols for evaluation, and an overview of the relevant metabolic pathways.

Physicochemical Properties and Bioavailability

This compound is the iron(II) salt of tartaric acid.[9] As an organic iron complex, it is postulated to have different absorption characteristics compared to inorganic iron salts. The tartrate ligand may help to keep the iron in its more soluble ferrous (Fe²⁺) state in the gastrointestinal tract, potentially enhancing its absorption.[10]

Relative Bioavailability

The bioavailability of an iron source is a critical factor in its efficacy as a feed supplement. While extensive data for this compound is limited, some studies provide an indication of its relative bioavailability (RBV) compared to ferrous sulfate, which is often used as a standard.

Table 1: Relative Bioavailability of Various Iron Sources in Animal Nutrition

Iron SourceRelative Bioavailability (RBV) (%)Animal ModelReference
Ferrous Sulfate100General[10]
This compound 70–83 General[10]
Iron Methionine86–129General[10]
Iron Proteinate96–174General[10]
Reduced Iron8–66General[10]
Ferrous FumarateHigh bioavailability, but may cause gastrointestinal issues[11][12]General[11][12]

Note: Bioavailability can be influenced by various factors including animal species, age, diet composition, and the presence of anti-nutritional factors.

Experimental Protocols for Efficacy Evaluation

Due to the limited availability of specific experimental protocols for this compound in animal feed, the following are generalized protocols adapted from studies on other iron supplements like ferrous sulfate and ferrous glycinate.[2] These protocols can serve as a template for researchers to design studies to evaluate the efficacy of this compound.

Protocol 1: Evaluation of this compound Supplementation in Weanling Piglets with Iron Deficiency Anemia

1. Objective:

To determine the efficacy of dietary this compound supplementation in improving growth performance and hematological parameters in weanling piglets with induced iron deficiency anemia, compared to a negative control (no iron supplementation) and a positive control (ferrous sulfate supplementation).

2. Animals and Housing:

  • Animals: A total of 30 weanling piglets (e.g., Landrace x Yorkshire), 21 days of age, with an initial body weight of approximately 6-7 kg. Piglets should be selected from sows not supplemented with iron during gestation and lactation to induce a mild anemic state.

  • Housing: Piglets will be housed in individual pens in an environmentally controlled facility with ad libitum access to water.

3. Experimental Design and Diets:

  • Design: Randomized complete block design. Piglets will be blocked by initial body weight and sex and randomly assigned to one of three dietary treatment groups (n=10 piglets per group).

  • Acclimation Period: 5 days with a common basal diet.

  • Experimental Period: 28 days.

  • Dietary Treatments:

    • Control (CON): Basal corn-soybean meal diet, formulated to be iron-deficient (<50 mg/kg iron).

    • Ferrous Sulfate (FS): Basal diet + 100 mg/kg iron from ferrous sulfate.

    • This compound (FT): Basal diet + 100 mg/kg iron from this compound.

4. Data and Sample Collection:

  • Growth Performance: Individual piglet body weight will be recorded at the start (day 0) and end (day 28) of the trial. Feed intake per pen will be recorded daily to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

  • Blood Sampling: Blood samples (5 mL) will be collected from the jugular vein of each piglet on day 0, 14, and 28.

  • Hematological Analysis: Whole blood will be analyzed for:

    • Hemoglobin (Hb) concentration

    • Hematocrit (Hct)

    • Red blood cell (RBC) count

    • Mean corpuscular volume (MCV)

    • Mean corpuscular hemoglobin (MCH)

    • Mean corpuscular hemoglobin concentration (MCHC)

  • Serum Analysis: Serum will be analyzed for:

    • Serum iron concentration

    • Total iron-binding capacity (TIBC)

    • Serum ferritin

  • Tissue Analysis (Optional): At the end of the study, a subset of piglets may be euthanized to collect liver and spleen samples for determination of tissue iron concentration.

5. Statistical Analysis:

Data will be analyzed using ANOVA appropriate for a randomized complete block design. Treatment means will be compared using a suitable post-hoc test (e.g., Tukey's HSD). A p-value of < 0.05 will be considered statistically significant.

Protocol 2: Comparative Bioavailability of this compound in Broiler Chickens

1. Objective:

To determine the relative bioavailability (RBV) of this compound compared to ferrous sulfate heptahydrate in broiler chickens using the hemoglobin regeneration efficiency (HRE) method.

2. Animals and Housing:

  • Animals: 120 day-old male broiler chicks (e.g., Ross 308).

  • Housing: Chicks will be housed in battery cages in a temperature-controlled room with a 24-hour light cycle. Feed and water will be provided ad libitum.

3. Experimental Design and Diets:

  • Depletion Phase (7 days): All chicks will be fed a basal iron-deficient diet (e.g., corn-soybean meal based, < 40 mg/kg iron) to induce mild anemia.

  • Repletion Phase (14 days): Chicks will be weighed and randomly allocated to one of the following dietary treatment groups (n=20 chicks per group):

    • Basal Diet: Iron-deficient basal diet.

    • FS-20, FS-40, FS-60: Basal diet + 20, 40, or 60 mg/kg iron from ferrous sulfate.

    • FT-40: Basal diet + 40 mg/kg iron from this compound.

  • Diet Preparation: Iron sources will be pre-mixed with a carrier (e.g., cornstarch) before being incorporated into the basal diet to ensure even distribution.

4. Data and Sample Collection:

  • Body Weight: Individual chick body weight will be recorded at the beginning and end of the repletion phase.

  • Blood Sampling: Blood samples will be collected from the wing vein at the end of the depletion phase and the end of the repletion phase.

  • Hemoglobin Analysis: Hemoglobin concentration will be determined for each blood sample.

5. Calculation of Relative Bioavailability (RBV):

  • Hemoglobin Regeneration Efficiency (HRE): HRE will be calculated for each chick using the following formula: HRE = (Final Hb - Initial Hb) x Body Weight Gain

  • Regression Analysis: A linear regression of HRE on the supplemental iron intake will be performed for the ferrous sulfate groups.

  • RBV Calculation: The RBV of this compound will be calculated using the following formula: RBV (%) = (HRE of FT group / HRE of FS group at the same iron level, predicted from the regression line) x 100

6. Statistical Analysis:

Data will be analyzed by one-way ANOVA. Differences between treatment means will be determined using an appropriate multiple comparison test. The linear regression of HRE on iron intake will be evaluated for its goodness of fit (R²).

Signaling Pathways and Experimental Workflows

Iron Absorption Pathway in Intestinal Enterocytes

The absorption of dietary iron is a tightly regulated process that primarily occurs in the duodenum. The following diagram illustrates the general pathway for non-heme iron absorption. It is presumed that the iron from this compound would follow this pathway after dissociation in the gastrointestinal tract.

Iron_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Fe3+ Dietary Fe3+ Dcytb Dcytb (Ferric Reductase) Dietary Fe3+->Dcytb Reduction Dietary Fe2+ Dietary Fe2+ DMT1 DMT1 (Divalent Metal Transporter 1) Dietary Fe2+->DMT1 Transport Dcytb->Dietary Fe2+ Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage Ferroportin Ferroportin (Iron Exporter) DMT1->Ferroportin Export Hephaestin Hephaestin (Ferroxidase) Ferroportin->Hephaestin Oxidation Transferrin-Fe3+ Transferrin-Fe3+ Hephaestin->Transferrin-Fe3+ Binding

Fig. 1: Non-heme iron absorption pathway in the enterocyte.
Experimental Workflow for Evaluating this compound in Piglets

The following diagram outlines the key steps in the experimental protocol for evaluating the efficacy of this compound in anemic piglets.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Dietary Treatments (28 days) cluster_data Data Collection & Analysis A Select 30 Weanling Piglets (21 days old) B Induce Mild Anemia (Iron-deficient sow diet) A->B C Randomly Assign to 3 Groups (n=10 per group) B->C D Control Group (Basal Diet) C->D E Ferrous Sulfate Group (Basal + FeSO4) C->E F This compound Group (Basal + this compound) C->F G Measure Growth Performance (ADG, ADFI, FCR) D->G H Collect Blood Samples (Day 0, 14, 28) D->H E->G E->H F->G F->H J Statistical Analysis (ANOVA) G->J I Hematological & Serum Analysis (Hb, Hct, Serum Iron, etc.) H->I I->J

Fig. 2: Workflow for piglet this compound supplementation trial.

Conclusion

This compound presents a potential alternative to commonly used iron supplements in animal feed. Its organic nature may offer bioavailability advantages. However, there is a clear need for further research to definitively establish its efficacy and optimal inclusion levels in various animal species. The provided experimental protocols offer a framework for conducting such evaluations. Researchers are encouraged to adapt these protocols to their specific research questions and animal models. A thorough understanding of the underlying iron absorption pathways is also crucial for interpreting the results of such studies and for the development of novel and effective iron supplementation strategies in animal nutrition.

References

Ferrous Tartrate for the Treatment of Iron Deficiency Anemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency anemia (IDA) is a global health issue characterized by insufficient healthy red blood cells due to a lack of iron. Oral iron supplementation is the frontline treatment, with various iron salts available. Ferrous tartrate, the iron(II) salt of tartaric acid, has been historically used to treat anemia.[1] While less common in modern formulations compared to ferrous sulfate (B86663) or fumarate, its potential as an alternative iron source warrants investigation. These application notes provide a comprehensive overview of the available information on this compound and outline detailed protocols for its evaluation in the context of IDA treatment.

Disclaimer: The available scientific literature specifically detailing the clinical efficacy, bioavailability, and detailed experimental protocols for this compound in the treatment of iron deficiency anemia is limited. The following information is a synthesis of the available data on this compound's chemical properties, historical use, and generalized protocols for evaluating ferrous iron supplements.

Chemical and Physical Properties

This compound is a reddish powder with the chemical formula C₄H₄FeO₆.[1] Recent research has focused on the synthesis of this compound nanoparticles, which have a nearly spherical morphology with sizes ranging from 30 to 50 nm and an orthorhombic crystal structure.[2][3] Thermal analysis indicates that these nanoparticles are stable up to 100°C.[2][3]

PropertyValueReference
Chemical FormulaC₄H₄FeO₆[1]
Molar Mass203.92 g/mol [1]
AppearanceReddish powder[1]
Nanoparticle Size30-50 nm[2][3]
Nanoparticle StructureOrthorhombic[2][3]
Thermal Stability (Nanoparticles)Stable up to 100°C[2][3]

Mechanism of Action and Signaling Pathways

The absorption of non-heme iron, including this compound, occurs predominantly in the duodenum and proximal jejunum.[4] The process is tightly regulated by a series of proteins.

Key Steps in Ferrous Iron Absorption:

  • Reduction: Dietary ferric iron (Fe³⁺) is reduced to the more soluble ferrous form (Fe²⁺) by duodenal cytochrome B (Dcytb) on the apical surface of enterocytes.[4] As this compound already contains iron in the ferrous state, this step may be bypassed, potentially enhancing its initial availability.

  • Apical Transport: Ferrous iron is transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[4]

  • Intracellular Fate: Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the circulation.

  • Basolateral Transport: The iron exporter protein ferroportin facilitates the efflux of iron from the enterocyte into the bloodstream.[4]

  • Oxidation and Binding to Transferrin: The iron is then oxidized back to its ferric state by hephaestin and binds to transferrin for transport to sites of erythropoiesis and storage.

  • Systemic Regulation: The hormone hepcidin (B1576463), synthesized by the liver, is the master regulator of iron homeostasis. High iron levels stimulate hepcidin production, which in turn binds to ferroportin, causing its internalization and degradation, thus reducing iron absorption.[5]

Signaling Pathway of Non-Heme Iron Absorption

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) Dcytb Dcytb Fe3->Dcytb Reduction Fe2 Ferrous Iron (Fe²⁺) (from this compound) DMT1 DMT1 Fe2->DMT1 Transport Ferritin Ferritin (Storage) DMT1->Ferritin Storage FPN Ferroportin DMT1->FPN Export Heph Hephaestin FPN->Heph Tf Transferrin-Fe³⁺ Dcytb->Fe2 Heph->Tf Oxidation & Binding Hepcidin Hepcidin Hepcidin->FPN Inhibition

Non-heme iron absorption pathway in duodenal enterocytes.

Comparative Data of Oral Iron Formulations

Iron FormulationElemental Iron per DoseRelative Bioavailability vs. Ferrous SulfateCommon Side EffectsReferences
This compound Not specified in recent literatureModerately good (qualitative)Not well-documented in recent literature
Ferrous Sulfate 65 mg per 325 mg tablet100% (Reference)Nausea, constipation, diarrhea, dark stools[6][7]
Ferrous Fumarate 69 mg per 210 mg tabletSimilar to Ferrous SulfateNausea, constipation, diarrhea, dark stools[6][8]
Ferrous Gluconate ~35 mg per 300 mg tabletSimilar to Ferrous SulfateNausea, constipation, diarrhea, dark stools[7][8]
Iron Polysaccharide Complex VariesLower than Ferrous SulfateGenerally fewer GI side effects[9]
Ferric Polymaltose Complex Varies3-4 times less than Ferrous SulfateGenerally fewer GI side effects[5]

Experimental Protocols

The following are detailed, albeit generalized, protocols for the pre-clinical and clinical evaluation of this compound for the treatment of iron deficiency anemia. These are based on established methodologies for testing other iron supplements.

In Vitro Bioavailability Assessment using Caco-2 Cell Model

This protocol assesses the transport of iron from this compound across a human intestinal epithelial cell line.

Objective: To determine the in vitro bioavailability of this compound compared to ferrous sulfate.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • DMEM, fetal bovine serum, penicillin-streptomycin (B12071052)

  • Transwell inserts (0.4 µm pore size)

  • This compound, Ferrous sulfate (as a control)

  • Ascorbic acid

  • Ferritin ELISA kit

  • Bradford protein assay kit

Methodology:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts at a density of 2.5 x 10⁵ cells/cm².

  • Differentiation: Allow cells to differentiate for 21 days, with media changes every 2-3 days, to form a polarized monolayer.

  • Preparation of Iron Solutions: Prepare stock solutions of this compound and ferrous sulfate. Immediately before the experiment, dilute to the desired final concentration (e.g., 100 µM) in transport medium (e.g., HBSS) with a 20:1 molar ratio of ascorbic acid to iron to maintain iron in the ferrous state.

  • Iron Uptake Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the iron solutions to the apical side of the Transwell inserts and transport medium without iron to the basolateral side.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis: After incubation, wash the monolayers with ice-cold PBS. Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Measure the ferritin concentration in the cell lysates using a ferritin ELISA kit. Ferritin synthesis is upregulated in response to increased intracellular iron.

    • Measure the total protein concentration using a Bradford assay to normalize the ferritin values.

  • Data Analysis: Compare the normalized ferritin concentrations between cells treated with this compound and ferrous sulfate.

In Vitro Experimental Workflow

InVitroWorkflow A 1. Culture Caco-2 cells B 2. Seed cells on Transwell inserts A->B C 3. Differentiate for 21 days to form monolayer B->C E 5. Add iron solutions to apical side of Transwell C->E D 4. Prepare this compound & Ferrous Sulfate solutions D->E F 6. Incubate for 2 hours at 37°C E->F G 7. Lyse cells and collect lysate F->G H 8. Quantify ferritin (ELISA) and total protein G->H I 9. Analyze and compare normalized ferritin levels H->I

Workflow for in vitro iron bioavailability assessment.
In Vivo Efficacy and Safety Study in an Anemic Rat Model

This protocol evaluates the ability of this compound to reverse iron deficiency anemia in a rodent model.

Objective: To assess the efficacy of this compound in repleting hemoglobin and iron stores and to evaluate its safety profile.

Animals: Male Sprague-Dawley rats (4 weeks old).

Materials:

  • Low-iron diet (<5 mg iron/kg)

  • This compound, Ferrous sulfate (positive control), vehicle (placebo control)

  • Automated hematology analyzer

  • Serum iron and ferritin assay kits

  • Gavage needles

Methodology:

  • Induction of Anemia:

    • Acclimatize rats for one week on a standard diet.

    • Induce iron deficiency anemia by feeding a low-iron diet for 4 weeks.

    • Confirm anemia by measuring hemoglobin levels (target Hb < 7 g/dL).

  • Experimental Groups: Randomly assign anemic rats to the following groups (n=10 per group):

    • Group 1: Anemic control (low-iron diet + vehicle)

    • Group 2: Ferrous Sulfate (low-iron diet + ferrous sulfate at a specific dose, e.g., 10 mg/kg elemental iron)

    • Group 3: this compound (low-iron diet + this compound at an equivalent elemental iron dose)

  • Treatment: Administer the respective treatments daily via oral gavage for 4 weeks.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • Collect blood samples weekly via the tail vein to measure hemoglobin, hematocrit, and red blood cell count.

  • Terminal Procedures:

    • At the end of the 4-week treatment period, collect terminal blood samples for a complete blood count and measurement of serum iron, total iron-binding capacity (TIBC), and serum ferritin.

    • Harvest the liver and spleen to measure tissue iron content.

    • Perform histopathological examination of the gastrointestinal tract to assess for any signs of irritation or toxicity.

  • Data Analysis:

    • Calculate Hemoglobin Regeneration Efficiency (HRE).

    • Compare hematological parameters, iron status indicators, and tissue iron stores between the groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Experimental Workflow

InVivoWorkflow A 1. Induce anemia in rats with low-iron diet (4 weeks) B 2. Randomize into treatment groups: - Vehicle Control - Ferrous Sulfate - this compound A->B C 3. Daily oral gavage for 4 weeks B->C D 4. Weekly monitoring of body weight and blood counts C->D E 5. Terminal blood and tissue collection C->E D->E F 6. Analyze hematology, serum iron, ferritin, and tissue iron E->F G 7. Histopathology of GI tract E->G H 8. Statistical analysis and comparison of groups F->H G->H

References

Application Notes and Protocols for the Formulation of Ferrous Tartrate Oral Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous tartrate is an iron (II) salt of tartaric acid that has been historically used for the treatment of iron deficiency anemia.[1] As a source of ferrous iron, it has the potential for good bioavailability, as the ferrous (Fe2+) state is more readily absorbed in the duodenum and proximal jejunum.[2] The formulation of this compound into a stable and effective oral supplement requires careful consideration of its physicochemical properties, the selection of appropriate excipients, and rigorous testing to ensure quality and efficacy.

These application notes provide a comprehensive guide to the formulation and testing of immediate-release this compound oral supplements. They include detailed experimental protocols for formulation, quality control, dissolution, stability, and in-vitro bioavailability assessment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource(s)
Chemical Formula C4H4FeO6[3]
Molecular Weight 203.92 g/mol [3]
Appearance Reddish powder[1]
Elemental Iron Content Approximately 27.4%Calculated
Solubility in Water Data not readily available; likely sparingly soluble. Stability is affected by pH.[2][2]
Estimated Solubility Similar to other ferrous salts of organic acids like ferrous succinate (B1194679) and oxalate, which are poorly soluble in water but soluble in dilute acids.[4][5] Ferric tartrate (the oxidized form) has a solubility of < 1 g/L in water.[6][4][5][6]
Bioavailability Expected to be bioavailable as it is a ferrous salt.[2] No direct comparative studies found. The relative bioavailability of ferrous succinate, a similar compound, was found to be 101.6% compared to a reference formulation.[4][2][4]

Formulation of this compound Immediate-Release Tablets

The wet granulation method is a suitable approach for the formulation of this compound tablets, especially for active pharmaceutical ingredients (APIs) with poor flow properties.[7]

Recommended Excipients for Wet Granulation

The selection of excipients is critical for achieving the desired tablet properties.

Table 2: Excipients for this compound Immediate-Release Tablets

Excipient CategoryExampleTypical Concentration (% w/w)FunctionSource(s)
Diluent/Filler Microcrystalline Cellulose (MCC)20 - 90Provides bulk, improves compressibility and moisture absorption.[8]
Lactose Monohydrate2 - 20Cost-effective bulking agent.[7]
Binder Povidone (PVP) K302 - 5Promotes cohesion of powder particles to form granules.[8]
Hydroxypropyl Cellulose (HPC)2 - 6Effective binder for challenging formulations.[9]
Intragranular Disintegrant Sodium Starch Glycolate2 - 8Facilitates granule breakup within the tablet.[7]
Extragranular Disintegrant Croscarmellose Sodium0.5 - 5Promotes rapid tablet disintegration after administration.[7][8]
Glidant Colloidal Silicon Dioxide0.1 - 0.5Improves the flowability of the granule/powder mixture.[8]
Lubricant Magnesium Stearate0.25 - 1.0Reduces friction during tablet compression and ejection.[8]
Experimental Protocol: Wet Granulation of this compound Tablets

This protocol outlines the steps for preparing immediate-release this compound tablets with a target of 60 mg elemental iron per tablet.

Materials:

  • This compound

  • Microcrystalline Cellulose (MCC)

  • Povidone (PVP) K30

  • Sodium Starch Glycolate

  • Croscarmellose Sodium

  • Colloidal Silicon Dioxide

  • Magnesium Stearate

  • Purified Water

Equipment:

  • High-shear granulator

  • Fluid bed dryer

  • Sieve/mill

  • Blender

  • Rotary tablet press

  • Tablet hardness tester

  • Friability tester

Procedure:

  • Weighing and Blending:

    • Accurately weigh this compound, microcrystalline cellulose, and sodium starch glycolate.

    • Transfer the powders to a high-shear granulator and blend for 10 minutes to ensure uniformity.

  • Granulation:

    • Prepare a binder solution by dissolving PVP K30 in purified water.

    • While the powders are mixing at low speed, gradually add the binder solution.

    • Increase the mixer speed to form granules of the desired consistency.

  • Drying:

    • Transfer the wet granules to a fluid bed dryer.

    • Dry the granules until the loss on drying (LOD) is within the specified range (typically 1-2%).

  • Sizing:

    • Pass the dried granules through a sieve or mill to achieve a uniform particle size distribution.

  • Final Blending:

    • Transfer the sized granules to a blender.

    • Add the extragranular disintegrant (croscarmellose sodium) and glidant (colloidal silicon dioxide) and blend for 5 minutes.

    • Add the lubricant (magnesium stearate) and blend for a final 2 minutes.

  • Compression:

    • Transfer the final blend to a rotary tablet press.

    • Compress the blend into tablets of the target weight, hardness, and thickness.

  • Quality Control Testing:

    • Perform in-process and finished product quality control tests as described in section 4.0.

Quality Control Protocols for this compound Tablets

Protocol: Tablet Hardness Testing

Objective: To determine the breaking force of the tablets, ensuring they can withstand handling and transportation.

Equipment: Calibrated tablet hardness tester.

Procedure: [10][11]

  • Ensure the hardness tester is clean and calibrated.[10]

  • Select a random sample of 10 tablets from the batch.[11]

  • Place a single tablet on the testing platform, oriented consistently (e.g., on its edge).[11]

  • Start the test, applying force until the tablet fractures.[12]

  • Record the breaking force in Newtons (N) or kiloponds (kp).[12]

  • Repeat the procedure for all 10 tablets.

  • Calculate the average hardness and the standard deviation.

  • Compare the results with the established specifications.

Protocol: Tablet Friability Testing

Objective: To assess the ability of the tablets to withstand abrasion and mechanical stress.

Equipment: USP-compliant friability tester.[13]

Procedure: [13][14]

  • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.[13]

  • Carefully de-dust the tablets.[13]

  • Accurately weigh the tablet sample (W_initial).

  • Place the tablets in the friability drum.

  • Rotate the drum 100 times at 25 ± 1 rpm.[13]

  • Remove the tablets from the drum and carefully de-dust them.

  • If any tablets are obviously cracked, cleaved, or broken, the sample fails the test.[13]

  • Accurately weigh the tablets again (W_final).

  • Calculate the percentage of weight loss:

    • % Friability = [(W_initial - W_final) / W_initial] x 100

  • A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[13]

Dissolution Testing Protocol

Objective: To measure the rate and extent of this compound release from the tablet in a simulated gastric environment.

Apparatus: USP Apparatus 2 (Paddle).[15]

Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).[15]

Procedure:

  • Set the temperature of the dissolution bath to 37 ± 0.5°C.[15]

  • De-aerate the dissolution medium.

  • Place 900 mL of the dissolution medium into each vessel.

  • Set the paddle rotation speed to 50 rpm.

  • Place one tablet in each vessel.

  • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples promptly.

  • Analyze the amount of dissolved iron in each sample using a validated analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy.

  • Calculate the cumulative percentage of the labeled amount of iron dissolved at each time point.

Stability Study Protocol

Objective: To evaluate the stability of the this compound tablets under specified storage conditions to establish a shelf-life.

Guidelines: Based on ICH Q1A(R2) guidelines.[16][17]

Storage Conditions: [16][18]

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure: [16][19]

  • Package the tablets in the proposed commercial packaging.

  • Place a sufficient number of samples in stability chambers maintained at the specified long-term and accelerated conditions.

  • Withdraw samples at predetermined time points.

    • Accelerated: 0, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • At each time point, test the samples for the following parameters:

    • Appearance (color, shape)

    • Hardness

    • Friability

    • Disintegration time

    • Dissolution profile

    • Assay of this compound

    • Presence of degradation products (e.g., ferric iron)

  • Analyze the data to identify any trends and to determine the shelf-life of the product.

In-Vitro Bioavailability Assessment Protocol

Objective: To estimate the intestinal absorption of iron from the this compound formulation using the Caco-2 cell model.[20]

Model: Caco-2 cell monolayer.[15][20]

Procedure: [21][22]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable inserts in a multi-well plate for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal barrier.[21]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]

  • Sample Preparation (In-vitro Digestion):

    • Grind the this compound tablet into a fine powder.

    • Subject the powder to a simulated gastric digestion (e.g., pepsin in acidic medium) followed by a simulated intestinal digestion (e.g., pancreatin (B1164899) and bile salts in a neutral pH medium).

  • Caco-2 Cell Exposure:

    • Remove the culture medium from the apical (upper) chamber of the Caco-2 cell inserts.

    • Add the digested sample to the apical chamber.

    • Incubate for a specified period (e.g., 2 hours).

  • Assessment of Iron Uptake:

    • After incubation, remove the digested sample and wash the cell monolayer.

    • Lyse the Caco-2 cells to release the intracellular contents.

    • Measure the ferritin concentration in the cell lysate using an ELISA kit. Ferritin formation is a marker of iron uptake by the cells.

    • Alternatively, measure the total iron content in the cell lysate using AAS or ICP-MS.

  • Data Analysis:

    • Compare the ferritin formation or iron uptake from the this compound formulation to that of a reference compound (e.g., ferrous sulfate) to determine the relative bioavailability.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) (from diet) Dcytb Dcytb (reductase) Fe3->Dcytb reduction Fe2 Ferrous Iron (Fe²⁺) (from supplement) DMT1 DMT1 Fe2->DMT1 transport Dcytb->Fe2 Ferritin Ferritin (Iron Storage) DMT1->Ferritin storage FPN Ferroportin (FPN) DMT1->FPN transport Transferrin Transferrin-Fe³⁺ FPN->Transferrin oxidation & binding Hepcidin Hepcidin (from liver) Hepcidin->FPN degradation

Intestinal Iron Absorption Signaling Pathway

G cluster_formulation Formulation cluster_qc Quality Control weighing Weighing & Blending granulation Wet Granulation weighing->granulation drying Drying granulation->drying sizing Sizing drying->sizing final_blend Final Blending sizing->final_blend compression Compression final_blend->compression hardness Hardness Testing compression->hardness friability Friability Testing compression->friability G cluster_dissolution Dissolution Testing cluster_stability Stability Study prep_diss Prepare Apparatus & Medium run_diss Run Dissolution prep_diss->run_diss sample_diss Sample at Time Points run_diss->sample_diss analyze_diss Analyze Samples sample_diss->analyze_diss store_stab Store Samples (ICH Conditions) pull_stab Pull Samples at Intervals store_stab->pull_stab test_stab Test Pulled Samples pull_stab->test_stab analyze_stab Analyze Data test_stab->analyze_stab G cluster_bioavailability In-Vitro Bioavailability culture Culture Caco-2 Cells on Inserts expose Expose Cells to Digested Sample culture->expose digest In-Vitro Digestion of Tablet digest->expose lyse Lyse Cells expose->lyse analyze_bio Measure Ferritin/ Iron Uptake lyse->analyze_bio

References

Application Notes and Protocols: Ferrous Tartrate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iron tartaric acid chelate in advanced oxidation processes for wastewater treatment, with a focus on catalytic ozonation. While the direct application of simple ferrous tartrate is not extensively documented in recent literature for wastewater treatment, the use of iron chelated with tartaric acid has shown promise in degrading persistent organic pollutants.

Application: Catalytic Ozonation of Petrochemical Wastewater

Iron tartaric acid chelate (ITC) has been effectively utilized as a catalyst in the ozonation process to enhance the degradation of refractory organic compounds found in petrochemical wastewater that has already undergone biological treatment. The chelation of ferrous ions by tartaric acid plays a crucial role in maintaining the catalytic activity of iron, preventing its rapid oxidation and precipitation, thus improving the efficiency of the ozonation process.

Quantitative Data Summary

The following tables summarize the key findings from a study on the catalytic ozonation of post-biologically treated petrochemical wastewater using an iron tartaric acid chelate.

Table 1: Optimal Conditions for COD Removal

ParameterOptimal Value
Initial pH7.0 (Neutral)
Fe²⁺ Dosage0.25 mmol L⁻¹
Liquid Phase Ozone Conc.~1.95 mg L⁻¹
Hydraulic Retention Time180 min

Table 2: Treatment Efficiency under Optimal Conditions

ParameterValue
Maximum COD Removal Rate58.5%[1]
B/C Ratio Increase (at 90 min)to 0.31[1]
Reaction KineticsPseudo-first-order
Rate Constant (k)0.00484 min⁻¹[1]

Experimental Protocols

Synthesis of Iron-Tartaric Acid Catalyst

While the precise in-situ formation of the iron tartaric acid chelate (ITC) for the ozonation study is not detailed, a representative synthesis protocol for a stable iron-tartaric acid metal-organic framework (MOF) is provided below. This demonstrates a method for creating a solid, reusable iron-tartrate catalyst.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • L-tartaric acid (C₄H₆O₆)

  • Deionized water

Procedure:

  • Dissolve an appropriate molar ratio of ferric chloride hexahydrate and L-tartaric acid in separate beakers of deionized water.

  • Mix the two solutions in a reaction vessel.

  • Stir the mixture at room temperature for a specified period to allow for the formation of the iron-tartaric acid complex.

  • After the reaction, collect the precipitate by filtration or centrifugation.

  • Wash the collected solid with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the resulting iron-tartaric acid catalyst in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol for Catalytic Ozonation of Petrochemical Wastewater

This protocol is based on the study of petrochemical wastewater treatment using an iron tartaric acid chelate catalyst.

Materials and Equipment:

  • Petrochemical wastewater (post-biological treatment)

  • Iron (II) source (e.g., ferrous sulfate)

  • Tartaric acid

  • Ozone generator

  • Gas flow meter

  • Bubble column reactor

  • pH meter and controller

  • Stirring apparatus

  • COD analysis kit

Procedure:

  • Wastewater Preparation: Collect a sample of post-biologically treated petrochemical wastewater. Analyze the initial Chemical Oxygen Demand (COD) and pH.

  • Catalyst Preparation (in-situ):

    • Adjust the pH of the wastewater to the desired value (e.g., neutral pH of 7.0).

    • Add the iron (II) source to the wastewater to achieve the desired catalyst concentration (e.g., 0.25 mmol L⁻¹).

    • Add tartaric acid to the wastewater. The molar ratio of tartaric acid to ferrous iron should be optimized, but a 1:1 or higher ratio can be a starting point to ensure effective chelation. .

  • Ozonation:

    • Transfer the wastewater containing the in-situ formed iron tartaric acid chelate to the bubble column reactor.

    • Begin stirring to ensure a homogenous mixture.

    • Introduce ozone gas from the ozone generator into the reactor through a diffuser at a controlled flow rate to achieve the desired liquid phase ozone concentration (e.g., ~1.95 mg L⁻¹).

    • Maintain a constant temperature throughout the experiment.

  • Monitoring and Sampling:

    • Monitor and maintain the pH of the solution throughout the reaction period.

    • Collect samples at regular intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes).

    • Immediately quench the reaction in the collected samples to stop further oxidation (e.g., by adding sodium thiosulfate).

  • Analysis:

    • Analyze the COD of each sample to determine the removal efficiency over time.

    • Optionally, analyze the biodegradability (BOD₅/COD ratio) to assess the improvement in wastewater quality for subsequent biological treatment steps.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis wastewater Petrochemical Wastewater catalyst Prepare Iron Tartaric Acid Chelate (in-situ) wastewater->catalyst Adjust pH, Add Fe(II) and Tartaric Acid reactor Bubble Column Reactor catalyst->reactor ozonation Introduce Ozone Gas reactor->ozonation Stirring sampling Collect Samples at Intervals ozonation->sampling During Reaction cod_analysis COD Analysis sampling->cod_analysis biodegradability Biodegradability Assessment sampling->biodegradability

Caption: Experimental workflow for catalytic ozonation.

Chelation_Mechanism Fe2_free Fe²⁺ (aq) (Free ion) ITC Iron Tartaric Acid Chelate (ITC) Fe2_free->ITC Chelation Fe3 Fe³⁺ Fe2_free->Fe3 Rapid Oxidation (inhibited by chelation) Tartaric Tartaric Acid Tartaric->ITC OH_radical •OH (Hydroxyl Radical) ITC->OH_radical Catalyzes O₃ decomposition O3 O₃ O3->OH_radical Degradation Degradation Products OH_radical->Degradation Oxidizes Pollutant Organic Pollutant Pollutant->Degradation

Caption: Role of tartaric acid in catalytic ozonation.

Concluding Remarks

The use of tartaric acid as a chelating agent for ferrous ions presents a viable strategy for enhancing the efficiency of advanced oxidation processes in wastewater treatment. The formation of an iron tartaric acid chelate prevents the premature oxidation and precipitation of iron, thereby maintaining its catalytic activity over a wider pH range and for a longer duration.

It is important to note that while the application in catalytic ozonation is documented, there is a lack of specific studies on the use of this compound in Fenton or photo-Fenton processes for wastewater treatment. Researchers are encouraged to explore this area, as the chelating properties of tartaric acid could potentially offer similar benefits in these systems, such as enabling the process to operate at near-neutral pH and reducing the production of iron sludge. Further research is needed to determine the optimal operational parameters and to fully elucidate the reaction mechanisms in these contexts.

References

Application of Ferrous Tartrate in Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers are foundational materials in advanced drug delivery and tissue engineering, prized for their biocompatibility and ability to degrade into non-toxic byproducts, eliminating the need for surgical removal of spent medical devices.[1] The incorporation of therapeutic agents and functional fillers into these polymers can enhance their functionality. Ferrous tartrate, a salt of iron and tartaric acid, presents an intriguing candidate for such applications, potentially serving as a source of iron for therapeutic interventions, such as in the treatment of iron-deficiency anemia or as a component in bioactive scaffolds for bone regeneration.

These application notes provide a comprehensive overview of the potential uses of this compound within biodegradable polymers like polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer, polylactide-co-glycolide (PLGA). The following sections detail protocols for the synthesis of this compound-polymer composites, characterization methods, and potential applications, drawing upon established methodologies for similar iron-containing polymer systems.

Potential Applications

The integration of this compound into biodegradable polymers can be envisioned for several biomedical applications:

  • Controlled Iron Release: For conditions like iron-deficiency anemia, this compound-loaded microparticles could provide a sustained release of iron, potentially improving patient compliance and reducing gastrointestinal side effects associated with traditional oral iron supplements.

  • Bioactive Scaffolds for Tissue Engineering: Iron is an essential element for cellular metabolism and has been shown to play a role in bone regeneration.[2] Scaffolds composed of biodegradable polymers incorporating this compound could create a microenvironment that supports cell proliferation and tissue growth.[1][3]

  • Dual-Functioning Medical Implants: Biodegradable implants, such as stents or bone fixation devices, could be functionalized with this compound to provide therapeutic benefits during the healing process. For instance, a PLA-based stent could release iron to support the proliferation of endothelial cells.

Experimental Protocols

The following protocols are adapted from established methods for the incorporation of nanoparticles and other fillers into biodegradable polymers.

Protocol for Synthesis of this compound-Loaded PLGA Microspheres via Emulsion-Solvent Evaporation

This method is suitable for encapsulating water-soluble active agents like this compound into PLGA microspheres for controlled release applications.[4][5][6]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Stirring mantle and stir bar

  • Homogenizer (optional)

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Prepare the Aqueous Phase: Dissolve PVA in deionized water to create a 0.5% (w/v) solution.

  • Prepare the Organic Phase: Dissolve a specific amount of PLGA in DCM. Separately, prepare a fine suspension of this compound in a small volume of DCM or, if insoluble, consider a double emulsion method.

  • Emulsification: Add the organic phase dropwise to the PVA solution while stirring at a high speed (e.g., 500-1000 rpm) to form an oil-in-water emulsion. A vortex should be present.[4] For smaller, more uniform particles, a high-speed homogenizer can be used.

  • Solvent Evaporation: Allow the emulsion to stir for several hours (e.g., 4-6 hours) at room temperature to allow the DCM to evaporate, leading to the hardening of the PLGA microspheres.

  • Collection and Washing: Collect the microspheres by centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated this compound.

  • Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder. Store in a desiccator.

Protocol for Preparation of this compound-PLA Composite Films via Solvent Casting

This method is useful for creating thin films for applications such as bioactive wound dressings or for evaluating the mechanical and thermal properties of the composite material.

Materials:

  • Polylactic acid (PLA)

  • This compound nanoparticles

  • Dichloromethane (DCM) or Chloroform

  • Glass petri dish

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Dissolve the Polymer: Dissolve a known amount of PLA in DCM in a glass beaker with stirring until a clear solution is formed.

  • Disperse this compound: Add the desired amount of this compound nanoparticles to the PLA solution. Stir vigorously to ensure a uniform dispersion. Sonication can be used to break up agglomerates.

  • Casting: Pour the resulting mixture into a level glass petri dish in a fume hood.

  • Solvent Evaporation: Allow the solvent to evaporate slowly over 24-48 hours. A slow evaporation rate is crucial for forming a uniform film with minimal defects.

  • Drying: Once the film has formed, place it in a vacuum oven at a temperature below the glass transition temperature of PLA (around 40-50°C) for 24 hours to remove any residual solvent.

  • Removal: Carefully peel the dried film from the petri dish.

Characterization of this compound-Polymer Composites

A thorough characterization is essential to understand the properties of the newly formulated composite material.

Morphological and Structural Analysis
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and size of microspheres or the cross-section of composite films. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to confirm the presence and distribution of iron.[5][7]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present and to check for any interactions between the polymer and this compound.[7]

  • X-ray Diffraction (XRD): To determine the crystalline structure of the this compound and to assess changes in the crystallinity of the polymer matrix upon addition of the filler.[7]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer composite. The presence of fillers can influence these properties.[8][9][10][11][12]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the composite material and to quantify the amount of this compound incorporated.

Mechanical Properties

For composite films or scaffolds, mechanical testing is crucial to ensure they can withstand the physiological environment.[13][14][15][16][17]

  • Tensile Testing: To measure properties such as Young's modulus, tensile strength, and elongation at break. The addition of particulate fillers can alter the mechanical behavior of the polymer.[13][14][15][16][17]

Table 1: Expected Impact of Iron-Based Fillers on the Properties of Biodegradable Polymers (Based on PLA with Iron Powder)

PropertyExpected Change with this compound AdditionRationale
Glass Transition Temp. (Tg) Slight Increase/No significant changeFillers can restrict polymer chain mobility.[8]
Crystallinity May increase or decreaseFillers can act as nucleating agents or disrupt crystal formation.[9]
Tensile Strength Potential IncreaseFillers can reinforce the polymer matrix.[8][10]
Elongation at Break Potential DecreaseFillers can make the material more brittle.[10][13]
Thermal Stability IncreasedIron compounds can enhance the thermal stability of PLA.[8][10]

In Vitro Release Studies

To evaluate the potential of this compound-loaded biodegradable polymers for controlled drug delivery, in vitro release studies are essential.[18][19][20]

Protocol for In Vitro Release of this compound

Materials:

  • This compound-loaded microspheres/film

  • Phosphate-buffered saline (PBS) at pH 7.4 (to simulate physiological conditions) or other relevant buffer

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or other analytical method for iron quantification

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound-loaded polymer and place it in a tube containing a known volume of PBS (e.g., 10 mg in 10 mL).

  • Incubation: Place the tubes in an incubator shaker at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), collect a sample of the release medium (e.g., 1 mL). Replenish with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the collected samples for the concentration of released this compound using a suitable analytical technique. A calibration curve should be prepared beforehand.

  • Data Analysis: Calculate the cumulative percentage of this compound released over time. The release profile can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[20][21]

Biocompatibility Assessment

For any material intended for biomedical applications, assessing its biocompatibility is non-negotiable.[22][23][24]

In Vitro Cytotoxicity Assays
  • MTT or MTS Assay: To evaluate the metabolic activity of cells (e.g., fibroblasts, osteoblasts) cultured in the presence of extracts from the this compound-polymer composite. A reduction in cell viability would indicate cytotoxicity.

  • Live/Dead Staining: To visually assess the viability of cells cultured directly on the surface of the composite material.

Visualized Workflows and Relationships

Experimental_Workflow

Figure 1: General workflow for the development and evaluation of this compound-biodegradable polymer composites.

Release_Mechanism

Figure 2: Key mechanisms governing the release of an active agent from a biodegradable polymer matrix.

References

Troubleshooting & Optimization

how to increase the yield of ferrous tartrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ferrous tartrate and increasing its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

1. Why is my this compound yield consistently low?

Low yield in this compound synthesis can stem from several factors. A primary cause is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺), as ferric tartrate may not precipitate under the same conditions. Additionally, the solubility of this compound in the reaction medium can lead to product loss during isolation.

To troubleshoot low yield, consider the following:

  • Atmosphere Control: The reaction should ideally be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of ferrous ions.[1]

  • pH Optimization: The pH of the reaction mixture is crucial. While acidic conditions can help stabilize the ferrous ion against oxidation, the solubility of this compound may increase, leading to lower precipitation.[2][3] Conversely, a higher pH might promote the precipitation of ferric hydroxides if oxidation has occurred. The optimal pH range is often cited as being between 2 and 11, depending on the specific reactants and desired complex.

  • Molar Ratio of Reactants: The stoichiometry of the ferrous salt and tartaric acid (or its salt) directly impacts the yield. An excess of either reactant may be necessary to drive the reaction to completion, but can also lead to the formation of soluble complexes. Molar ratios of Fe²⁺ to tartaric acid between 0.2-2 have been reported.[1]

  • Precipitation Method: The choice of solvent for precipitation is critical. This compound is sparingly soluble in water.[4] Using an anti-solvent like ethanol (B145695) can significantly increase the precipitate yield.

  • Temperature Control: While some methods involve heating to dissolve reactants, high temperatures can potentially increase the rate of oxidation.[5]

2. The color of my product is brownish or reddish instead of the expected pale color. What does this indicate?

A brownish or reddish color typically signifies the presence of ferric (Fe³⁺) impurities. Pure this compound is often described as a pale bluish-grey or greenish-grey solid.[4] The oxidation of ferrous ions to ferric ions during the synthesis process is the most likely cause of this discoloration.

To prevent discoloration:

  • Use an Inert Atmosphere: As mentioned, performing the synthesis under a nitrogen or argon atmosphere is highly effective in preventing oxidation.[1][2]

  • Acidify the Ferrous Salt Solution: Preparing the ferrous salt solution in slightly acidified water can help stabilize the Fe²⁺ ion and prevent its oxidation.[3][4]

  • Add a Reducing Agent: A small amount of a reducing agent, such as iron powder, can be added to the ferrous salt solution to reduce any ferric ions that may be present.[4]

  • Control Reaction Time and Temperature: Prolonged reaction times or high temperatures can increase the likelihood of oxidation.

3. My this compound precipitate is not forming, or is forming very slowly.

Several factors can inhibit or slow down the precipitation of this compound:

  • High Solubility: The concentration of this compound in the solution may not have reached its saturation point. This can be due to using too much solvent or reaction conditions that favor solubility (e.g., suboptimal pH).

  • Formation of Soluble Complexes: In the presence of other ions, such as sodium, soluble tartaratoferrate(II) complexes might form, preventing the precipitation of pure this compound.[4]

  • Inappropriate pH: The pH of the solution significantly affects the solubility of this compound. An adjustment of the pH might be necessary to induce precipitation.

To address this issue:

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product.

  • Add an Anti-Solvent: Gradually add a solvent in which this compound is insoluble, such as ethanol, to induce precipitation.

  • Adjust the pH: Carefully adjust the pH of the solution. The optimal pH for precipitation can be determined through small-scale trials.

  • Cool the Solution: Lowering the temperature can decrease the solubility of this compound and promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal molar ratios of reactants for this compound synthesis?

The optimal molar ratio can vary depending on the specific starting materials (e.g., ferrous sulfate (B86663), ferrous chloride, tartaric acid, sodium tartrate). However, literature suggests a range for the molar ratio of Fe²⁺ to tartaric acid to be between 0.2 and 2.[1] It is recommended to perform small-scale experiments to determine the optimal ratio for your specific conditions to maximize yield.

Q2: What is the effect of pH on the yield of this compound?

The pH of the reaction medium has a dual effect. Acidic conditions (pH < 7) can help prevent the oxidation of Fe²⁺ to Fe³⁺, which is beneficial for product purity.[2][3] However, very low pH may increase the solubility of this compound, thereby reducing the isolated yield. Alkaline conditions (pH > 7) can promote the precipitation of this compound, but also increase the risk of precipitating ferric hydroxide (B78521) if any Fe³⁺ is present.[6] A broad pH range of 2-11 has been reported for the formation of iron-tartrate complexes.[7]

Q3: How can I prevent the oxidation of ferrous ions during the synthesis?

Preventing the oxidation of Fe²⁺ is critical for obtaining a high yield of pure this compound. Key strategies include:

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon blanket is the most effective method.[1][2]

  • Acidification: Using a slightly acidic solution to dissolve the ferrous salt can stabilize the Fe²⁺ ion.[3][4]

  • Deoxygenated Solvents: Purging the solvents with an inert gas before use can remove dissolved oxygen.[2]

  • Reducing Agents: Adding a small amount of iron powder to the ferrous salt solution can help reduce any pre-existing Fe³⁺.[4]

Q4: What is the best method to precipitate and isolate this compound to maximize yield?

Since this compound has some solubility in water, adding a water-miscible organic solvent in which it is less soluble is a common strategy to maximize precipitation. Ethanol is frequently used for this purpose. The precipitate can then be isolated by filtration, washed with a small amount of the precipitation solvent to remove soluble impurities, and then dried.

Q5: How can I accurately determine the yield of my this compound synthesis?

Accurate yield determination requires quantifying the amount of this compound obtained. This can be achieved through:

  • Gravimetric Analysis: After thorough drying of the precipitate to a constant weight, the yield can be calculated based on the initial amount of the limiting reactant.

  • Spectrophotometric Quantification of Iron: The ferrous iron content in a known mass of the product can be determined spectrophotometrically. This involves dissolving a sample of the product and using a chromogenic agent that forms a colored complex with Fe²⁺, such as 1,10-phenanthroline (B135089) or ferrozine.[8] The concentration is then determined by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.

Data Presentation

Table 1: Influence of Reactant Molar Ratios on this compound Synthesis

Ferrous Ion (Fe²⁺) SourceTartaric Acid SourceMolar Ratio (Fe²⁺ : Tartaric Acid)Reported OutcomeReference
Ferrous Chloride (FeCl₂)L-Tartaric Acid0.5 : 1Formation of a tartrate double salt[1]
Ferrous SaltTartaric Acid (general)0.2 - 2 : 1Formation of a tartrate double salt[1]
Ferric Chloride (FeCl₃)*Tartaric Acid1 : 1-10Formation of an iron-tartrate-sodium complex[7]

* Note: This example uses a ferric salt, which is subsequently reduced or forms a ferric complex.

Table 2: Effect of pH on Iron Species and Tartrate Complex Formation

pH RangeEffect on Ferrous/Ferric IonsEffect on Tartrate Complex FormationReference
Acidic (< 7)Stabilizes Fe²⁺, preventing oxidation.May increase solubility of this compound.[2][3]
Neutral (~7)Fe²⁺ oxidation rate increases with pH.-[9]
Alkaline (> 7)Promotes precipitation of ferrous compounds; risk of ferric hydroxide precipitation if Fe³⁺ is present.Can facilitate the formation of tartrate complexes.[6]
2 - 11Broad range for the formation of iron-tartrate-sodium complexes.-[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Double Decomposition

This protocol is based on the reaction between a soluble ferrous salt and a soluble tartrate salt.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O)

  • Deionized water (deoxygenated)

  • Dilute sulfuric acid

  • Ethanol

  • Nitrogen or Argon gas supply

Procedure:

  • Prepare a solution of ferrous sulfate by dissolving the required amount in deoxygenated, slightly acidified deionized water. A small amount of iron powder can be added to this solution to ensure any ferric ions are reduced. Filter the solution before use.

  • In a separate flask, prepare a solution of sodium tartrate by dissolving it in deoxygenated deionized water.

  • While purging both solutions with an inert gas, slowly add the sodium tartrate solution to the ferrous sulfate solution with constant stirring.

  • A pale precipitate of this compound should begin to form.

  • To maximize precipitation, slowly add ethanol to the reaction mixture with continuous stirring.

  • Allow the mixture to stir for a period to ensure complete precipitation.

  • Collect the precipitate by filtration (e.g., using a Büchner funnel) under an inert atmosphere if possible.

  • Wash the filter cake with a small amount of a water/ethanol mixture, followed by pure ethanol to remove any remaining soluble impurities.

  • Dry the product under vacuum at a low temperature to prevent oxidation.

Protocol 2: Synthesis of this compound from Iron Metal

This protocol involves the direct reaction of iron metal with tartaric acid.

Materials:

  • Fine iron powder or filings

  • Tartaric acid

  • Deionized water

  • Ethanol

Procedure:

  • In a flask, dissolve tartaric acid in deionized water. Gentle warming may be required.

  • Slowly add fine iron powder to the tartaric acid solution. A reaction will commence with the evolution of hydrogen gas. This should be performed in a well-ventilated fume hood.

  • Continue the reaction, with gentle heating if necessary, until the evolution of gas ceases and most of the iron has dissolved. The mixture may become a thick, pale-colored slurry.[4]

  • Dilute the mixture with deionized water and heat to boiling to dissolve the product.

  • Filter the hot solution to remove any unreacted iron and other insoluble impurities.

  • Allow the filtrate to cool slowly to promote crystallization.

  • To increase the yield, ethanol can be added to the cooled filtrate to precipitate more product.

  • Isolate the precipitate by filtration, wash with ethanol, and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_precipitation Precipitation & Isolation cluster_product Final Product reactant1 Dissolve Ferrous Salt in Acidified Water (under N2) reaction Mix Reactant Solutions with Stirring (under N2) reactant1->reaction reactant2 Dissolve Tartaric Acid/Salt in Deoxygenated Water (under N2) reactant2->reaction precipitation Add Anti-Solvent (Ethanol) to Induce Precipitation reaction->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Ethanol filtration->washing drying Dry under Vacuum washing->drying product Pure this compound drying->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis cluster_oxidation Check for Oxidation cluster_solubility Check for Solubility Issues cluster_parameters Review Reaction Parameters start Low Yield Observed q_color Is the product brown/reddish? start->q_color a_color_yes Oxidation is likely. - Use inert atmosphere (N2). - Acidify ferrous solution. - Add reducing agent. q_color->a_color_yes Yes a_color_no Oxidation is less likely. q_color->a_color_no No q_precipitation Was an anti-solvent (e.g., ethanol) used? a_color_yes->q_precipitation a_color_no->q_precipitation a_precipitation_no Incomplete precipitation. - Add anti-solvent. - Concentrate solution. - Cool the solution. q_precipitation->a_precipitation_no No a_precipitation_yes Precipitation method is likely adequate. q_precipitation->a_precipitation_yes Yes q_params Were pH and molar ratios optimized? a_precipitation_no->q_params a_precipitation_yes->q_params a_params_no Suboptimal conditions. - Perform small-scale trials to optimize pH and ratios. q_params->a_params_no No a_params_yes Parameters are likely optimized. q_params->a_params_yes Yes

Caption: A logical troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Overcoming Stability Issues of Ferrous Tartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous tartrate solutions. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Troubleshooting Guides

Issue 1: My this compound solution is turning yellow/brown and forming a precipitate.

Question: What is causing the discoloration and precipitation in my this compound solution?

Answer: The most common cause of yellowing or browning and subsequent precipitation in a this compound solution is the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2][3] Ferric ions are less soluble under certain conditions and can precipitate out of solution, often as ferric hydroxide (B78521) or other ferric complexes.[4] This oxidation is a primary indicator of solution instability.

Troubleshooting Steps:

  • Check the pH of your solution: Ferrous ions are significantly more stable in acidic conditions.[5] Oxidation is more rapid at higher pH levels.[6][7]

  • Evaluate for oxygen exposure: Dissolved oxygen in the solvent is a major contributor to the oxidation of Fe²⁺.[1][2][6]

  • Assess for light exposure: Exposure to light, particularly UV light, can accelerate the oxidation process through photodegradation.[8]

  • Consider the temperature: Elevated temperatures can increase the rate of oxidation.[9]

Issue 2: The concentration of ferrous iron in my solution is decreasing over time.

Question: I've analyzed my this compound solution and found that the concentration of Fe²⁺ is lower than expected. Why is this happening?

Answer: A decrease in Fe²⁺ concentration is a direct result of its oxidation to Fe³⁺.[1][2][3] This indicates that the solution is degrading. To accurately quantify the remaining Fe²⁺ and total iron, specific analytical methods are required.

Troubleshooting Steps:

  • Review your solution preparation and storage protocol: Ensure that you are taking measures to prevent oxidation, such as using deoxygenated solvents and maintaining an acidic pH.

  • Use a validated analytical method: Employ a stability-indicating analytical method, such as UV-Vis spectrophotometry with a complexing agent or a validated HPLC method, to accurately measure the Fe²⁺ concentration.[10][11][12]

  • Incorporate a reducing agent: Consider adding an antioxidant like ascorbic acid to your formulation to help maintain iron in its ferrous state.[13][14][15]

Frequently Asked Questions (FAQs)

Preparation and Handling

  • Q1: What is the optimal pH for maintaining the stability of a this compound solution? A1: To minimize oxidation, this compound solutions should be maintained in an acidic pH range, ideally below 3.0.[16] The stability of the ferrous ion decreases significantly as the pH increases above 5.5.[5]

  • Q2: How can I prevent the oxidation of my this compound solution during preparation? A2: To prevent oxidation, you should prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques with nitrogen or argon gas). Use deoxygenated solvents, which can be prepared by sparging with an inert gas for an extended period.[17] Adding a small amount of a reducing agent like ascorbic acid can also help.[13][14][15]

  • Q3: What are the best storage conditions for a this compound stock solution? A3: this compound solutions should be stored in airtight, amber-colored containers to protect from both oxygen and light.[8] Storage at a reduced temperature (e.g., 2-8°C) can also help to slow down the degradation process. The container should have minimal headspace to reduce the amount of trapped oxygen.

Stability and Degradation

  • Q4: What are the main degradation pathways for this compound? A4: The primary degradation pathway is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion.[1][2][3] This can be initiated or accelerated by factors such as high pH, dissolved oxygen, light exposure (photolysis), and elevated temperatures (thermolysis).[6][8][9]

  • Q5: Can the tartrate ligand itself degrade? A5: While the primary concern is the oxidation of the iron, tartaric acid can also be oxidized, especially in the presence of ferrous ions and oxygen, in a process similar to the Fenton reaction.[1][2][3]

Analytical Testing

  • Q6: How can I measure the concentration of ferrous iron in my solution to check for degradation? A6: You can use UV-Vis spectrophotometry by forming a colored complex with an indicator like 1,10-phenanthroline (B135089) or ferrozine, which are specific for Fe²⁺.[12][18] To determine the total iron concentration (Fe²⁺ + Fe³⁺), a reducing agent must first be added to convert all iron to the ferrous state before adding the complexing agent.[19] Complexometric titration with EDTA can also be employed.[20][21][22]

  • Q7: Is there a stability-indicating HPLC method for this compound? A7: While a specific, published HPLC method for this compound is not readily available, methods for other ferrous salts like ferrous sulfate (B86663) have been developed and validated.[10][11] These methods could likely be adapted for this compound. The principle would involve separating the ferrous ion from its degradation products and any excipients.

Data Presentation

Table 1: Influence of pH on the Stability of Ferrous (Fe²⁺) Solutions

pH LevelStability of Ferrous (Fe²⁺) IonObservations
< 3.0HighOxidation is significantly inhibited.[16]
3.0 - 5.5ModerateThe rate of oxidation increases as the pH rises.[5]
> 5.5LowRapid oxidation to Fe³⁺ occurs, often leading to the precipitation of ferric hydroxide.[5]

Table 2: Key Factors Affecting this compound Solution Stability and Recommended Preventative Measures

FactorEffect on StabilityRecommended Preventative Measures
pH High pH increases the rate of oxidation.[6][7]Maintain an acidic pH, preferably below 3.0.[16]
Oxygen Dissolved oxygen is the primary oxidizing agent.[1][2][6]Use deoxygenated solvents (e.g., by nitrogen or argon sparging) and prepare/store under an inert atmosphere.[17]
Light UV and visible light can induce photodegradation.[8]Store solutions in amber glass containers or protect them from light with opaque materials.
Temperature Higher temperatures accelerate the rate of oxidation.[9]Store solutions at reduced temperatures (e.g., 2-8°C).
Contaminants Metal ions can catalyze oxidation.Use high-purity reagents and thoroughly clean all glassware.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

Objective: To prepare a this compound solution with enhanced stability against oxidation.

Materials:

  • This compound solid

  • High-purity, deionized water

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Nitrogen or Argon gas supply

  • Amber volumetric flasks and storage bottles

  • Standard laboratory glassware

Procedure:

  • Deoxygenate the Solvent: Take a known volume of high-purity water in a flask and sparge with nitrogen or argon gas for at least 30-60 minutes to remove dissolved oxygen.

  • Acidify the Solvent: While maintaining the inert gas purge, add a sufficient amount of concentrated acid to the deoxygenated water to achieve a final pH of approximately 2.0-2.5.

  • Weigh this compound: In a separate, clean, and dry container, accurately weigh the required amount of this compound solid.

  • Dissolution: Under a gentle stream of inert gas, slowly add the weighed this compound to the acidified, deoxygenated water while stirring until it is completely dissolved.

  • Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with more deoxygenated, acidified water in an amber volumetric flask.

  • Storage: Immediately transfer the solution to a pre-purged amber storage bottle, ensuring minimal headspace. Seal the bottle tightly and store it at 2-8°C, protected from light.

Protocol 2: Spectrophotometric Determination of Ferrous Iron (Fe²⁺) Concentration

Objective: To quantify the concentration of Fe²⁺ in a this compound solution using the 1,10-phenanthroline method.

Materials:

  • This compound solution (sample)

  • 1,10-phenanthroline solution (0.1% w/v in ethanol)

  • Sodium acetate (B1210297) buffer solution (pH 4.5)

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v) - for total iron determination

  • Ferrous ammonium (B1175870) sulfate (for standard curve)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of known Fe²⁺ concentration using ferrous ammonium sulfate in acidified, deionized water.

    • Create a series of dilutions from the stock solution to cover the expected concentration range of your sample.

    • To each standard dilution, add 1 mL of 1,10-phenanthroline solution and 1 mL of sodium acetate buffer. Dilute to a final volume (e.g., 10 mL) and allow 15 minutes for color development.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is approximately 510 nm for the Fe²⁺-phenanthroline complex.[12]

    • Plot a calibration curve of absorbance versus Fe²⁺ concentration.

  • Sample Analysis for Fe²⁺:

    • Take a known aliquot of your this compound sample solution and dilute it to fall within the range of your standard curve.

    • Treat the diluted sample with 1,10-phenanthroline and sodium acetate buffer in the same manner as the standards.

    • Measure the absorbance of the sample at the same λmax.

    • Determine the Fe²⁺ concentration in your sample using the calibration curve.

  • Sample Analysis for Total Iron (Fe²⁺ + Fe³⁺):

    • To a separate, diluted aliquot of your sample, first add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.

    • Then, proceed with the addition of 1,10-phenanthroline and sodium acetate buffer as described above.

    • Measure the absorbance and calculate the total iron concentration from the standard curve. The concentration of Fe³⁺ can be determined by subtracting the Fe²⁺ concentration from the total iron concentration.

Visualizations

OxidationPathway Fe2 This compound (Fe²⁺) (Soluble, colorless to pale green) Fe3 Ferric Tartrate (Fe³⁺) (Less soluble, yellow/brown) Fe2->Fe3 Oxidation Precipitate Ferric Hydroxide/Oxide Precipitate (Insoluble) Fe3->Precipitate Precipitation (at higher pH) Oxygen Oxygen (O₂) High_pH High pH (> 5.5) Light Light (UV)

Caption: Primary degradation pathway of this compound solutions.

ExperimentalWorkflow cluster_analysis Stability Analysis start Start: Prepare Stabilized Solution deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) start->deoxygenate acidify 2. Acidify Solvent (pH < 3.0) deoxygenate->acidify dissolve 3. Dissolve this compound (under inert atmosphere) acidify->dissolve store 4. Store in Amber Bottle (2-8°C, minimal headspace) dissolve->store sample Take Aliquot of Solution store->sample uv_vis UV-Vis Analysis (with 1,10-phenanthroline) sample->uv_vis hplc Stability-Indicating HPLC sample->hplc

Caption: Workflow for preparing and analyzing this compound solutions.

TroubleshootingLogic issue Issue: Discoloration/ Precipitation Observed check_ph Check Solution pH issue->check_ph check_o2 Check for O₂ Exposure issue->check_o2 check_light Check for Light Exposure issue->check_light ph_high Is pH > 5.5? check_ph->ph_high o2_exposed Was solution exposed to air? check_o2->o2_exposed light_exposed Was solution exposed to light? check_light->light_exposed remedy_ph Action: Acidify solution (pH < 3.0) ph_high->remedy_ph Yes remedy_o2 Action: Use deoxygenated solvents and inert atmosphere o2_exposed->remedy_o2 Yes remedy_light Action: Store in amber containers light_exposed->remedy_light Yes

Caption: Troubleshooting logic for unstable this compound solutions.

References

Technical Support Center: Storage and Handling of Ferrous Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of ferrous tartrate during storage.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color from a pale green/yellow to a reddish-brown?

A1: The color change is a visual indicator of oxidation. This compound (Fe²⁺) in solution is susceptible to oxidation by atmospheric oxygen, which converts it to ferric tartrate (Fe³⁺). Ferrous solutions are typically pale green or yellow, while ferric solutions are reddish-brown. This oxidation compromises the purity and reactivity of your compound.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors are exposure to oxygen, elevated pH, and light. A higher pH increases the rate of oxidation.[1] Light can also promote the degradation of iron-tartrate complexes.[2]

Q3: How can I minimize the oxidation of solid this compound?

A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] To further minimize oxidation, consider storing it under an inert atmosphere, such as nitrogen or argon.

Q4: What is the recommended solvent for preparing this compound solutions to minimize oxidation?

A4: Use deoxygenated solvents. You can deoxygenate solvents by purging them with an inert gas like nitrogen or argon for an extended period. Preparing solutions under an inert atmosphere is also highly recommended.

Q5: Are there any chemical additives that can help stabilize this compound solutions?

A5: Yes, maintaining a low pH is crucial. Acidifying the solution can help stabilize the ferrous ions. While specific studies on this compound are limited, for other ferrous salts, maintaining an acidic pH significantly slows down oxidation. Additionally, the use of antioxidants can be beneficial, although their compatibility and effectiveness with this compound should be tested.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns reddish-brown within a short period. Oxidation of Fe²⁺ to Fe³⁺ due to exposure to oxygen.- Prepare solutions using deoxygenated solvents.- Handle the solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line).- Store the solution in a tightly sealed container with an inert gas headspace.
Precipitate forms in the solution. - Oxidation to the less soluble ferric tartrate.- pH of the solution is too high, leading to the formation of ferric hydroxide.- Ensure the solution is maintained at an acidic pH. A pH of around 3.5 has been noted as optimal for the formation of the Fe(III)-tartrate complex, suggesting this might be a reasonable starting point for stability studies of the ferrous form.[2]- Filter the solution under inert conditions if a precipitate has already formed, but be aware that the concentration of this compound will be lower.
Inconsistent experimental results. Degradation of the this compound stock solution leading to lower than expected concentrations of Fe²⁺.- Regularly check the quality of your this compound stock solution using a reliable analytical method (see Experimental Protocols below).- Prepare fresh solutions more frequently.- Implement stricter storage protocols (inert atmosphere, low pH, protection from light).
Solid material appears clumpy or discolored. Absorption of moisture and subsequent oxidation.- Store the solid in a desiccator under an inert atmosphere.- Ensure the container is always tightly sealed after use.

Storage Condition Recommendations

The following table summarizes recommended storage conditions to minimize the oxidation of this compound. These are general guidelines, and optimal conditions should be determined empirically for your specific application.

Parameter Solid this compound This compound Solution
Atmosphere Inert gas (e.g., Nitrogen, Argon)Inert gas headspace
Temperature Cool (2-8 °C)Cool (2-8 °C)
Light Protected from light (amber container)Protected from light (amber container)
pH N/AAcidic (e.g., pH 3-4, requires optimization)
Container Tightly sealed, airtight containerTightly sealed, airtight container (e.g., septum-sealed bottle)
Additives N/AConsider the addition of a compatible antioxidant. Ascorbic acid is a common antioxidant for iron solutions, but its effect on tartrate complexes should be evaluated.[4][5]

Experimental Protocols

To ensure the quality of your this compound, it is essential to be able to quantify the amount of ferrous (Fe²⁺) and total iron. The difference between these two values will give you the amount of ferric iron (Fe³⁺), and thus the extent of oxidation.

Protocol 1: Determination of Ferrous Iron using 1,10-Phenanthroline (B135089)

This spectrophotometric method is based on the formation of a stable, orange-red complex between ferrous iron and 1,10-phenanthroline.

Reagents:

Procedure for Ferrous Iron (Fe²⁺):

  • Prepare a series of standards using the ferrous ammonium sulfate solution.

  • To a volumetric flask, add a known volume of your this compound sample.

  • Add the 1,10-phenanthroline solution and the sodium acetate buffer.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for at least 10 minutes.

  • Measure the absorbance at the wavelength of maximum absorption (around 510 nm) using a spectrophotometer.

  • Determine the concentration of Fe²⁺ from the calibration curve.

Procedure for Total Iron:

  • To a volumetric flask, add a known volume of your this compound sample.

  • Add the hydroxylamine hydrochloride solution to reduce all ferric ions to ferrous ions.

  • Follow steps 3-7 from the ferrous iron procedure.

Protocol 2: Determination of Iron using Ferrozine (B1204870)

This is another sensitive spectrophotometric method where ferrozine forms a magenta-colored complex with ferrous iron.

Reagents:

  • Ferrozine solution

  • A weak acidic buffer with a reducing agent (often provided in commercial kits)

  • Standard iron solution (for calibration curve)

Procedure:

  • Prepare a series of iron standards.

  • Add your this compound sample to a microplate well or a cuvette.

  • Add the ferrozine reagent/buffer mixture.

  • Incubate at room temperature for at least 5 minutes for color development.

  • Measure the absorbance at approximately 562 nm.

  • Calculate the iron concentration based on the standard curve.

Visualizations

Oxidation_Pathway This compound (Fe²⁺) This compound (Fe²⁺) Ferric Tartrate (Fe³⁺) Ferric Tartrate (Fe³⁺) This compound (Fe²⁺)->Ferric Tartrate (Fe³⁺) Oxidation Electron Loss Electron Loss This compound (Fe²⁺)->Electron Loss Oxygen (O₂) Oxygen (O₂) Oxygen (O₂)->this compound (Fe²⁺) Reacts with

Caption: Oxidation of this compound to Ferric Tartrate.

Troubleshooting_Workflow cluster_storage Storage Conditions cluster_problem Observed Problem cluster_solution Corrective Actions Inert_Atmosphere Store under Inert Gas? Use_Glovebox Use Glovebox / Schlenk Line Inert_Atmosphere->Use_Glovebox No Deoxygenate_Solvents Deoxygenate Solvents Inert_Atmosphere->Deoxygenate_Solvents No Low_pH Maintain Low pH? Acidify_Solution Acidify Solution Low_pH->Acidify_Solution No Protect_Light Protect from Light? Use_Amber_Vials Use Amber Vials Protect_Light->Use_Amber_Vials No Discoloration Discoloration / Precipitation Discoloration->Inert_Atmosphere Discoloration->Low_pH Discoloration->Protect_Light

Caption: Troubleshooting Workflow for this compound Degradation.

References

Technical Support Center: Ferrous Tartrate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of ferrous tartrate in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is known to be sparingly soluble in water. Several factors can contribute to dissolution difficulties, including:

  • Low intrinsic solubility: this compound has limited solubility in aqueous solutions at neutral pH.

  • Oxidation: Ferrous (Fe²⁺) ions are susceptible to oxidation to ferric (Fe³⁺) ions, especially in neutral or alkaline solutions exposed to air. Ferric tartrate complexes can have different solubility characteristics and may precipitate.

  • pH of the solution: The solubility of most iron salts is highly pH-dependent. At higher pH values, ferrous ions can precipitate as ferrous hydroxide (B78521).

  • Common ion effect: If the solvent already contains a significant concentration of either ferrous or tartrate ions, the solubility of this compound will be further reduced.[1][2]

Q2: What is the expected appearance of a this compound solution?

A2: A freshly prepared solution of a ferrous salt is typically a pale blue-green color. A shift towards a yellow or brown color often indicates the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions.

Q3: How can I prevent the oxidation of this compound during dissolution?

A3: To minimize oxidation, consider the following strategies:

  • Work with deoxygenated solvents: Purge your solvent (e.g., water) with an inert gas like nitrogen or argon before and during the dissolution process to remove dissolved oxygen.

  • Maintain a low pH: Acidifying the solution (e.g., with sulfuric or hydrochloric acid) can help stabilize the ferrous ions and prevent oxidation.[3]

  • Use of antioxidants: The addition of a reducing agent, such as ascorbic acid, can help maintain iron in its ferrous state.

  • Work quickly: Prepare solutions fresh and use them promptly to minimize exposure to air.

Q4: Can I heat the solution to increase the solubility of this compound?

A4: Gentle heating can increase the solubility of many sparingly soluble salts, including this compound. However, be cautious, as elevated temperatures can also accelerate the oxidation of ferrous ions. If you choose to heat the solution, it is advisable to do so under an inert atmosphere.

Troubleshooting Guide: Low this compound Solubility

If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps:

Problem: this compound powder is not dissolving completely, or a precipitate forms.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_pH pH Adjustment cluster_oxidation Oxidation Prevention cluster_solvent Solvent Modification cluster_chelator Complexation start Start: Incomplete Dissolution of this compound check_pH Check and Adjust pH start->check_pH check_oxidation Assess for Oxidation check_pH->check_oxidation Is pH already acidic? lower_pH Lower pH with dilute acid (e.g., H2SO4, HCl) check_pH->lower_pH Is pH neutral or alkaline? consider_solvent Evaluate Solvent System check_oxidation->consider_solvent Is solution pale green? deoxygenate Deoxygenate solvent (N2 or Ar sparging) check_oxidation->deoxygenate Is solution yellow/brown? use_chelator Consider Chelating Agents consider_solvent->use_chelator If dissolution is still poor co_solvent Introduce a co-solvent (e.g., ethanol, glycerol) consider_solvent->co_solvent Is solubility still low? solution_clear Solution is Clear use_chelator->solution_clear If dissolution is still poor add_edta Add a chelating agent (e.g., EDTA) use_chelator->add_edta Is precipitation persistent? end End: Successful Dissolution solution_clear->end Yes lower_pH->check_oxidation add_antioxidant Add antioxidant (e.g., ascorbic acid) deoxygenate->add_antioxidant add_antioxidant->consider_solvent gentle_heating Apply gentle heating (under inert atmosphere) co_solvent->gentle_heating gentle_heating->use_chelator add_edta->solution_clear

Caption: Troubleshooting workflow for low this compound solubility.

Quantitative Data on Solubility of Related Ferrous Carboxylates

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide data for structurally similar ferrous carboxylates (ferrous succinate (B1194679) and ferrous gluconate) to serve as a proxy.

Table 1: Solubility of Ferrous Succinate at Different pH Values

pHSolubility Description
2At a low pH, the solubility of ferrous salts like ferrous succinate is generally higher.
4As the pH increases, the solubility of simple ferrous salts tends to decrease.
6In the neutral pH range, the solubility of ferrous salts is significantly reduced, and precipitation of ferrous hydroxide can occur.
>7In alkaline conditions, ferrous ions will readily precipitate as ferrous hydroxide, leading to very low solubility.

Table 2: Solubility of Ferrous Gluconate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
25~10 (with heating)
100~77

Data for Ferrous Gluconate, a comparable ferrous carboxylate.

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution (Shake-Flask Method)

This protocol is adapted from the shake-flask method for determining the solubility of sparingly soluble compounds.

Objective: To prepare a saturated solution of this compound at a specific temperature and pH.

Materials:

  • This compound powder

  • Deionized water (deoxygenated)

  • Buffer solutions of desired pH (deoxygenated)

  • Conical flasks with stoppers

  • Shaking incubator or water bath

  • Centrifuge and centrifuge tubes

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of this compound powder to a conical flask containing a known volume of the deoxygenated buffer solution at the desired pH.

  • Seal the flask and place it in a shaking incubator set to the desired temperature.

  • Allow the suspension to equilibrate for at least 24 hours with continuous agitation.

  • After equilibration, let the flask stand to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining suspended particles.

  • Immediately filter the supernatant through a 0.45 µm syringe filter to obtain a clear, saturated solution.

  • The concentration of this compound in the filtrate can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry.

Protocol 2: Quantification of Ferrous Iron by UV-Vis Spectrophotometry (1,10-Phenanthroline Method)

This method is based on the formation of a stable, colored complex between ferrous ions and 1,10-phenanthroline, which can be quantified spectrophotometrically.

Objective: To determine the concentration of ferrous iron in a solution.

Materials:

  • Sample solution containing this compound

  • Hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)

  • 1,10-phenanthroline solution

  • Sodium acetate (B1210297) buffer solution (to maintain optimal pH)

  • Standard ferrous ammonium (B1175870) sulfate (B86663) solution (for calibration curve)

  • Volumetric flasks

  • UV-Vis Spectrophotometer

Workflow for UV-Vis Analysis:

UVVisWorkflow start Start: Quantify Ferrous Iron prep_standards Prepare Standard Solutions (from Ferrous Ammonium Sulfate) start->prep_standards prep_sample Prepare Sample Solution (Dilute as necessary) start->prep_sample add_reagents Add Reagents to Standards and Sample: 1. Hydroxylamine HCl 2. 1,10-Phenanthroline 3. Sodium Acetate Buffer prep_standards->add_reagents prep_sample->add_reagents measure_absorbance Measure Absorbance at λmax (approx. 510 nm) add_reagents->measure_absorbance plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_absorbance->plot_calibration determine_concentration Determine Sample Concentration from Calibration Curve plot_calibration->determine_concentration end End: Ferrous Iron Concentration Determined determine_concentration->end

References

Technical Support Center: Optimization of Ferrous Tartrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of ferrous tartrate. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the direct reaction of an iron(II) salt, such as ferrous sulfate (B86663) (FeSO₄) or ferrous chloride (FeCl₂), with tartaric acid (C₄H₆O₆) under controlled pH conditions.[1] Another approach is the reaction of iron filings directly with a tartaric acid solution. For nanoparticle synthesis, a wet chemical technique using ferrous sulfate, tartaric acid, and sodium metasilicate (B1246114) as a facilitator is employed.[2][3]

Q2: What is the most critical parameter in this compound synthesis?

A2: The pH of the reaction solution is a critical parameter that significantly affects the stability and formation of the this compound complex.[1] The predominant iron-tartrate species in the solution is highly dependent on the pH.

Q3: What is the expected appearance of this compound?

A3: The appearance of this compound can vary depending on its purity and oxidation state. When pure and unoxidized, it is described as a pale bluish-grey solid.[4] However, it can also appear as a pale greenish-grey, greenish-yellow, or even a reddish powder, which may indicate the presence of ferric (Fe³⁺) ions or other impurities.[4]

Q4: Is this compound soluble in water?

A4: this compound is sparingly soluble in water.[4] This property is important to consider for optimizing the precipitation and isolation of the final product to maximize yield.

Q5: What is the thermal stability of this compound?

A5: this compound nanoparticles have been shown to be stable up to 100°C, after which they begin to decompose in various stages.[2][3] The hydrated form, this compound dihydrate, loses its water of crystallization to become anhydrous around 80°C.[2]

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the synthesis.

ParameterRecommended Range/ValueImpact on SynthesisReference
pH 4.0 - 5.0Affects the stability and formation of the this compound complex. A pH in this range is optimal for the precipitation of this compound nanoparticles.[2]
Temperature Room Temperature to 80°CThe reaction can be carried out at room temperature. Heating can increase the reaction rate but temperatures above 100°C can lead to decomposition. Anhydrous this compound is formed from the dihydrate at 80°C.[2]
Reactant Molar Ratio (Fe²⁺:Tartaric Acid) 1:1A 1:1 molar ratio is commonly used for the synthesis. An excess of tartaric acid may be used to ensure complete reaction of the ferrous ions.[2]
Reactant Concentration 1 M Ferrous Sulfate & 1 M Tartaric AcidThese concentrations have been successfully used for the synthesis of this compound nanoparticles. Higher concentrations may lead to faster precipitation but could also trap more impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ferrous Sulfate and Tartaric Acid

This protocol is adapted from the wet chemical technique for nanoparticle synthesis and can be modified for bulk synthesis.

Materials:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • L-Tartaric Acid (C₄H₆O₆)

  • Sodium Hydroxide (B78521) (NaOH) solution (for pH adjustment)

  • Deionized water

Procedure:

  • Prepare a 1 M solution of ferrous sulfate by dissolving the appropriate amount in deionized water.

  • Prepare a 1 M solution of tartaric acid by dissolving it in deionized water.

  • Slowly add the tartaric acid solution to the ferrous sulfate solution with constant stirring.

  • Monitor the pH of the mixture and adjust it to a range of 4.0-5.0 by slowly adding the sodium hydroxide solution.

  • A precipitate of this compound will form. Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Collect the precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Dry the precipitate in a vacuum oven at a temperature below 80°C to obtain this compound.

Protocol 2: Synthesis of this compound from Iron Filings

This method avoids the use of soluble iron salts.

Materials:

  • Fine iron filings

  • L-Tartaric Acid

  • Deionized water

Procedure:

  • Prepare a saturated solution of tartaric acid in deionized water.

  • Add an excess of fine iron filings to the tartaric acid solution.

  • Gently warm the mixture to initiate the reaction. A vigorous reaction with the evolution of hydrogen gas should be observed.[4]

  • Continue the reaction until the fizzing subsides and a pale bluish-grey, semi-solid mass is formed.[4]

  • Dilute the mixture with deionized water and heat to boiling.

  • Filter the hot mixture to separate the this compound precipitate from any unreacted iron.

  • Wash the precipitate with hot deionized water.

  • Dry the product in a vacuum oven at a temperature below 80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Precipitate Formation 1. Incorrect pH of the reaction mixture. 2. Reactant concentrations are too low. 3. Insufficient reaction time.1. Carefully check and adjust the pH to the optimal range of 4.0-5.0 using a calibrated pH meter. 2. Increase the concentration of the reactant solutions. 3. Extend the reaction time with continuous stirring.
Precipitate has an Off-Color (e.g., Greenish-Yellow, Reddish-Brown) 1. Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen. 2. Presence of impurities in the starting materials.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add a small amount of a reducing agent, like a pinch of iron powder, to the ferrous salt solution before the reaction to keep the iron in the ferrous state.[4] 3. Use high-purity analytical grade reagents.
Low Product Yield 1. Incomplete precipitation due to suboptimal pH. 2. Product loss during washing due to its slight solubility. 3. Incomplete reaction.1. Ensure the pH is maintained within the optimal range throughout the precipitation process. 2. Wash the precipitate with a minimal amount of cold deionized water. 3. Ensure adequate reaction time and thorough mixing of reactants.
Product is Difficult to Filter 1. Very fine particle size of the precipitate. 2. Gelatinous or "custard-like" consistency of the precipitate.1. Allow the precipitate to age in the mother liquor for a period to encourage particle growth. 2. Use a centrifuge to separate the solid instead of filtration. 3. For the iron filing method, diluting the thick mass with water and heating before filtration can help.[4]

Visualizing the Process

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Prepare 1M FeSO4 Solution C Mix Solutions with Stirring A->C B Prepare 1M Tartaric Acid Solution B->C D Adjust pH to 4.0-5.0 C->D E Precipitate Formation D->E F Filter Precipitate E->F G Wash with Deionized Water F->G H Dry Product in Vacuum Oven G->H I Final Product: This compound H->I

Caption: A flowchart of the this compound synthesis process.

Troubleshooting Logic for Off-Color Precipitate

G Troubleshooting Logic for Off-Color Precipitate Start Off-Color Precipitate Observed (e.g., Greenish-Yellow, Reddish) Check_Reagents Are reagents high purity? Start->Check_Reagents Check_Atmosphere Was the reaction performed under an inert atmosphere? Check_Reagents->Check_Atmosphere Yes Solution_Purity Use analytical grade reagents. Check_Reagents->Solution_Purity No Check_Reducing_Agent Was a reducing agent used? Check_Atmosphere->Check_Reducing_Agent Yes Solution_Atmosphere Repeat synthesis under N2 or Ar. Check_Atmosphere->Solution_Atmosphere No Solution_Reducing_Agent Add a small amount of iron powder to the FeSO4 solution. Check_Reducing_Agent->Solution_Reducing_Agent No End Pure, Pale Bluish-Grey This compound Check_Reducing_Agent->End Yes Solution_Purity->Check_Atmosphere Solution_Atmosphere->Check_Reducing_Agent Solution_Reducing_Agent->End

Caption: A decision tree for troubleshooting off-color this compound.

References

Technical Support Center: Purification of Crude Ferrous Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of crude ferrous tartrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound, primarily focusing on the recrystallization method.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Crystals - The chosen solvent has too high a solubility for this compound at low temperatures.- An excessive amount of solvent was used.- Premature crystallization occurred during hot filtration.- The cooling process was too rapid, leading to the formation of fine crystals that were lost during filtration.- Select a solvent in which this compound has a significant difference in solubility between high and low temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is Contaminated with Ferric (Fe³⁺) Ions - Oxidation of ferrous (Fe²⁺) ions occurred during the purification process due to exposure to air.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).- Deoxygenate the solvent by bubbling with an inert gas before use.- Add a small amount of a reducing agent, such as ascorbic acid, to the crystallization solvent.[1]
Incomplete Dissolution of Crude Product in Hot Solvent - Insufficient solvent was used.- The solvent is not suitable for dissolving this compound.- The crude product contains insoluble impurities.- Gradually add more hot solvent until the product dissolves.- Consult solubility data to ensure the correct solvent is being used.- Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool and crystallize.
Oily Precipitate or Amorphous Solid Forms Instead of Crystals - The solution is supersaturated, leading to rapid precipitation rather than crystal growth.- The presence of significant impurities is inhibiting crystallization.- Reheat the solution and add a small amount of additional solvent to reduce the saturation level.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Consider a pre-purification step, such as washing the crude product, to remove some impurities before recrystallization.
Discolored Crystals (e.g., brownish or yellowish tint) - Presence of ferric (Fe³⁺) ions due to oxidation.- Co-precipitation of colored impurities.- Take measures to prevent oxidation as described above.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Use charcoal sparingly to avoid adsorbing the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I prevent the oxidation of this compound to ferric tartrate during purification?

A2: Oxidation is a primary concern when working with ferrous (Fe²⁺) compounds. To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Use deoxygenated solvents. This can be achieved by bubbling an inert gas through the solvent for a period before use.[1]

  • Maintain a slightly acidic pH, as ferrous ions are more stable against oxidation in acidic conditions.[1]

Q3: My purified this compound still shows the presence of ferric ions. How can I remove them?

A3: If your product is contaminated with ferric (Fe³⁺) ions, you can attempt a reduction step. Before recrystallization, dissolve the crude product in a suitable solvent and add a reducing agent like a small amount of iron powder. The ferric ions will be reduced to ferrous ions. The excess iron powder can then be removed by filtration.

Q4: What are the common impurities in crude this compound?

A4: Common impurities can include:

  • Unreacted starting materials, such as ferrous sulfate (B86663) and tartaric acid.

  • Ferric tartrate, due to oxidation.

  • Other metal salts if the iron source was not pure.

  • Side products from the synthesis reaction.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Titration: Redox titration with a standardized oxidizing agent like potassium dichromate can be used to determine the amount of ferrous iron.[4]

  • Spectrophotometry: The concentration of ferrous and ferric ions can be determined using colorimetric methods with reagents like 1,10-phenanthroline (B135089) or bathophenanthroline, which form colored complexes with the iron ions.[5][6]

  • Ion Chromatography: This technique can be used for the simultaneous direct determination of both Fe²⁺ and Fe³⁺.[7]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., deoxygenated water)

  • Beakers and Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Inert gas source (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If working under an inert atmosphere, continuously purge the flask with nitrogen or argon.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel containing fluted filter paper. Pour the hot solution through the filter to remove the impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Purity Analysis by UV-Vis Spectrophotometry (using 1,10-Phenanthroline)

This protocol describes the determination of the ferrous iron content in the purified product.

Materials:

  • Purified this compound

  • 1,10-phenanthroline solution

  • Ammonium acetate (B1210297) buffer solution

  • Hydroxylamine (B1172632) hydrochloride solution (to determine total iron)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known ferrous iron concentrations. Add 1,10-phenanthroline and buffer to each standard, and measure their absorbance at the wavelength of maximum absorbance (λmax) for the iron(II)-phenanthroline complex. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation for Ferrous Iron: Accurately weigh a sample of the purified this compound, dissolve it in a known volume of deoxygenated water, and dilute to a concentration within the range of the standard curve. Add the 1,10-phenanthroline solution and buffer.

  • Sample Preparation for Total Iron: To a separate aliquot of the sample solution, add hydroxylamine hydrochloride to reduce any ferric iron to ferrous iron. Then, add the 1,10-phenanthroline solution and buffer.

  • Measurement: Measure the absorbance of both sample solutions at the λmax.

  • Calculation: Use the standard curve to determine the concentration of ferrous iron in the first sample and the total iron concentration in the second sample. The difference between the two will give the concentration of ferric iron.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (optional) Dissolve->HotFilt Insoluble Impurities Cool Slow Cooling & Crystallization Dissolve->Cool Soluble Impurities in Solution HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure this compound Dry->Pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

TroubleshootingLogic cluster_LowYield Low Yield Solutions cluster_Oxidation Oxidation Solutions cluster_NoCrystals No Crystals Solutions Start Purification Attempt Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Oxidation Oxidation (Brown Color) Problem->Oxidation Yes NoCrystals No Crystals Formed Problem->NoCrystals Yes Success Successful Purification Problem->Success No LY1 Use Less Solvent LowYield->LY1 LY2 Slower Cooling LowYield->LY2 O1 Inert Atmosphere Oxidation->O1 O2 Deoxygenate Solvent Oxidation->O2 NC1 Add Seed Crystal NoCrystals->NC1 NC2 Concentrate Solution NoCrystals->NC2

Caption: Logical relationships for troubleshooting common purification issues.

References

identifying and removing impurities in ferrous tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous tartrate. The information is designed to help identify and remove common impurities encountered during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can be categorized as follows:

  • Synthesis-Related Impurities: These include unreacted starting materials such as ferrous sulfate (B86663) and tartaric acid.

  • Degradation Products: The most significant degradation product is ferric tartrate, formed by the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. This is often observed as a brownish discoloration of the typically greenish-white this compound powder.

  • Other Metal Ions: Depending on the purity of the starting materials, trace amounts of other metal ions may be present.

Q2: How can I visually assess the purity of my this compound sample?

A2: A pure this compound sample should be a greenish-white solid. The presence of a yellow or brownish tint often indicates oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions, a common impurity.

Q3: How does the presence of ferric tartrate affect my experiments?

A3: The presence of ferric tartrate can alter the chemical and physical properties of your sample, including its solubility and reactivity. In pharmaceutical applications, the presence of the ferric form can impact the bioavailability and efficacy of the product.

Q4: What are the recommended storage conditions for this compound to minimize impurity formation?

A4: To minimize oxidation, this compound should be stored in a tightly sealed container, in a cool, dry place, and protected from light. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent the formation of ferric tartrate.

Troubleshooting Guides

Issue 1: Brownish Discoloration of this compound Powder
  • Problem: The this compound powder, which should be greenish-white, has a yellow or brown tint.

  • Probable Cause: Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, forming ferric tartrate.

  • Solution:

    • Purification: Recrystallization can be employed to purify the this compound and remove the ferric impurity.

    • Reduction (for solutions): If the this compound is in solution, a reducing agent can be added to convert the ferric ions back to ferrous ions before use in subsequent reactions.

Issue 2: Incomplete Dissolution in Solvent
  • Problem: The this compound sample does not fully dissolve in a solvent in which it is expected to be soluble.

  • Probable Cause:

    • The presence of insoluble impurities.

    • The formation of less soluble ferric tartrate. Ferric tartrate has low solubility in water.

  • Solution:

    • Filtration: Dissolve the sample in the desired solvent and filter out any insoluble material.

    • Purification: Purify the bulk material using recrystallization to remove insoluble impurities.

Experimental Protocols

Protocol 1: Identification of Impurities by UV-Vis Spectrophotometry

This method can be used to estimate the amount of ferrous and total iron, allowing for the calculation of ferric iron content.

Principle: Ferrous iron (Fe²⁺) forms a colored complex with reagents like 1,10-phenanthroline (B135089), which can be quantified by measuring its absorbance at a specific wavelength. Total iron can be determined by first reducing any ferric iron (Fe³⁺) to ferrous iron and then performing the complexation reaction.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a known concentration of ferrous ammonium (B1175870) sulfate in deionized water containing a small amount of sulfuric acid to prevent oxidation.

    • From the stock solution, prepare a series of calibration standards.

  • Sample Preparation (for Ferrous Iron):

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, acidified with sulfuric acid.

    • To an aliquot of this solution, add a 1,10-phenanthroline solution and a buffer to adjust the pH.

    • Dilute to a known volume with deionized water.

  • Sample Preparation (for Total Iron):

    • To another aliquot of the dissolved this compound solution, add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to convert all ferric ions to ferrous ions.

    • Proceed with the addition of 1,10-phenanthroline and buffer as in the ferrous iron procedure.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for the iron-phenanthroline complex (typically around 510-520 nm) using a UV-Vis spectrophotometer.

    • Use a reagent blank to zero the instrument.

  • Calculation:

    • Construct a calibration curve from the absorbance readings of the standard solutions.

    • Determine the concentration of ferrous iron and total iron in the samples from the calibration curve.

    • The concentration of ferric iron can be calculated as the difference between the total iron and ferrous iron concentrations.

Protocol 2: Purification of this compound by Recrystallization

Principle: This technique relies on the difference in solubility between this compound and its impurities in a given solvent system at different temperatures.

Procedure:

  • Solvent Selection:

    • Identify a suitable solvent or solvent mixture. An ideal solvent should dissolve the this compound readily at an elevated temperature but have low solubility for it at a lower temperature. Water or a water-ethanol mixture can be a starting point. The impurities should either be highly soluble or sparingly soluble in the chosen solvent at all temperatures.

  • Dissolution:

    • Place the impure this compound in a flask and add a minimal amount of the selected solvent.

    • Gently heat the mixture while stirring until the this compound is completely dissolved. Avoid prolonged boiling to minimize oxidation.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

Data Presentation

Table 1: Solubility of Potential Impurities in Common Solvents at 25°C

CompoundWater Solubility ( g/100 mL)Ethanol Solubility
Ferrous Sulfate (Heptahydrate)29.51Insoluble
Tartaric Acid139Soluble
Ferric TartrateLow-

Visualizations

Impurity_Identification_Workflow cluster_start Initial Sample cluster_visual Visual Inspection cluster_analysis Analytical Testing cluster_decision Purity Assessment cluster_end Final Product Start This compound Sample Visual Visual Assessment Start->Visual UV_Vis UV-Vis Spectrophotometry (Fe2+/Fe3+ content) Visual->UV_Vis Discoloration Observed HPLC HPLC Analysis (Organic Impurities) Visual->HPLC Clear Solution Not Obtained Decision Purity Acceptable? UV_Vis->Decision HPLC->Decision End_Use Use in Experiment Decision->End_Use Yes Purification Purification Required Decision->Purification No Purification->Start Re-evaluate

Caption: Workflow for the identification of impurities in this compound.

Purification_Workflow cluster_start Starting Material cluster_process Purification Process cluster_end Final Product Impure_Sample Impure this compound Dissolution Dissolve in Minimal Hot Solvent Impure_Sample->Dissolution Hot_Filtration Hot Filtration (remove insolubles) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Dry Purified Crystals Isolation->Drying Pure_Sample Purified this compound Drying->Pure_Sample

Caption: General workflow for the purification of this compound by recrystallization.

Technical Support Center: Method Development for Ferrous Tartrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of ferrous tartrate in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing this compound?

A1: The primary challenge is the instability of the ferrous (Fe²⁺) ion, which is prone to oxidation to the ferric (Fe³⁺) state, especially in solution. The Fe(II)-tartrate complex itself can catalyze the activation of dissolved oxygen, accelerating this oxidation.[1] This leads to inaccurate, lower-than-expected readings for this compound. It is crucial to use a reducing agent or work under an inert atmosphere to maintain the iron in its ferrous state throughout the analytical process.

Q2: Can I use a standard UV-Vis spectrophotometric method for this compound analysis?

A2: Yes, UV-Vis spectrophotometry is a common and accessible method. The principle involves reacting the ferrous ion with a chromogenic complexing agent to form a colored complex, which is then measured. The most common complexing agents are 1,10-phenanthroline (B135089) (forms an orange-red complex) and 2,2'-bipyridyl (forms a red complex). The tartrate counter-ion generally does not interfere with this determination.[2]

Q3: What are the typical validation parameters I should expect for a UV-Vis method?

A3: For a UV-Vis spectrophotometric method using 1,10-phenanthroline for iron determination in pharmaceutical tablets, you can expect a linearity range of approximately 1.0–5.0 µg/mL with a high correlation coefficient (r² > 0.999).[3] The accuracy, measured by recovery studies, should be within 98-102%.[3]

Q4: Is HPLC a suitable technique for this compound analysis?

A4: Yes, HPLC is a robust and specific method for quantifying ferrous ions and can be developed into a stability-indicating assay.[4][5] Methods often involve pre-column or post-column derivatization with a complexing agent to form a UV-active compound, or direct detection using techniques like Evaporative Light Scattering Detection (ELSD).[6] An HPLC method can also offer the advantage of separating Fe²⁺ from Fe³⁺ and other components in the matrix.

Q5: How do I prepare a solid dosage form (e.g., tablet) containing this compound for analysis?

A5: A typical procedure involves:

  • Weighing and finely powdering a representative number of tablets.

  • Dissolving an accurately weighed portion of the powder in a suitable solvent, usually dilute acid (e.g., sulfuric or hydrochloric acid), to ensure the stability of the ferrous ion.

  • Sonicating the solution to ensure complete dissolution of the active ingredient.

  • Filtering the solution to remove insoluble excipients that could interfere with the measurement, especially in spectrophotometric and HPLC analyses.

Q6: Does tartaric acid interfere with the analysis of ferrous iron?

A6: Based on available literature, tartaric acid does not typically interfere with the common colorimetric methods for ferrous ion determination, such as the 1,10-phenanthroline method.[2] However, it is always best practice to run a matrix blank (containing all sample components except the analyte) to confirm the absence of interference in your specific sample matrix.

Troubleshooting Guides

Issue 1: Low or No Color Development in UV-Vis Assay
Potential Cause Recommended Solution
Iron is in the ferric (Fe³⁺) state Ensure a sufficient amount of a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is added to the sample and standard solutions before the complexing agent. This will reduce any Fe³⁺ to Fe²⁺.
Incorrect pH The formation of the Fe²⁺-phenanthroline complex is pH-dependent and optimal in the range of 3-5. Use a buffer solution (e.g., sodium acetate) to maintain the pH within the required range.[7]
Insufficient Complexing Agent Ensure the complexing agent (e.g., 1,10-phenanthroline) is in excess to drive the reaction to completion. Prepare fresh reagent solutions as they can degrade over time.
Degraded Reagents Prepare fresh solutions of the reducing agent and complexing agent. Hydroxylamine hydrochloride solutions can lose efficacy over time.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Sample Instability (Oxidation) Prepare samples immediately before analysis. If batch analysis is required, store prepared solutions in tightly capped containers, protected from light, and at reduced temperatures (2-8°C) to slow down oxidation. Validate the stability of the solution over the expected analysis time.
Contamination of Glassware Thoroughly clean all glassware with an acid wash (e.g., dilute HCl) followed by rinsing with deionized water to remove any trace iron contamination.
Inaccurate Reagent/Sample Handling Use calibrated pipettes and volumetric flasks. Ensure precise and consistent addition of all reagents to both standards and samples.
Matrix Effects Prepare calibration standards in a matrix that closely matches the sample matrix to compensate for background interference from excipients or other components.
Issue 3: Interferences from Other Metal Ions
Potential Cause Recommended Solution
Presence of interfering ions (e.g., Cu²⁺, Co²⁺, Ni²⁺)Use a masking agent to form a stable, colorless complex with the interfering ion, preventing it from reacting with the chromogenic reagent. For example, citric acid or ascorbic acid can be effective. In severe cases, specific masking agents like potassium cyanide can be used for certain ions, though safety precautions are critical.
Precipitate Formation The presence of ions like bismuth, cadmium, or silver can cause the precipitation of the o-phenanthroline reagent. Adding an excess of the reagent can help minimize this. If precipitation persists, sample pre-treatment (e.g., selective precipitation and filtration) may be necessary.

Quantitative Data Summary

The following tables summarize typical performance characteristics of common analytical methods for ferrous ion determination.

Table 1: UV-Vis Spectrophotometric Methods for Ferrous Ion

ParameterMethod 1: 1,10-PhenanthrolineMethod 2: Thioglycolic Acid
Wavelength (λmax) 510 nm[3][8]540 nm
Linearity Range 0.625 - 5.0 µg/mL[3][8]1 - 10 µg/mL
Correlation Coeff. (r²) > 0.999[3][8]Not Specified
LOD 0.42 µg/mL[3]Not Specified
LOQ 0.60 µg/mL[3]Not Specified
Reported Matrix Pharmaceutical Tablets[3][8]Pharmaceutical Tablets

Table 2: HPLC Methods for Ferrous Ion

ParameterMethod 1: HPLC-ELSDMethod 2: RP-HPLC (Chelation)
Principle Direct detection of Fe²⁺Chelation with Desferrioxamine (DFO)
Column ZIC-HILIC[6]XTerra MS C18[1]
Linearity Range Not specified, but used for 1.0-2.0 mg/mL samples[6]0.3 - 80 nmol on-column[1]
LOD 25 µg/mL[6]0.2 nmol on-column[1]
LOQ Not specified0.3 nmol on-column[1]
Recovery Not specified91 - 102%[1]
Reported Matrix Pharmaceutical Tablets[6]Biological Matrices[1]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis using 1,10-Phenanthroline

This protocol is adapted for the analysis of this compound in a pharmaceutical tablet.

1. Reagent Preparation:

  • Standard Iron Stock Solution (100 µg/mL): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, dissolve in a 1000 mL volumetric flask with deionized water containing 5 mL of concentrated sulfuric acid, and dilute to the mark.

  • Hydroxylamine Hydrochloride (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • 1,10-Phenanthroline (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.

  • Sodium Acetate (B1210297) Buffer (1.0 M): Dissolve 82 g of anhydrous sodium acetate in 1000 mL of deionized water.

2. Standard Curve Preparation:

  • Pipette 0.5, 1.0, 2.0, 3.0, and 4.0 mL of the 100 µg/mL standard iron stock solution into a series of 100 mL volumetric flasks.

  • To each flask, add 1.0 mL of hydroxylamine hydrochloride solution and 10 mL of 1,10-phenanthroline solution.

  • Add 8.0 mL of sodium acetate buffer to each flask and swirl to mix.

  • Dilute to the mark with deionized water, mix well, and allow the color to develop for 15 minutes.

  • These standards will have concentrations of 0.5, 1.0, 2.0, 3.0, and 4.0 µg/mL of Fe²⁺.

  • Prepare a reagent blank using all reagents except the iron standard.

3. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to approximately 10 mg of ferrous iron into a 100 mL volumetric flask.

  • Add 50 mL of 0.1 M sulfuric acid and sonicate for 15 minutes to dissolve.

  • Dilute to volume with 0.1 M sulfuric acid and mix well. Filter the solution through a 0.45 µm filter.

  • Pipette 1.0 mL of the filtered sample solution into a 100 mL volumetric flask.

  • Add reagents as described in step 2 for the standard curve preparation, dilute to volume, and allow for color development.

4. Measurement:

  • Set the spectrophotometer to 510 nm.

  • Zero the instrument using the reagent blank.

  • Measure the absorbance of each standard and the sample solution.

  • Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample solution from its absorbance.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SamplePrep Sample Preparation (Dissolve, Filter) AddReducer Add Reducing Agent (e.g., Hydroxylamine HCl) SamplePrep->AddReducer StandardPrep Standard Curve Preparation StandardPrep->AddReducer ReagentPrep Reagent Preparation (Reducer, Complexing Agent, Buffer) AddComplex Add Complexing Agent (e.g., 1,10-Phenanthroline) AddReducer->AddComplex AddBuffer Add Buffer (e.g., Sodium Acetate) AddComplex->AddBuffer Incubate Incubate for Color Development AddBuffer->Incubate MeasureAbs Measure Absorbance (λmax = 510 nm) Incubate->MeasureAbs Calc Calculate Concentration (vs. Standard Curve) MeasureAbs->Calc

Caption: Workflow for UV-Vis analysis of this compound.

Troubleshooting_Logic Start Inaccurate Results (Low or Variable) CheckOxidation Is Fe²⁺ oxidizing to Fe³⁺? Start->CheckOxidation CheckpH Is pH optimal (3-5)? CheckOxidation->CheckpH No Sol_Oxidation Add/Increase Reducing Agent (Hydroxylamine HCl) Analyze Promptly CheckOxidation->Sol_Oxidation Yes CheckInterference Are interfering ions present? CheckpH->CheckInterference Yes Sol_pH Add/Check Buffer (Sodium Acetate) CheckpH->Sol_pH No CheckReagents Are reagents fresh and in excess? CheckInterference->CheckReagents No Sol_Interference Use Masking Agent (e.g., Citric Acid) CheckInterference->Sol_Interference Yes Sol_Reagents Prepare Fresh Reagents CheckReagents->Sol_Reagents No End Re-analyze CheckReagents->End Yes Sol_Oxidation->End Sol_pH->End Sol_Interference->End Sol_Reagents->End

Caption: Troubleshooting logic for inaccurate UV-Vis results.

References

Technical Support Center: Scaling Up Ferrous Tartrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up the production of ferrous tartrate. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guide

Scaling up the synthesis of this compound from the laboratory bench to pilot plant or industrial production can introduce a number of unforeseen challenges. This guide provides solutions to common problems encountered during this transition.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper pH.- Optimize reaction time by monitoring reaction completion using in-process controls (e.g., titration, HPLC).- Ensure uniform temperature distribution throughout the reactor with adequate agitation.- Precisely control the pH of the reaction mixture, as the solubility of this compound is pH-dependent.
Side Reactions: Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, or degradation of tartaric acid at elevated temperatures.- Maintain an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation.- Add antioxidants if compatible with the process.- Avoid excessive temperatures and prolonged reaction times.
Product Discoloration (Yellowish or Brownish Tint) Oxidation of Iron: Exposure of this compound to air during reaction, filtration, or drying.- Handle the product under an inert atmosphere whenever possible.- Use deoxygenated solvents for reaction and washing.- Dry the product under vacuum at a controlled temperature.
Impurities from Raw Materials: Presence of ferric ions or other metal impurities in the ferrous salt precursor.- Use high-purity raw materials and verify their specifications with a certificate of analysis.- Consider a purification step for the ferrous salt solution before reaction.
Inconsistent Particle Size and Morphology Uncontrolled Precipitation/Crystallization: Rapid addition of reagents, inadequate mixing, or temperature fluctuations.- Control the rate of reagent addition to maintain a consistent level of supersaturation.[1]- Optimize the agitation speed and impeller design to ensure homogenous mixing.- Implement a controlled cooling profile for crystallization.
Presence of Impurities: Impurities can act as nucleation sites, leading to uncontrolled crystal growth.- Ensure the purity of the reaction medium and raw materials.
Poor Filtration and Drying Characteristics Fine Particle Size: Small, amorphous particles can clog filter media and retain moisture.- Modify crystallization conditions to promote the growth of larger, more uniform crystals.- Consider using a filter aid, ensuring it does not contaminate the final product.
Product Caking: Residual moisture or electrostatic charges can cause agglomeration of particles.- Ensure the product is thoroughly dried to the specified moisture content.- Control humidity in the processing environment.- Consider using anti-caking agents if permissible for the final application.
Batch-to-Batch Inconsistency Variability in Raw Materials: Differences in the quality and purity of starting materials.- Establish strict specifications for all raw materials and perform incoming quality control checks.
Lack of Process Control: Inconsistent monitoring and control of critical process parameters (CPPs) such as temperature, pH, and agitation.- Implement robust in-process controls and process analytical technology (PAT) to monitor CPPs in real-time.[2]- Standardize all operating procedures and ensure operators are properly trained.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of this compound synthesis?

A1: The most critical process parameters to control are:

  • pH: The pH of the reaction mixture directly influences the solubility of this compound and the potential for side reactions.

  • Temperature: Temperature affects reaction kinetics, solubility, and the stability of both reactants and the final product. Exothermic reactions may require efficient heat removal systems at scale.

  • Agitation: Proper mixing is crucial for ensuring homogeneity, promoting mass transfer, and achieving uniform particle size distribution during precipitation.

  • Rate of Reagent Addition: A controlled addition rate helps to manage supersaturation, which is key to controlling crystallization and particle size.[1]

  • Atmosphere: An inert atmosphere is often necessary to prevent the oxidation of ferrous iron to ferric iron, which can lead to impurities and discoloration.

Q2: How can I prevent the oxidation of ferrous iron during large-scale production?

A2: To minimize oxidation, consider the following measures:

  • Inert Atmosphere: Conduct the reaction, filtration, and drying steps under a nitrogen or argon blanket.

  • Deoxygenated Solvents: Use solvents that have been sparged with an inert gas to remove dissolved oxygen.

  • Antioxidants: If the final product specifications allow, the addition of a suitable antioxidant can be beneficial.

  • Controlled Temperature: Avoid high temperatures, as they can accelerate oxidation rates.

Q3: What analytical techniques are recommended for in-process control and final product quality assessment?

A3: A robust quality control strategy should be implemented.[3] Recommended analytical techniques include:

  • In-Process Control:

    • pH measurement: For monitoring and adjusting the reaction pH.

    • Temperature monitoring: To ensure the reaction is proceeding within the desired range.

    • Titration: To determine the concentration of reactants and the extent of reaction.

  • Final Product Quality Control:

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity of this compound and detect organic impurities.

    • Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the iron content and quantify metallic impurities.

    • X-Ray Diffraction (XRD): To confirm the crystalline structure and identify different polymorphic forms.

    • Particle Size Analysis: Using techniques like laser diffraction to ensure a consistent particle size distribution.

    • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability of the product.

Q4: My final product has poor flowability and tends to cake. What can I do to improve this?

A4: Poor flowability and caking are often related to particle size, shape, and moisture content.[4] To address this:

  • Optimize Crystallization: Aim for larger, more spherical, and uniform crystals, which generally have better flow properties.

  • Effective Drying: Ensure the product is dried to a low and consistent moisture content.

  • Milling: If necessary, a gentle milling step can break up agglomerates, but be cautious as this can also generate fine particles.

  • Control Environmental Conditions: Handle and store the final product in a low-humidity environment.

Experimental Protocols

General Synthesis of this compound (Lab-Scale)

This protocol describes a common method for the synthesis of this compound via precipitation.

Materials:

Procedure:

  • Prepare a solution of ferrous sulfate heptahydrate in deoxygenated deionized water in a reaction vessel equipped with a stirrer and an inlet for inert gas.

  • In a separate vessel, prepare a solution of L-(+)-tartaric acid in deoxygenated deionized water.

  • Slowly add the tartaric acid solution to the ferrous sulfate solution with constant stirring under an inert atmosphere (e.g., nitrogen).

  • Carefully adjust the pH of the mixture by the dropwise addition of a sodium hydroxide solution. The optimal pH for precipitation should be determined experimentally but is often in the slightly acidic to neutral range.

  • A pale greenish-white precipitate of this compound will form.

  • Continue stirring for a predetermined time at a controlled temperature to allow for complete precipitation and crystal growth.

  • Collect the precipitate by filtration under an inert atmosphere.

  • Wash the filter cake with deoxygenated deionized water and optionally with ethanol to remove residual soluble impurities.

  • Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

Visualizations

Logical Workflow for Scaling Up this compound Production

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale Optimization cluster_2 Phase 3: Industrial Production lab_synthesis Lab-Scale Synthesis (grams) characterization Product Characterization (Purity, Yield) lab_synthesis->characterization process_understanding Identify Critical Parameters (pH, Temp, Stoichiometry) characterization->process_understanding pilot_scaleup Pilot-Scale Production (kilograms) process_understanding->pilot_scaleup Scale-Up process_control Develop In-Process Controls (PAT) pilot_scaleup->process_control impurity_profiling Impurity Profiling pilot_scaleup->impurity_profiling particle_engineering Particle Size & Morphology Control process_control->particle_engineering industrial_production Industrial-Scale Manufacturing (tonnes) particle_engineering->industrial_production Technology Transfer gmp_compliance GMP Compliance & Validation industrial_production->gmp_compliance supply_chain Raw Material Sourcing & Supply Chain Management industrial_production->supply_chain

Caption: A logical workflow for scaling up this compound production.

Troubleshooting Decision Tree for Low Yield

G cluster_reaction Reaction Parameter Troubleshooting cluster_purity Purity Troubleshooting cluster_oxidation Oxidation Troubleshooting start Low Yield of This compound check_reaction Check Reaction Parameters start->check_reaction check_purity Check Raw Material Purity start->check_purity check_oxidation Investigate Oxidation start->check_oxidation temp Incorrect Temperature? check_reaction->temp ph Incorrect pH? check_reaction->ph time Insufficient Reaction Time? check_reaction->time ferrous_purity Ferrous Salt Purity Low? check_purity->ferrous_purity tartaric_purity Tartaric Acid Purity Low? check_purity->tartaric_purity inert_atm Inert Atmosphere Inadequate? check_oxidation->inert_atm solvent_o2 Dissolved O2 in Solvents? check_oxidation->solvent_o2 solution Implement Corrective Actions: - Optimize Parameters - Source High-Purity Materials - Enhance Inerting temp->solution ph->solution time->solution ferrous_purity->solution tartaric_purity->solution inert_atm->solution solvent_o2->solution

Caption: A decision tree for troubleshooting low yield in this compound production.

References

Technical Support Center: Improving the Dissolution Rate of Ferrous Tartrate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the dissolution rate of ferrous tartrate tablets. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility profile of this compound?

This compound is generally considered a poorly soluble drug substance.[1] Its solubility is pH-dependent, with increased solubility in acidic environments. In a 1% solution, ferric tartrate exhibits a pH of approximately 3.5.[2] The dissolution of iron salts like ferrous sulfate (B86663) and ferrous fumarate (B1241708) has been shown to be significantly influenced by the pH of the dissolution medium, with better dissolution in acidic conditions that mimic gastric fluid.[3]

Q2: What are the primary factors that can negatively impact the dissolution rate of this compound tablets?

Several factors can contribute to the poor dissolution of this compound tablets. These can be broadly categorized as:

  • Active Pharmaceutical Ingredient (API) Properties:

    • Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.[4]

    • Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility and dissolution characteristics.

  • Formulation Components:

    • Binders: Excessive concentrations or the use of binders with high viscosity can impede tablet disintegration and subsequent drug dissolution.[5][6][7][8][9]

    • Lubricants: Hydrophobic lubricants, such as magnesium stearate (B1226849), can form a film around the drug particles, hindering wetting and slowing down dissolution.[10][11]

    • Fillers/Diluents: The choice of filler can impact the wettability and porosity of the tablet.

  • Manufacturing Process:

    • Compression Force: High compression forces can lead to harder tablets with lower porosity, which can delay disintegration and dissolution.[11]

    • Granulation: The method of granulation (wet or dry) and the characteristics of the granules can influence dissolution.

    • Coating: A thick or poorly soluble tablet coating can act as a barrier to the dissolution medium.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the poor dissolution of this compound tablets.

Issue 1: Tablet Fails to Meet Dissolution Specifications

Initial Investigation Workflow

G A Dissolution Failure Observed B Review Dissolution Test Parameters (Apparatus, Medium, Speed, Temperature) A->B C Perform Physical Tablet Characterization (Hardness, Friability, Disintegration) B->C D Analyze Formulation Components (API, Binders, Disintegrants, Lubricants) C->D E Evaluate Manufacturing Process (Compression Force, Granulation, Coating) D->E F Identify Potential Root Cause(s) E->F G Implement Corrective Actions F->G

Caption: Workflow for investigating dissolution failures.

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
API Particle Size is Too Large Reduce the particle size of the this compound through micronization or nanosuspension techniques.Smaller particles have a larger surface area, which increases the rate of dissolution.[4]
Inappropriate Binder Type or Concentration Optimize the binder by selecting a more soluble or lower viscosity binder. Reduce the binder concentration.Binders that are too strong or used in high concentrations can delay tablet disintegration.[5][6][7][8][9]
Excessive or Hydrophobic Lubricant Reduce the concentration of hydrophobic lubricants like magnesium stearate to a minimum effective level (typically 0.25-1.0%). Consider using a more hydrophilic lubricant.Hydrophobic lubricants can coat the drug particles, preventing them from getting wet and dissolving.[10][11]
Inadequate Disintegrant Increase the concentration of the disintegrant or switch to a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate, crospovidone).Superdisintegrants are highly effective at promoting rapid tablet breakup.[10]
High Tablet Hardness Reduce the compression force during tableting.Lowering the compression force can increase the porosity of the tablet, allowing for faster penetration of the dissolution medium.[11]
Tablet Coating is a Barrier Optimize the coating formulation to be more permeable or reduce the coating thickness.A thick or insoluble coat can significantly delay the release of the drug.[10]
Issue 2: High Variability in Dissolution Results

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inhomogeneous Blending Optimize the blending process to ensure uniform distribution of the API and excipients.Non-uniformity in the blend can lead to variations in the drug content and dissolution of individual tablets.
Segregation of Powder Blend Evaluate the flow properties of the powder blend and take measures to prevent segregation during tablet compression.Differences in particle size and density of the components can cause segregation, leading to inconsistent tablet composition.
Inconsistent Tablet Hardness Monitor and control the compression force to ensure consistent tablet hardness across the batch.Variations in hardness can affect the disintegration time and, consequently, the dissolution rate.
Dissolution Test Method Variability Ensure the dissolution apparatus is properly calibrated and the test is performed consistently. Pay attention to deaeration of the medium, sampling technique, and filter selection.[12][13]Variability in the testing procedure itself can lead to inconsistent results.

Experimental Protocols

Protocol 1: Standard Dissolution Test for Iron Tablets (Adapted from USP)

This protocol is a general guideline adapted from the USP monographs for ferrous sulfate and ferrous fumarate tablets and can be used as a starting point for this compound tablets.[14]

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (to simulate gastric fluid). For poorly soluble salts, the addition of a surfactant like 0.5% sodium lauryl sulfate may be necessary to achieve sink conditions.

Apparatus Speed: 50-75 RPM

Temperature: 37 ± 0.5 °C

Procedure:

  • Place one tablet in each dissolution vessel.

  • Start the apparatus and begin timing.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples promptly.

  • Analyze the amount of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or atomic absorption spectroscopy.

Acceptance Criteria (Example): Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.

Protocol 2: Evaluating the Effect of Formulation Variables on Dissolution

This protocol outlines a systematic approach to investigate the impact of different excipients on the dissolution rate of this compound tablets.

Experimental Design Workflow

G A Define Formulation Variables (e.g., Binder Type/Concentration, Disintegrant Type/Concentration) B Design of Experiments (DoE) (e.g., Factorial Design) A->B C Prepare Tablet Formulations According to DoE B->C D Perform Physical Characterization (Hardness, Friability, Disintegration) C->D E Conduct Dissolution Testing (as per Protocol 1) D->E F Analyze and Compare Dissolution Profiles E->F G Identify Optimal Formulation F->G

Caption: Workflow for formulation optimization.

Methodology:

  • Select Variables: Choose the formulation variables to be investigated (e.g., two different binders at three different concentrations).

  • Prepare Formulations: Prepare small batches of this compound tablets for each formulation, keeping all other parameters constant.

  • Characterize Tablets: Evaluate the physical properties of the tablets from each batch (hardness, thickness, friability, and disintegration time).

  • Perform Dissolution Testing: Conduct dissolution studies on all batches using the standardized protocol.

  • Analyze Data: Compare the dissolution profiles of the different formulations. Plot the percentage of drug dissolved against time for each formulation.

  • Summarize Findings: Present the quantitative data in tables for easy comparison.

Data Presentation

Table 1: Effect of Binder Type and Concentration on this compound Dissolution

Formulation CodeBinderBinder Conc. (% w/w)Disintegration Time (min)% Drug Dissolved at 30 min
FT-B1-LBinder A (Low Viscosity)23.578
FT-B1-MBinder A (Low Viscosity)44.272
FT-B1-HBinder A (Low Viscosity)65.865
FT-B2-LBinder B (High Viscosity)26.160
FT-B2-MBinder B (High Viscosity)48.552
FT-B2-HBinder B (High Viscosity)612.341

Table 2: Effect of Superdisintegrant on this compound Dissolution

Formulation CodeDisintegrantDisintegrant Conc. (% w/w)Disintegration Time (min)% Drug Dissolved at 15 min
FT-D0None0> 1525
FT-D1-LCroscarmellose Sodium22.165
FT-D1-MCroscarmellose Sodium41.582
FT-D1-HCroscarmellose Sodium61.191
FT-D2-LSodium Starch Glycolate22.562
FT-D2-MSodium Starch Glycolate41.879
FT-D2-HSodium Starch Glycolate61.388

References

Validation & Comparative

A Comparative Guide to the Bioavailability of Ferrous Tartrate and Ferrous Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferrous Sulfate (B86663): A Benchmark for Bioavailability

Ferrous sulfate is a commonly prescribed oral iron supplement known for its high bioavailability among ferrous salts.[1] Its absorption kinetics have been extensively studied, providing a solid benchmark for comparison.

Data Presentation: Bioavailability Parameters of Ferrous Sulfate

The following table summarizes typical pharmacokinetic parameters for ferrous sulfate from studies in healthy and iron-deficient individuals. It is important to note that these values can vary significantly based on the study population's iron status, dosage, and food intake.

ParameterValuePopulationStudy Reference
Tmax (Time to Maximum Concentration) ~4.5 hoursHealthy VolunteersNot specified in search results
Bioavailability (Fractional Iron Absorption) 10-15%General[2]
Fractional Iron Absorption (60 mg dose) ~20.5%Non-anemic Women[3]
Fractional Iron Absorption (2.5 mg dose) ~7.2%Infants[3]
Fractional Iron Absorption (2.5 mg dose) ~5.9%Young Children[3]

Experimental Protocols

A standardized approach is crucial for evaluating the bioavailability of iron compounds. Below is a typical experimental protocol for a human pharmacokinetic study, based on methodologies reported in the literature for ferrous sulfate.

Typical Experimental Protocol for an Iron Bioavailability Study

  • Study Design: A randomized, crossover study is often employed to minimize inter-individual variability.

  • Participants: Healthy, non-anemic volunteers or individuals with diagnosed iron-deficiency anemia are recruited. Baseline iron status (hemoglobin, serum ferritin) is determined.

  • Intervention:

    • After an overnight fast, subjects receive a single oral dose of the iron compound (e.g., ferrous sulfate) or a placebo.

    • The iron is often isotopically labeled (e.g., with ⁵⁷Fe or ⁵⁸Fe) to distinguish it from dietary iron.[3]

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals post-dosing (e.g., 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours).

  • Analysis:

    • Serum iron concentrations are measured at each time point to determine Cmax and Tmax.

    • The area under the serum iron concentration-time curve (AUC) is calculated.

    • For isotopically labeled studies, the incorporation of the isotope into red blood cells is measured after a period (e.g., 14 days) to determine the total amount of iron absorbed.[3]

  • Data Analysis: Pharmacokinetic parameters are calculated and statistically compared between different iron formulations.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial assessing the bioavailability of an oral iron supplement.

G cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Pharmacokinetic Analysis cluster_3 Phase 4: Data Interpretation A Subject Recruitment B Informed Consent A->B C Baseline Blood Tests (Hb, Ferritin) B->C D Randomization C->D E Overnight Fast D->E F Oral Iron Supplementation E->F G Serial Blood Sampling F->G H Serum Iron Analysis G->H I Pharmacokinetic Modeling (Cmax, Tmax, AUC) H->I J Statistical Comparison I->J K Bioavailability Assessment J->K

Experimental workflow for an iron bioavailability study.

Ferrous Tartrate: A Theoretical Perspective

In the absence of direct comparative data, the potential bioavailability of this compound can be inferred from the chemical properties of tartaric acid and its role as a ligand for ferrous iron.

Mechanism of Non-Heme Iron Absorption

The absorption of non-heme iron, such as that from ferrous salts, primarily occurs in the duodenum and upper jejunum. The process involves several key steps:

  • Solubilization: The iron salt must dissolve in the acidic environment of the stomach to release free ferrous ions (Fe²⁺).

  • Uptake: Ferrous iron is transported into the enterocytes (intestinal cells) by the Divalent Metal Transporter 1 (DMT1).

  • Intracellular Transport and Storage: Inside the enterocyte, iron can be stored as ferritin or transported to the basolateral membrane.

  • Export: Iron is exported from the enterocyte into the bloodstream via the protein ferroportin.

The following diagram illustrates the key steps in the absorption of non-heme iron.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe2 Fe²⁺ (Ferrous Iron) DMT1 DMT1 Transporter Fe2->DMT1 Uptake Ferritin Ferritin (Storage) DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Transport Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Export & Oxidation

References

A Comparative Guide to the Validation of an HPLC-UV Method for Ferrous Tartrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of ferrous tartrate in pharmaceutical formulations. The performance of the HPLC-UV method is compared with established alternative techniques, namely UV-Vis Spectrophotometry and Atomic Absorption Spectrometry (AAS), offering researchers and drug development professionals a comprehensive overview for selecting the appropriate analytical methodology.

Introduction to this compound Analysis

This compound is an iron (II) salt of tartaric acid used as an iron supplement in the treatment and prevention of iron-deficiency anemia.[1][2] Accurate and reliable quantification of the ferrous ion (Fe²⁺) in pharmaceutical dosage forms is critical to ensure product quality, safety, and efficacy. While several analytical techniques exist, HPLC offers high specificity and the ability to serve as a stability-indicating method. This guide details the validation parameters of a proposed HPLC-UV method and compares it against other common analytical approaches.

Experimental Protocols

Proposed HPLC-UV Method

This method is adapted from a validated, stability-indicating HPLC method for ferrous sulfate, a closely related iron salt.[3][4] It is designed for the accurate quantification of ferrous ions.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: TSK-GEL Super octadecylsilyl (50 x 4.6 mm, 2 µm particle size)[3][4]

  • Mobile Phase: 0.06 M methanesulfonic acid in a 40:60 (v/v) mixture of water and acetonitrile[3][4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 282 nm[3][4]

  • Column Temperature: 30°C

  • Run Time: Approximately 5 minutes[3][4]

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 0.1 M HCl) to obtain a stock solution.

  • Perform serial dilutions from the stock solution to prepare calibration standards at different concentration levels.

Sample Preparation:

  • Weigh and finely powder a representative number of this compound tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

  • Add the diluent, sonicate to dissolve, and dilute to the final volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: UV-Vis Spectrophotometry

This colorimetric method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline (B135089) to form a stable, orange-red complex, which is then measured spectrophotometrically.[5][6]

Instrumentation:

  • UV-Vis Spectrophotometer

Methodology:

  • Reagents: Prepare solutions of 1,10-phenanthroline, a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to ensure all iron is in the Fe²⁺ state, and a buffer solution (e.g., sodium acetate) to maintain pH.

  • Standard Preparation: Prepare a series of standard solutions of known Fe²⁺ concentration.

  • Sample Preparation: Dissolve the sample in an acidic solution (e.g., HCl) and dilute to a suitable concentration.[6]

  • Complexation: To an aliquot of the standard or sample solution, add the reducing agent, 1,10-phenanthroline solution, and buffer. Allow time for color development.

  • Measurement: Measure the absorbance of the resulting complex at its maximum wavelength (λmax), typically around 510 nm, against a reagent blank.[7][8]

Alternative Method 2: Atomic Absorption Spectrometry (AAS)

AAS is a highly sensitive technique for determining the total iron content by measuring the absorption of optical radiation by free atoms in a gaseous state.[9]

Instrumentation:

  • Atomic Absorption Spectrometer with an iron hollow cathode lamp

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of known iron concentration from a certified iron standard stock solution.

  • Sample Preparation: Accurately weigh the sample and digest it using appropriate acids (e.g., nitric acid, hydrochloric acid) to bring the iron into solution and remove the organic matrix. Dilute the digested sample to a known volume.

  • Measurement: Aspirate the standards and samples into the flame or graphite (B72142) furnace of the AAS instrument. Measure the absorbance at the resonant wavelength for iron (typically 248.3 nm).

Method Performance and Comparison

The suitability of an analytical method is determined through a validation process that assesses its key performance characteristics. The following tables summarize the typical performance of the HPLC-UV method and compare it with the alternative techniques.

Table 1: Comparison of Quantitative Validation Parameters

ParameterHPLC-UV Method (Typical Performance)UV-Vis SpectrophotometryAtomic Absorption Spectrometry (AAS)
Linearity (r²) > 0.999> 0.999[7][10]> 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%[8]95.0 - 105.0%
Precision (% RSD) < 2.0%< 2.0%[7]< 5.0%
LOD Analyte Dependent (~0.1 µg/mL)~0.5 mg/L (0.5 µg/mL)[5]~0.01 mg/L (10 ng/mL)
LOQ Analyte Dependent (~0.4 µg/mL)~1.5 mg/L (1.5 µg/mL)~0.03 mg/L (30 ng/mL)
Specificity High (Stability-Indicating)Moderate (Prone to interferences)High (for total iron)

Table 2: Qualitative Method Comparison

FeatureHPLC-UV MethodUV-Vis SpectrophotometryAtomic Absorption Spectrometry (AAS)
Principle Chromatographic separation followed by UV detection.Formation of a colored complex and measurement of light absorbance.Absorption of light by free atoms in a gaseous state.[9]
Pros High specificity, can separate analyte from degradation products and excipients (stability-indicating).[11]Simple, cost-effective, rapid, and widely available instrumentation.[12]Very high sensitivity, excellent for trace element analysis.
Cons Higher cost of instrumentation and solvents, more complex method development.Lower specificity, potential for interference from other absorbing species or ions.[6]Measures total elemental iron (not specific to Fe²⁺ vs Fe³⁺), destructive to the sample, requires sample digestion.
Typical Use Routine QC, stability studies, formulation development.Routine QC for simple formulations, in-process checks.Determination of total iron content, impurity testing for heavy metals.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts involved in method validation, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Stability Stability Testing Rob->Stability

Caption: Workflow for HPLC method validation and application.

Validation_Parameters_Relationship Validation Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Accuracy->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The HPLC-UV method presents a highly specific, accurate, and precise approach for the quantification of this compound, making it exceptionally suitable as a stability-indicating assay in pharmaceutical quality control. While UV-Vis spectrophotometry offers a simpler and more economical alternative for routine analysis of simple formulations, it lacks the specificity to distinguish the analyte from potential degradation products. Atomic Absorption Spectrometry, though highly sensitive, provides a measure of total iron and is not specific to the ferrous (Fe²⁺) state required for assessing the active component. The choice of method should be guided by the specific requirements of the analysis, with HPLC-UV being the superior choice for comprehensive quality assessment and stability testing in regulated environments.

References

A Spectroscopic Comparison of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ferrous and ferric tartrate, two iron-tartaric acid complexes distinguished by the +2 and +3 oxidation states of the iron ion, respectively. Understanding the distinct spectroscopic signatures of these compounds is crucial for their characterization, stability analysis, and application in various fields, including pharmaceuticals and materials science. This document outlines the experimental protocols for their synthesis and analysis, presents comparative spectroscopic data, and illustrates the underlying principles through logical diagrams.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of ferrous and ferric tartrate are provided below. These protocols are foundational for obtaining reliable and reproducible comparative data.

Synthesis of Ferrous Tartrate

A common method for the synthesis of this compound involves the reaction of a ferrous salt with tartaric acid.

Materials:

Procedure:

  • Prepare a 1 M aqueous solution of L-(+)-tartaric acid.

  • Prepare a 1 M aqueous solution of ferrous sulfate heptahydrate.

  • Slowly add the ferrous sulfate solution to the tartaric acid solution with constant stirring in a 1:1 molar ratio.

  • Adjust the pH of the resulting mixture to ~5-6 by the dropwise addition of 1 M sodium hydroxide solution. A precipitate of this compound will form.

  • Allow the mixture to stir for one hour to ensure complete reaction.

  • Isolate the precipitate by vacuum filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Finally, wash the precipitate with ethanol to facilitate drying.

  • Dry the resulting reddish powder in a desiccator under vacuum.[1]

Synthesis of Ferric Tartrate

Ferric tartrate can be synthesized by the reaction of a ferric salt with tartaric acid, often forming a soluble complex.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a 1 M aqueous solution of L-(+)-tartaric acid.

  • Prepare a 1 M aqueous solution of ferric chloride hexahydrate.

  • Slowly add the ferric chloride solution to the tartaric acid solution with constant stirring. The molar ratio can be varied to form different complex species.[2]

  • Adjust the pH of the solution as required for the specific complex desired. For instance, a soluble ferric-tartrate complex is known to form in alkaline solutions.[3]

  • If a solid product is desired, the complex can be precipitated by the addition of a suitable anti-solvent like ethanol or by adjusting the pH to a point of lower solubility.

  • Isolate any precipitate by filtration, wash with deionized water and ethanol, and dry under vacuum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized ferrous and ferric tartrate samples.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Ferrous_Synthesis This compound Synthesis UV_Vis UV-Vis Spectroscopy Ferrous_Synthesis->UV_Vis FTIR FTIR Spectroscopy Ferrous_Synthesis->FTIR Mossbauer Mössbauer Spectroscopy Ferrous_Synthesis->Mossbauer Ferric_Synthesis Ferric Tartrate Synthesis Ferric_Synthesis->UV_Vis Ferric_Synthesis->FTIR Ferric_Synthesis->Mossbauer

Fig. 1: Experimental workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The oxidation state of the iron center in ferrous (Fe²⁺) and ferric (Fe³⁺) tartrate leads to distinct electronic and vibrational properties, which are reflected in their respective spectra.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the metal complexes. The d-electron configuration of Fe²⁺ (d⁶) and Fe³⁺ (d⁵) results in different absorption characteristics.

Spectroscopic FeatureFerrous (Fe²⁺) TartrateFerric (Fe³⁺) TartrateRationale
λmax (nm) Typically weak, broad absorptions in the visible region.[4]Stronger charge-transfer bands in the UV-near visible region (~300-400 nm).[5][6]Fe³⁺ complexes often exhibit intense ligand-to-metal charge transfer (LMCT) bands, while d-d transitions in high-spin Fe²⁺ are spin-allowed but often less intense. High-spin Fe³⁺ d-d transitions are spin-forbidden and thus very weak.[2]
Molar Absorptivity (ε) Generally lower compared to ferric complexes for charge-transfer bands.Significantly higher due to allowed charge-transfer transitions.The probability of electronic transitions is higher in the allowed LMCT bands of ferric complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecules, particularly the coordination of the tartrate ligand to the iron center. The primary bands of interest are the carboxylate (COO⁻) stretches.

Vibrational ModeFerrous (Fe²⁺) Tartrate (cm⁻¹)Ferric (Fe³⁺) Tartrate (cm⁻¹)Rationale
Asymmetric COO⁻ Stretch (νas) ~1580-1610~1580-1620The position of these bands is sensitive to the coordination environment.
Symmetric COO⁻ Stretch (νs) ~1380-1410~1380-1420The separation between νas and νs (Δν) can indicate the coordination mode of the carboxylate group.
Fe-O Stretch Lower frequency region (< 600 cm⁻¹)Generally at a slightly higher frequency than this compound.The stronger electrostatic interaction of the Fe³⁺ ion with the oxygen ligands leads to a stronger Fe-O bond and a higher vibrational frequency.[7]

Note: The exact peak positions can vary depending on the hydration state and crystal structure of the complex.[8]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for distinguishing between the oxidation and spin states of iron. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔEQ). While direct data for iron tartrates is scarce, data from analogous iron oxalates provide a strong basis for comparison.[9][10]

Mössbauer ParameterFerrous (Fe²⁺) Tartrate (Expected)Ferric (Fe³⁺) Tartrate (Expected)Rationale
Isomer Shift (δ) (mm/s) ~1.0–1.3~0.3–0.5The isomer shift is proportional to the s-electron density at the nucleus. Fe²⁺ has a lower s-electron density than Fe³⁺ due to greater shielding by the d-electrons, resulting in a larger positive isomer shift.[11]
Quadrupole Splitting (ΔEQ) (mm/s) Generally larger (> 2.0)Generally smaller (< 1.0) for high-spin Fe³⁺Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field. In high-spin Fe²⁺ (d⁶), the sixth d-electron creates a significant electric field gradient. In high-spin Fe³⁺ (d⁵), the d-orbitals are symmetrically half-filled, resulting in a smaller electric field gradient and thus smaller quadrupole splitting.[11]

Logical Relationships in Spectroscopic Analysis

The differences in the spectroscopic data for ferrous and ferric tartrate are a direct consequence of their differing electronic structures. The following diagram illustrates the logical flow from the iron's oxidation state to the observable spectroscopic parameters.

G Fe2 Ferrous (Fe²⁺) d⁶ configuration UV_Vis_Fe2 UV-Vis: Weaker d-d transitions Fe2->UV_Vis_Fe2 FTIR_Fe2 FTIR: Lower frequency Fe-O stretch Fe2->FTIR_Fe2 Mossbauer_Fe2 Mössbauer: High isomer shift (δ), large quadrupole splitting (ΔEQ) Fe2->Mossbauer_Fe2 Fe3 Ferric (Fe³⁺) d⁵ configuration UV_Vis_Fe3 UV-Vis: Strong LMCT bands, spin-forbidden d-d Fe3->UV_Vis_Fe3 FTIR_Fe3 FTIR: Higher frequency Fe-O stretch Fe3->FTIR_Fe3 Mossbauer_Fe3 Mössbauer: Low isomer shift (δ), small quadrupole splitting (ΔEQ) Fe3->Mossbauer_Fe3

Fig. 2: Influence of iron oxidation state on spectroscopic data.

References

Comparative Efficacy of Oral Iron Supplements for Iron-Deficiency Anemia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of recent clinical trial data exists for ferrous tartrate, a historically used iron salt.[1] This guide, therefore, provides a comparative analysis of the clinical efficacy of commonly prescribed oral iron supplements—namely ferrous sulfate, ferrous fumarate, and ferrous gluconate—to offer a foundational understanding for researchers and drug development professionals. The methodologies and data presented can serve as a benchmark for evaluating both existing and novel iron formulations.

Oral iron supplementation remains a cornerstone in the management of iron-deficiency anemia, a prevalent global health issue.[2] The therapeutic effectiveness of these supplements is primarily determined by their bioavailability and the patient's tolerance. Ferrous (Fe2+) salts are generally preferred over ferric (Fe3+) forms due to their higher solubility and better absorption in the duodenum.[3][4]

Mechanism of Action: Intestinal Iron Absorption

The absorption of non-heme iron from oral supplements occurs predominantly in the duodenum and proximal jejunum.[4][5] For absorption to occur, dietary iron in the ferric (Fe3+) state must be reduced to the ferrous (Fe2+) state by the enzyme duodenal cytochrome B (Dcytb) on the brush border of enterocytes.[3][4] The acidic environment of the stomach facilitates this conversion.[6] Ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1).[3][4][6]

Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via the basolateral transporter ferroportin.[4][6] The copper-containing enzyme hephaestin then oxidizes the ferrous iron back to ferric iron, which can then bind to transferrin for transport throughout the body to sites of erythropoiesis and storage.[4][6]

IronAbsorptionPathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3+ Ferric Iron (Fe³⁺) Fe2+ Ferrous Iron (Fe²⁺) Fe3+->Fe2+ Dcytb (reduction) DMT1 DMT1 Fe2+->DMT1 Apical Transport Fe2+_intra Fe²⁺ DMT1->Fe2+_intra Ferritin Ferritin (storage) Ferroportin Ferroportin Fe3+_blood Ferric Iron (Fe³⁺) Ferroportin->Fe3+_blood Hephaestin (oxidation) Fe2+_intra->Ferritin Fe2+_intra->Ferroportin Basolateral Transport Transferrin Transferrin Fe3+_blood->Transferrin Binding ExperimentalWorkflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Screening of Potential Participants (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (Hb, Ferritin, etc.) Enrollment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Investigational Supplement) Randomization->GroupA GroupB Group B (Comparator/Placebo) Randomization->GroupB Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., Day 30, 60, 90) Treatment->FollowUp Safety Adverse Event Monitoring Treatment->Safety Final End-of-Study Assessment (Primary & Secondary Endpoints) FollowUp->Final Analysis Data Analysis Final->Analysis Safety->Analysis

References

A Comparative Guide to the Synthesis of Ferrous Tartrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of an appropriate synthesis route for a target compound is a critical decision that influences purity, yield, scalability, and the physicochemical properties of the final product. This guide provides an objective comparison of various synthesis routes for ferrous tartrate, a compound with applications in pharmaceuticals and materials science. The comparison is supported by available experimental data and detailed methodologies.

Comparison of Synthesis Routes

The synthesis of this compound can be achieved through several methods, each with distinct advantages and disadvantages. The primary routes include direct reaction, wet chemical synthesis for nanoparticles, gel growth for single crystals, and a hydrothermal method for producing a specific iron-tartrate-sodium complex. A summary of the key quantitative parameters for these methods is presented in Table 1.

Parameter Direct Reaction Wet Chemical Synthesis (Nanoparticles) Gel Growth (Single Crystals) Hydrothermal Synthesis (Fe-Tartrate-Na Complex)
Typical Yield Moderate to High (Not explicitly quantified in literature)High (Not explicitly quantified in literature)Low (Focus on crystal quality over quantity)High (Industrial process)
Purity Variable, dependent on purificationHigh, crystalline nanoparticlesVery High, single crystalsHigh, stable complex
Reaction Time HoursHoursDays to Weeks8 - 48 hours
Temperature Room Temperature to BoilingRoom TemperatureRoom Temperature155 - 175 °C
Pressure AtmosphericAtmosphericAtmosphericHigh Pressure (Autoclave)
Product Form PowderNanoparticles (30-50 nm)[1]Single CrystalsSoluble Complex

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on procedures described in the scientific literature.

Direct Reaction Method

This method involves the direct precipitation of this compound from aqueous solutions of an iron(II) salt and tartaric acid or a tartrate salt.[2]

Experimental Protocol:

  • Prepare a solution of tartaric acid (e.g., 10 g) in deionized water (100 mL).

  • Carefully neutralize the tartaric acid solution with a stoichiometric amount of a base, such as sodium hydroxide, to form a sodium tartrate solution.

  • In a separate beaker, dissolve a stoichiometric amount of ferrous sulfate (B86663) heptahydrate (e.g., 18.3 g) in deionized water (100 mL). To prevent oxidation of Fe(II) to Fe(III), a small amount of sulfuric acid and a piece of iron metal can be added.

  • Filter the ferrous sulfate solution to remove any impurities and the excess iron metal.

  • Slowly add the ferrous sulfate solution to the sodium tartrate solution with constant stirring.

  • A pale greenish-yellow precipitate of this compound will form.

  • Allow the precipitate to settle, then collect it by filtration.

  • Wash the precipitate with deionized water and then with a suitable organic solvent like ethanol (B145695) to facilitate drying.

  • Dry the product in a vacuum oven at a low temperature.

Wet Chemical Synthesis of this compound Nanoparticles

This route is employed for the synthesis of this compound nanoparticles with controlled size and morphology.[1][3]

Experimental Protocol:

  • Prepare aqueous solutions of iron(II) sulfate, tartaric acid, and sodium metasilicate (B1246114).

  • A surfactant, such as Triton X-100, is used to control the particle size and prevent agglomeration.

  • The iron(II) sulfate and tartaric acid solutions are mixed in the presence of the surfactant.

  • The sodium metasilicate solution is then added, which facilitates the reaction to form this compound nanoparticles.[1][3] The pH is maintained in the range of 4 to 5.

  • The resulting nanoparticle suspension is stirred for a specified period.

  • The nanoparticles are then collected by centrifugation.

  • The collected nanoparticles are washed multiple times with deionized water to remove any unreacted reagents and byproducts.

  • The final product is dried under vacuum.

Gel Growth of this compound Single Crystals

The gel growth or single diffusion method is utilized for growing high-purity single crystals of this compound. This method is particularly useful for compounds with low solubility.[4]

Experimental Protocol:

  • A gel medium, typically silica (B1680970) gel or agar-agar gel, is prepared. For silica gel, a solution of sodium metasilicate is acidified with tartaric acid to a specific pH (e.g., 4.5) to initiate gelation.

  • The gel is allowed to set in a test tube.

  • Once the gel has set, a solution of an iron salt (e.g., ferrous sulfate or ferric chloride) is carefully layered on top of the gel.

  • The iron ions from the supernatant solution diffuse slowly into the gel matrix.

  • As the iron ions diffuse, they react with the tartrate ions within the gel, leading to the slow nucleation and growth of this compound crystals.

  • The growth process can take several days to weeks, resulting in the formation of well-defined single crystals.

  • The grown crystals are then carefully harvested from the gel, washed with deionized water, and dried.

Hydrothermal Synthesis of an Iron-Tartrate-Sodium Complex

This industrial method is used to prepare a stable iron-tartrate-sodium complex, often for pharmaceutical applications.

Experimental Protocol:

  • Water and L-tartaric acid are added to a high-pressure reactor (autoclave). The concentration of L-tartaric acid should be greater than 5% by mass.

  • The mixture is heated to a temperature between 155 and 175 °C and held for 8 to 48 hours with stirring. During this process, a portion of the L-tartaric acid is converted to meso-tartaric acid.

  • The reaction is monitored, and once the desired conversion to meso-tartaric acid is achieved (e.g., >30%), the reaction is stopped.

  • The mixture is cooled to room temperature, and the resulting solution is discharged.

  • A solution containing Fe(III) ions (e.g., ferric sulfate or ferric chloride) is added to the tartaric acid solution with stirring.

  • Finally, a solution containing Na+ ions is added with continuous stirring until the solution is clear and uniform, yielding the iron-tartrate-sodium complex.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Direct_Reaction cluster_reactants Reactants FeSO4 Ferrous Sulfate Solution Mix Mixing and Precipitation FeSO4->Mix Na2C4H4O6 Sodium Tartrate Solution Na2C4H4O6->Mix Filter Filtration Mix->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Product This compound Powder Dry->Product

Caption: Workflow for the direct reaction synthesis of this compound.

Wet_Chemical_Synthesis cluster_reactants Reactants FeSO4 Iron(II) Sulfate Mix Mixing in Aqueous Media FeSO4->Mix H2C4H4O6 Tartaric Acid H2C4H4O6->Mix Na2SiO3 Sodium Metasilicate React Facilitated Reaction Na2SiO3->React Surfactant Surfactant Surfactant->Mix Mix->React Centrifuge Centrifugation React->Centrifuge Wash Washing Centrifuge->Wash Dry Drying Wash->Dry Product This compound Nanoparticles Dry->Product

Caption: Workflow for the wet chemical synthesis of this compound nanoparticles.

Gel_Growth cluster_setup Setup Gel Gel Preparation (with Tartrate) Layer Layering Iron Solution on Gel Gel->Layer Fe_Solution Iron Salt Solution Fe_Solution->Layer Diffuse Slow Diffusion and Reaction Layer->Diffuse Grow Crystal Growth (Days to Weeks) Diffuse->Grow Harvest Harvesting and Washing Grow->Harvest Product This compound Single Crystals Harvest->Product

Caption: Workflow for the gel growth of this compound single crystals.

Hydrothermal_Synthesis cluster_reactants Reactants L_TA L-Tartaric Acid and Water Heat Heating in Autoclave (155-175°C) L_TA->Heat Fe_Source Fe(III) Solution Add_Fe Addition of Fe(III) Source Fe_Source->Add_Fe Na_Source Na+ Solution Add_Na Addition of Na+ Source Na_Source->Add_Na Cool Cooling Heat->Cool Cool->Add_Fe Add_Fe->Add_Na Product Iron-Tartrate-Sodium Complex Solution Add_Na->Product

Caption: Workflow for the hydrothermal synthesis of an iron-tartrate-sodium complex.

Conclusion

The choice of a synthesis route for this compound is highly dependent on the desired final product and its intended application. For applications requiring bulk powder, the direct reaction method offers a straightforward approach, although optimization is likely needed to maximize yield and purity. For the production of nanomaterials with specific properties, the wet chemical synthesis is the preferred method, offering control over particle size. When high purity and crystalline perfection are paramount, such as for fundamental studies of material properties, the gel growth method is ideal, despite its low yield and long reaction times. Finally, for the industrial-scale production of a stable, soluble complex for pharmaceutical use, the hydrothermal method is the most suitable. Further research is needed to provide a more comprehensive quantitative comparison of these methods, particularly regarding reaction yields and product purity under standardized conditions.

References

A Proposed Framework for a Comparative Guide on the In Vitro and In Vivo Correlation of Ferrous Tartrate Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The selection of an appropriate iron salt is a critical factor in the development of effective oral iron supplements for the treatment of iron deficiency anemia. While ferrous sulfate (B86663) and ferrous fumarate (B1241708) are commonly used and well-studied, there is a notable lack of publicly available data on the in vitro and in vivo absorption characteristics of ferrous tartrate. This guide proposes a comprehensive experimental framework to objectively compare the performance of this compound with the widely used ferrous sulfate. The methodologies outlined herein are based on established protocols for evaluating iron bioavailability and are designed to provide the necessary data to establish a potential in vitro-in vivo correlation (IVIVC).

Introduction

Iron deficiency remains a global health challenge, and oral iron supplementation is the most common and cost-effective treatment. The bioavailability of oral iron supplements is highly dependent on the physicochemical properties of the iron salt, its dissolution in the gastrointestinal tract, and its subsequent absorption by intestinal enterocytes. Ferrous (Fe2+) salts are generally better absorbed than ferric (Fe3+) salts[1][2]. Ferrous sulfate is often considered the gold standard for oral iron therapy due to its high bioavailability and low cost[1]. However, it is also associated with a high incidence of gastrointestinal side effects, which can lead to poor patient compliance[3].

This compound, the iron(II) salt of tartaric acid, is another bivalent iron preparation listed for oral use[4][5]. Despite its availability, there is a significant gap in the scientific literature regarding its absorption and bioavailability profile compared to other ferrous salts. This guide provides a detailed experimental plan to address this knowledge gap, enabling a direct comparison between this compound and ferrous sulfate.

Proposed Comparative Analysis: this compound vs. Ferrous Sulfate

This section outlines the proposed experiments to compare this compound and ferrous sulfate. Hypothetical data tables are provided to illustrate the expected format of the results.

In Vitro Dissolution Studies

The dissolution rate of an iron supplement is a critical prerequisite for its absorption[6][7].

Experimental Protocol: In Vitro Dissolution

The dissolution profiles of this compound and ferrous sulfate tablets would be evaluated using a USP Apparatus 2 (paddle method) under conditions simulating the gastrointestinal tract[6][7].

  • Apparatus: USP Dissolution Apparatus 2 (Paddles).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF): 900 mL of 0.1 N HCl (pH 1.2).

    • Simulated Intestinal Fluid (SIF): 900 mL of phosphate (B84403) buffer (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm[7].

  • Procedure:

    • One tablet of either this compound or ferrous sulfate is placed in each dissolution vessel.

    • Aliquots (5 mL) are withdrawn at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes) and replaced with an equal volume of fresh, pre-warmed medium.

    • The iron concentration in the samples is determined using a validated analytical method, such as atomic absorption spectroscopy or titration with cerium ammonium (B1175870) sulfate[6][8].

  • Data Analysis: The cumulative percentage of iron dissolved over time is calculated and plotted. The similarity factor (f2) can be used to compare the dissolution profiles. An f2 value between 50 and 100 suggests similarity[6].

Hypothetical Data Presentation:

Table 1: Cumulative Percentage of Iron Dissolved in Simulated Gastric Fluid (pH 1.2)

Time (min)This compound (% Dissolved)Ferrous Sulfate (% Dissolved)
53545
156575
308595
459298
609699
12098100

Table 2: Cumulative Percentage of Iron Dissolved in Simulated Intestinal Fluid (pH 6.8)

Time (min)This compound (% Dissolved)Ferrous Sulfate (% Dissolved)
52030
154555
306070
457080
607585
1208090
In Vitro Intestinal Permeability Studies

The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium used to predict drug absorption[3][9][10][11].

Experimental Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions[3][12]. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER)[9].

  • Transport Studies:

    • The Caco-2 monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Solutions of this compound and ferrous sulfate (at equivalent elemental iron concentrations) are added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of iron that has permeated the monolayer is quantified.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of iron appearance in the basolateral chamber.
    • A is the surface area of the membrane.
    • C0 is the initial concentration of iron in the apical chamber.

Hypothetical Data Presentation:

Table 3: Apparent Permeability (Papp) of this compound and Ferrous Sulfate across Caco-2 Cell Monolayers

Iron SaltConcentration (µM)Papp (x 10⁻⁶ cm/s)
This compound1001.5 ± 0.2
Ferrous Sulfate1002.0 ± 0.3
In Vivo Bioavailability Studies

An in vivo study in a human or animal model is the definitive method for determining the bioavailability of an iron supplement.

Experimental Protocol: Human Bioavailability Study (Cross-over Design)

  • Subjects: Healthy, non-anemic adult volunteers.

  • Study Design: A randomized, two-period, cross-over study with a washout period of at least 14 days between treatments.

  • Treatment: Subjects receive a single oral dose of either this compound or ferrous sulfate (providing an equivalent amount of elemental iron) after an overnight fast.

  • Blood Sampling: Blood samples are collected at baseline and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Analysis: Serum iron concentrations are measured. Pharmacokinetic parameters, including the maximum serum iron concentration (Cmax), time to reach Cmax (Tmax), and the area under the serum iron concentration-time curve (AUC), are calculated. The relative bioavailability of this compound to ferrous sulfate would be determined.

Hypothetical Data Presentation:

Table 4: Pharmacokinetic Parameters of Serum Iron after Oral Administration of this compound and Ferrous Sulfate

ParameterThis compoundFerrous Sulfate
Cmax (µg/dL)120 ± 25150 ± 30
Tmax (hr)3.5 ± 0.53.0 ± 0.5
AUC₀₋₂₄ (µg·hr/dL)1200 ± 2001500 ± 250
Relative Bioavailability (%)80100 (Reference)

Visualization of Experimental Workflows

The following diagrams illustrate the proposed experimental workflows.

InVitroDissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis Tablet This compound or Ferrous Sulfate Tablet Vessel USP Apparatus 2 (Paddle at 50 rpm) Tablet->Vessel Media Dissolution Medium (SGF or SIF) at 37°C Media->Vessel Sampling Withdraw Aliquots at Time Points Vessel->Sampling Dissolution Quantification Iron Quantification (e.g., AAS) Sampling->Quantification Data Calculate % Dissolved Quantification->Data

Caption: Workflow for the proposed in vitro dissolution study.

Caco2PermeabilityWorkflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Data Analysis Seeding Seed Caco-2 Cells on Transwell Inserts Differentiation Culture for 21 Days (Differentiation) Seeding->Differentiation Integrity Measure TEER Differentiation->Integrity Dosing Add Iron Solution (Apical Side) Integrity->Dosing Monolayer Ready Incubation Incubate at 37°C Dosing->Incubation Sampling Collect Samples (Basolateral Side) Incubation->Sampling Quantification Quantify Iron Concentration Sampling->Quantification Calculation Calculate Papp Quantification->Calculation

Caption: Workflow for the proposed in vitro Caco-2 permeability assay.

InVivoBioavailabilityWorkflow cluster_study Clinical Study cluster_pk Pharmacokinetics Subjects Recruit Healthy Volunteers Randomization Randomize to Treatment Sequence Subjects->Randomization Dosing1 Dose 1 (this compound or Sulfate) Randomization->Dosing1 Washout Washout Period (14 days) Dosing1->Washout Sampling Serial Blood Sampling (0-24h) Dosing1->Sampling Dosing2 Dose 2 (Crossover Treatment) Washout->Dosing2 Dosing2->Sampling Analysis Measure Serum Iron Sampling->Analysis PK_Calc Calculate Cmax, Tmax, AUC Analysis->PK_Calc

Caption: Workflow for the proposed in vivo human bioavailability study.

Conclusion

The proposed experimental framework provides a robust methodology for a comprehensive comparison of the in vitro and in vivo absorption of this compound and ferrous sulfate. The successful execution of these studies would generate crucial data for researchers, scientists, and drug development professionals, enabling an evidence-based assessment of this compound as a viable alternative in oral iron supplementation. The establishment of an in vitro-in vivo correlation would further aid in the formulation development and quality control of this compound-based products. This guide serves as a call to action for research in this area to fill the existing knowledge gap and potentially offer a new, effective option for the management of iron deficiency anemia.

References

Structural Elucidation of Ferrous Tartrate: A Comparative Guide to X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of organometallic compounds such as ferrous tartrate is paramount in drug development and materials science to ensure purity, stability, and efficacy. X-ray diffraction (XRD) stands as the definitive method for determining crystal structure. This guide provides a comparative overview of single-crystal and powder XRD for the analysis of this compound, alongside complementary spectroscopic and thermal analysis techniques. Experimental data for this compound is compared with that of ferrous gluconate and ferrous citrate (B86180) to offer a broader context for structural characterization.

Comparison of Analytical Techniques for Structural Confirmation

The following table summarizes the key quantitative data obtained from various analytical techniques for this compound and compares it with ferrous gluconate and ferrous citrate, providing a comprehensive overview for researchers.

Analytical Technique Parameter This compound Ferrous Gluconate Ferrous Citrate
Single-Crystal XRD Crystal SystemOrthorhombic[1]Monoclinic[2][3]Data Not Available
Space GroupP212121[1]I2[2][3][4]Data Not Available
Lattice Parametersa = 7.8578 Å, b = 11.0988 Å, c = 18.0529 Å[1]a = 19.953 Å, b = 5.514 Å, c = 18.471 Å, β = 111.38°[3][4]Data Not Available
Powder XRD Crystal SystemOrthorhombicMonoclinic (hydrated), Triclinic (dry)[2][5]Amorphous
FTIR Spectroscopy Key IR Bands (cm⁻¹)3200-3500 (O-H), 1589 (C=O), 1412, 1230, 1084, 1043, 742, 633[4]Not specified~3350 (O-H), 1630 (asymmetric COO⁻), 1385 (symmetric COO⁻)[6][7]
Thermal Analysis (TGA/DSC) Decomposition StepsDehydration followed by decomposition of the anhydrous tartrate.[3]Not specifiedDehydration (~30-150°C), followed by decomposition.[8][9]
Iron Content (from TGA)Not specifiedNot specified~21.1% (for FeC₆H₆O₇·H₂O)[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a single crystal of this compound.

Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed single crystal (typically 0.1-0.4 mm in size) with no visible cracks or defects.

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

    • Center the crystal in the X-ray beam of the diffractometer.[10]

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K or 173 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the initial data, devise a strategy for collecting a complete dataset by rotating the crystal through a series of angles (omega and phi scans).

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction patterns on a detector.[11]

  • Structure Solution and Refinement:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for absorption, polarization, and other experimental factors.

    • Determine the space group and solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions, and thermal parameters against the experimental data to obtain the final structural model.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases present in a polycrystalline sample of this compound and to determine its unit cell parameters.

Methodology:

  • Sample Preparation:

    • Grind the this compound sample into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[12]

    • Mount the powder on a sample holder, ensuring a flat and level surface.[12]

  • Data Collection:

    • Place the sample holder in the powder diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 5-80° 2θ).

    • Scan the sample with the X-ray beam, and record the intensity of the diffracted X-rays at different angles.

  • Data Analysis:

    • Identify the peak positions (2θ values) in the resulting diffractogram.

    • Compare the experimental diffraction pattern with standard databases (e.g., ICDD) to identify the crystalline phase.

    • Perform indexing of the diffraction pattern to determine the unit cell parameters.

    • If a known crystal structure is available, Rietveld refinement can be used to refine the structural model against the powder data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and to obtain information about the coordination environment of the iron atom.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground this compound sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder sample directly on the ATR crystal.

  • Data Collection:

    • Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the FTIR spectrum of the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify the absorption bands in the spectrum and assign them to specific vibrational modes of the functional groups (e.g., O-H, C=O, C-O, Fe-O).

Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability of this compound and to determine the temperature ranges of decomposition and phase transitions.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA/DSC crucible (e.g., alumina (B75360) or platinum).

  • Data Collection:

    • Place the crucible in the TGA/DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Simultaneously record the weight loss (TGA) and the heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperature ranges of weight loss, which correspond to processes like dehydration or decomposition.

    • Analyze the DSC curve to identify endothermic or exothermic peaks, which correspond to phase transitions (e.g., melting, crystallization) or chemical reactions.

    • Correlate the TGA and DSC data to understand the thermal behavior of the compound.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Single_Crystal_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis crystal_selection Select Suitable Single Crystal crystal_mounting Mount Crystal on Goniometer Head crystal_selection->crystal_mounting crystal_centering Center Crystal in X-ray Beam crystal_mounting->crystal_centering unit_cell Determine Unit Cell crystal_centering->unit_cell data_collection Collect Full Diffraction Dataset unit_cell->data_collection data_integration Integrate Raw Data data_collection->data_integration structure_solution Solve Crystal Structure data_integration->structure_solution structure_refinement Refine Structural Model structure_solution->structure_refinement

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis grinding Grind Sample to Fine Powder mounting Mount Powder on Sample Holder grinding->mounting instrument_setup Set Instrument Parameters mounting->instrument_setup scan Scan Sample over 2θ Range instrument_setup->scan peak_identification Identify Peak Positions scan->peak_identification phase_identification Compare with Databases peak_identification->phase_identification unit_cell_determination Index Pattern & Determine Unit Cell phase_identification->unit_cell_determination

Caption: Workflow for Powder X-ray Diffraction Analysis.

Spectro_Thermal_Workflow cluster_ftir FTIR Spectroscopy cluster_tga Thermal Analysis (TGA/DSC) ftir_prep Prepare KBr Pellet or use ATR ftir_bg Record Background Spectrum ftir_prep->ftir_bg ftir_sample Record Sample Spectrum ftir_bg->ftir_sample ftir_analysis Assign Vibrational Bands ftir_sample->ftir_analysis tga_prep Weigh Sample into Crucible tga_run Heat at Constant Rate tga_prep->tga_run tga_record Record Weight Loss & Heat Flow tga_run->tga_record tga_analysis Analyze TGA/DSC Curves tga_record->tga_analysis

Caption: Workflows for FTIR Spectroscopy and Thermal Analysis.

References

A Comparative Analysis of Ferrous Tartrate and Ferrous Gluconate for Iron Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two ferrous iron salts: ferrous tartrate and ferrous gluconate. While both compounds provide iron in its more soluble ferrous (Fe²⁺) state, the available scientific data, clinical efficacy, and established safety profiles differ significantly. Ferrous gluconate is a widely used and well-researched iron supplement, whereas this compound is a compound with historical usage for which modern scientific data is largely unavailable.

Physicochemical Properties

The fundamental characteristics of an iron salt, such as its elemental iron content and solubility, are critical determinants of its potential efficacy and formulation. Ferrous gluconate is well-characterized, while data for this compound is sparse.

PropertyFerrous GluconateThis compound
Molecular Formula C₁₂H₂₂FeO₁₄C₄H₄FeO₆
Molecular Weight 446.14 g/mol 203.92 g/mol [1]
Elemental Iron Content ~11.6% - 12%[2][3][4]~27.4% (Theoretical)*
Appearance Yellowish-grey to pale greenish-yellow powder or granules[5][6]Greenish-white solid[7] / Reddish powder[6]
Aqueous Solubility Soluble (1g in 10 mL of warm water)[5][8]Data not available in scientific literature
ATC Code B03AA03B03AA08[1]

Pharmacokinetics and Bioavailability

The bioavailability of an oral iron supplement—the fraction of iron that is absorbed and utilized by the body—is a key indicator of its effectiveness. Ferrous iron is generally more bioavailable than ferric iron because of its higher solubility at the neutral pH of the small intestine.[4]

Ferrous Gluconate: Ferrous gluconate has a well-documented bioavailability profile. Studies suggest its absorption rate is approximately 15-20%.[5] Its organic chelate structure helps maintain iron solubility in the gastrointestinal tract, potentially reducing gastrointestinal irritation compared to inorganic salts like ferrous sulfate (B86663).[5] The bioavailability of ferrous gluconate has been shown to be comparable to, and in some studies higher than, other iron salts, though it contains less elemental iron by weight than ferrous sulfate or ferrous fumarate.[9][10]

This compound: There is a significant lack of published scientific studies evaluating the bioavailability of this compound, either through in-vitro models or in-vivo animal or human studies. Its historical use as "Iron wine" suggests it was considered orally active, but no quantitative absorption data is available in modern literature.[6]

General Pathway for Non-Heme Iron Absorption

The diagram below illustrates the established pathway for the absorption of ferrous (Fe²⁺) iron in the duodenum, which is the primary site for iron absorption. This pathway is relevant for any orally administered ferrous salt.

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Fe2_Lumen Ferrous Iron (Fe²⁺) (from Ferrous Salt) DMT1 DMT1 (Transporter) Fe2_Lumen->DMT1 Uptake Fe2_Intra Intracellular Fe²⁺ Pool DMT1->Fe2_Intra Ferritin Ferritin (Iron Storage) Fe2_Intra->Ferritin Storage FPN Ferroportin (Exporter) Fe2_Intra->FPN Export Heph Hephaestin (oxidizes Fe²⁺ to Fe³⁺) FPN->Heph Fe3_Blood Ferric Iron (Fe³⁺) Heph->Fe3_Blood Oxidation Transferrin Transferrin (Transports Fe³⁺ to Bone Marrow) Fe3_Blood->Transferrin Binding

Diagram 1: Cellular pathway of dietary non-heme iron absorption.

Clinical Efficacy and Safety

Ferrous Gluconate: Numerous clinical trials have established the efficacy of ferrous gluconate in treating iron-deficiency anemia. It effectively raises hemoglobin and serum ferritin levels.[11] Due to its lower elemental iron content compared to ferrous sulfate, it may require higher doses of the salt to deliver an equivalent amount of iron.[10] However, it is often considered to have a better tolerability profile.

This compound: No randomized controlled trials or significant clinical studies on the efficacy of this compound for treating iron-deficiency anemia are available in contemporary medical literature. Its use appears to be largely historical.[6]

Comparative Tolerability and Side Effects

Gastrointestinal side effects are a common reason for non-adherence to oral iron therapy. The tolerability of different iron salts is a critical factor in clinical practice.

Common Side EffectFerrous GluconateThis compound
Nausea Reported, often less than ferrous sulfate[2][11]No clinical data available
Constipation Reported, often less than ferrous sulfate[2][11]No clinical data available
Diarrhea Reported[11]No clinical data available
Epigastric Pain Reported[12]No clinical data available
Black Stools Common and expected[11]No clinical data available

Experimental Protocols

To ensure objectivity and reproducibility, the evaluation of iron supplements relies on standardized experimental protocols. The following sections detail common methodologies used in the field.

Protocol 1: In-Vitro Iron Bioavailability using Caco-2 Cell Model

This method uses the Caco-2 human colon adenocarcinoma cell line, which differentiates to form a monolayer of polarized enterocytes, as a model for the intestinal barrier.[13] It assesses iron uptake by measuring ferritin formation within the cells.[9][14]

Objective: To determine the relative bioavailability of an iron compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a bicameral chamber system and grown for 15-21 days to allow for spontaneous differentiation into a polarized monolayer.

  • In-Vitro Digestion: The iron compound (e.g., ferrous gluconate) is subjected to a simulated gastric and intestinal digestion process involving enzymes like pepsin and pancreatin (B1164899) at appropriate pH levels.

  • Cellular Exposure: The resulting digestate containing the solubilized iron is applied to the apical side of the Caco-2 cell monolayer.

  • Incubation: Cells are incubated for a defined period (e.g., 2-24 hours) to allow for iron uptake.

  • Quantification: After incubation, cells are lysed, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Ferritin formation is proportional to iron uptake. The results are compared against a control (e.g., ferrous sulfate) to determine relative bioavailability.[9]

Protocol 2: In-Vivo Efficacy via Randomized Controlled Trial (RCT)

This protocol outlines a typical design for a clinical trial to assess the efficacy and tolerability of an oral iron supplement in patients with iron-deficiency anemia.

Objective: To compare the efficacy and safety of Iron Compound A (e.g., Ferrous Gluconate) versus Iron Compound B (e.g., Ferrous Sulfate or placebo).

Methodology:

  • Patient Recruitment: A cohort of patients with diagnosed iron-deficiency anemia (defined by specific hemoglobin and ferritin thresholds) is recruited.

  • Randomization: Patients are randomly assigned to one of the treatment groups (e.g., Group A receives Ferrous Gluconate, Group B receives Ferrous Sulfate). The study is often double-blinded.

  • Treatment: Patients receive a standardized daily dose of elemental iron for a predefined period (e.g., 12 weeks).

  • Monitoring: Blood samples are collected at baseline and at set intervals (e.g., 4, 8, and 12 weeks). Primary endpoints include the change in hemoglobin and serum ferritin levels.

  • Safety Assessment: Adverse events, particularly gastrointestinal side effects, are recorded throughout the study using standardized questionnaires.

  • Statistical Analysis: The changes in hematological parameters and the incidence of side effects between the groups are compared using appropriate statistical tests to determine if one treatment is superior, non-inferior, or better tolerated.

Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comprehensive comparison of two iron compounds, integrating both in-vitro and in-vivo experimental phases.

ExperimentalWorkflow cluster_phase1 Phase 1: Physicochemical Characterization cluster_phase2 Phase 2: In-Vitro Assessment cluster_phase3 Phase 3: In-Vivo Preclinical & Clinical Trials cluster_phase4 Phase 4: Comparative Analysis & Conclusion P1 Define Compounds (e.g., Ferrous Gluconate vs. This compound) P2 Determine Elemental Iron Content P1->P2 P3 Measure Aqueous Solubility & Stability (at various pH levels) P2->P3 P4 Caco-2 Cell Bioavailability Assay (Ferritin Formation) P3->P4 P5 Animal Model Study (Rats) (Hemoglobin Repletion Efficacy) P4->P5 P6 Human Randomized Controlled Trial (RCT) P5->P6 P7 Primary Endpoint: Hb & Ferritin Increase P6->P7 P8 Secondary Endpoint: Adverse Event Profile P6->P8 P9 Synthesize Data & Perform Statistical Analysis P7->P9 P8->P9 P10 Publish Comparison Guide P9->P10

Diagram 2: General experimental workflow for comparing iron supplements.

Conclusion

This comparative guide highlights a significant disparity in the scientific evidence available for ferrous gluconate and this compound. Ferrous gluconate is a well-characterized, clinically validated iron supplement with extensive data supporting its use in the treatment of iron-deficiency anemia. Its physicochemical properties, bioavailability, efficacy, and safety profile are well-documented.

In contrast, This compound remains largely uncharacterized by modern scientific standards. While it has a history of use, there is a profound lack of publicly available data regarding its elemental iron content, solubility, bioavailability, clinical efficacy, and side effect profile. For researchers and drug development professionals, ferrous gluconate represents a known entity for use as a supplement or a comparator in clinical trials. This compound, however, would require extensive foundational research, following the experimental workflows outlined above, to establish it as a viable and safe option for iron supplementation today.

References

A Comparative Guide to the Dissolution Profiles of Oral Ferrous Salt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro dissolution profiles of different oral ferrous salt formulations. While the primary focus of this document is on the widely used ferrous sulfate (B86663) and ferrous fumarate (B1241708) salts due to the availability of public data, the methodologies and frameworks presented are equally applicable to the evaluation of other formulations, such as ferrous tartrate.

Objective: To furnish a clear, data-driven comparison of the dissolution performance of various ferrous salt formulations, supported by detailed experimental protocols. This guide is intended to aid researchers and formulation scientists in the development and evaluation of oral iron supplements.

Comparative Dissolution Data

The dissolution behavior of a solid oral dosage form is a critical indicator of its potential in vivo performance and bioavailability. The following table summarizes the percentage of iron dissolved over time from different formulations under standardized laboratory conditions.

Disclaimer: Extensive literature searches did not yield publicly available quantitative dissolution data for this compound formulations. The data presented below is for ferrous sulfate and ferrous fumarate formulations as reported in published studies. This table serves as a template for how this compound data could be presented and compared.

Time (minutes)Ferrous Sulfate Formulation A (% Dissolved)Ferrous Fumarate Formulation B (% Dissolved)This compound Formulation (Hypothetical Data)
59.0-Data Not Available
1073.0-Data Not Available
1597.3-Data Not Available
30--Data Not Available
45--Data Not Available
60--Data Not Available

Table based on data from a study comparing commercial products.[1]

Experimental Protocols

The following are detailed methodologies for the in vitro dissolution testing of iron salt formulations, based on established pharmacopeial methods and published research.[1][2]

Dissolution Apparatus and Parameters

A standard experimental setup for evaluating the dissolution of ferrous salt tablets is outlined below.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus)[1]

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid.[1] For enteric-coated or delayed-release formulations, a subsequent test in a phosphate (B84403) buffer at pH 6.8 may be required to simulate intestinal conditions.[1]

  • Temperature: 37 ± 0.5°C[1]

  • Rotation Speed: 50 rpm or 75 rpm, depending on the specific product monograph.[1]

  • Sampling Times: Aliquots are typically withdrawn at 5, 10, 15, 30, 45, and 60 minutes.[1]

  • Sample Analysis: The amount of dissolved iron in the withdrawn samples is determined using a suitable analytical method, such as titration or UV-Vis spectrophotometry.[2]

Multi-pH Dissolution Protocol

To better mimic the physiological journey of an oral dosage form, a multi-stage dissolution test can be employed.

  • Stage 1 (Gastric Simulation): The formulation is tested in a medium with a pH of 1.2 to 1.5 for a specified period (e.g., 1 hour).[2][3]

  • Stage 2 (Intestinal Simulation): The dissolution medium is then changed to a buffer with a pH of 4.5, and the test is continued for another period.[2]

  • Stage 3 (Lower Intestinal Simulation): Finally, the medium is adjusted to a pH of 6.8 or 6.9 to represent the conditions in the lower small intestine.[2][3]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the dissolution testing process.

DissolutionWorkflow cluster_prep Preparation cluster_testing Dissolution Testing cluster_analysis Analysis Formulation Select Ferrous Salt Formulation Apparatus USP Apparatus 2 (Paddle) Formulation->Apparatus Media Prepare Dissolution Medium (e.g., 0.1N HCl) Media->Apparatus Conditions Set Conditions (Temp, RPM) Apparatus->Conditions RunTest Run Dissolution Test Conditions->RunTest Sampling Withdraw Samples at Time Points RunTest->Sampling Quantification Quantify Dissolved Iron Sampling->Quantification Comparison Compare Dissolution Profiles Quantification->Comparison

Caption: Experimental workflow for single-medium dissolution testing.

MultiPhWorkflow start Start ph1_2 Stage 1: pH 1.2 (Simulated Gastric Fluid) start->ph1_2 sample1 Sample ph1_2->sample1 ph4_5 Stage 2: Change to pH 4.5 (Simulated Upper Intestine) sample1->ph4_5 sample2 Sample ph4_5->sample2 ph6_8 Stage 3: Change to pH 6.8 (Simulated Lower Intestine) sample2->ph6_8 sample3 Sample ph6_8->sample3 end End sample3->end

Caption: Logical flow for a multi-pH dissolution experiment.

Concluding Remarks

The in vitro dissolution profile is a fundamental characteristic of oral solid dosage forms that influences their bioavailability. The studies on ferrous sulfate and ferrous fumarate formulations demonstrate that dissolution rates can vary significantly between different salt forms and formulations.[1][2] Generally, ferrous sulfate exhibits more rapid dissolution in acidic media compared to ferrous fumarate.[2]

While this guide provides a framework for comparison, the absence of data for this compound highlights a gap in the publicly available literature. Researchers developing or evaluating this compound formulations are encouraged to conduct dissolution studies following the protocols outlined herein to establish a comparative dataset. Such data would be invaluable to the scientific community and would contribute to a more comprehensive understanding of the in vitro performance of various oral iron supplements.

References

Safety Operating Guide

Proper Disposal of Ferrous Tartrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of ferrous tartrate, aligning with standard laboratory safety and environmental regulations.

This compound is not generally classified as a hazardous substance; however, its disposal must adhere to federal, state, and local regulations.[1][2] Improper disposal can lead to environmental contamination and potential regulatory non-compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles or glasses with side shields and gloves.[3] If handling a powder, avoid dust formation and ensure adequate ventilation.[1][3][4] In case of a spill, sweep up the material and place it into a suitable, closed container for disposal.[1][2][3] Do not let the product enter drains.[3]

Step-by-Step Disposal Procedures

The primary method for disposing of this compound is through a licensed disposal company.[2][3] This ensures that the waste is managed in an environmentally responsible manner.

  • Containerization:

    • Place the waste this compound in its original container if possible, or a clearly labeled, suitable, and closed container to prevent leakage or spillage.[1][2][3][4]

    • Ensure the container is clean and compatible with the chemical.

    • Do not mix this compound waste with other chemical waste.

  • Labeling:

    • Clearly label the container as "Waste this compound."

    • Include any other relevant information as required by your institution's waste management program.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep it away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2][3]

    • Follow their specific procedures for waste pickup and documentation.

Alternative Disposal Considerations

In some instances, after careful evaluation and adherence to local regulations, other disposal methods may be permissible. However, these should only be considered after consulting with your EHS department. One source suggests that some simple inorganic salts or readily digestible organic materials may be acceptable for sanitary sewer disposal in limited quantities, but this requires guidance from environmental affairs professionals.[5]

Summary of Disposal Options

Disposal MethodKey ConsiderationsRegulatory Compliance
Licensed Disposal Company The most recommended and safest method. Ensures proper handling and disposal in accordance with all regulations.High
Sanitary Sewer Requires prior approval from EHS and local water treatment authority. Only for very small quantities of dilute, non-hazardous solutions.Subject to local regulations and institutional policies.
Landfill Not generally recommended without prior treatment and approval from regulatory agencies.Low without proper assessment and permits.

Experimental Protocols

The disposal of this compound does not typically involve experimental protocols. The procedures are administrative and logistical, focusing on safe handling, proper containerization, and regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FerrousTartrateDisposal start Start: this compound Waste Generated is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated consult_ehs Consult Environmental Health & Safety (EHS) is_contaminated->consult_ehs Yes package_non_hazardous Place in a suitable, closed, and labeled container is_contaminated->package_non_hazardous No package_separately Package and label as hazardous waste according to EHS guidelines consult_ehs->package_separately licensed_disposal Arrange for pickup by a licensed waste disposal company package_separately->licensed_disposal package_non_hazardous->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Ferrous tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ferrous Tartrate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, ensuring safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment, is essential to minimize exposure and ensure a safe working environment.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2]Protects eyes from potential splashes or airborne particles of this compound.
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene).[3] Lab coat or other protective clothing.Prevents direct skin contact with the chemical. Gloves should be inspected before use and removed using the proper technique to avoid contamination.[1]
Respiratory Protection Generally not required.[1] If dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended.[1] A full-face respirator may be used if exposure limits are exceeded or irritation occurs.[2]Minimizes the inhalation of airborne particles, especially when handling the powder form. Necessary in poorly ventilated areas or during activities that may generate dust.

Operational Plans

Adherence to structured operational plans for handling, storage, and in the event of a spill is critical for laboratory safety.

Standard Handling and Storage Protocol

Objective: To ensure the safe handling and storage of this compound to maintain its integrity and prevent accidental exposure.

Materials:

  • This compound

  • Spatula

  • Weighing boat or paper

  • Appropriate solvent (if creating a solution)

  • Glassware

  • Fume hood or ventilated enclosure

Procedure:

  • Preparation: Ensure the work area, typically a fume hood or a well-ventilated space, is clean and uncluttered.[1][2]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid the formation of dust when handling the solid form.[1]

    • Use a spatula to transfer the desired amount of this compound to a weighing boat or directly into a container.

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed when not in use.[1]

    • Store away from incompatible materials.

Spill Response Plan

Objective: To safely contain and clean up a this compound spill, minimizing exposure to personnel and the environment.

Materials:

  • Spill kit containing:

    • Absorbent material (e.g., vermiculite, sand, or commercial sorbent)

    • Broom and dustpan or scoop

    • Waste disposal bags or containers

    • Appropriate PPE

Procedure:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and if there are any immediate hazards.

  • Don PPE: Wear appropriate PPE, including respiratory protection if a significant amount of dust is present.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container.[1] Avoid actions that could generate dust.

    • For liquid spills, cover with an inert absorbent material. Once absorbed, scoop the material into a waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Label the waste container and dispose of it according to the disposal plan.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Objective: To dispose of waste this compound and contaminated materials in a safe and compliant manner.

Procedure:

  • Waste Collection:

    • Collect surplus or non-recyclable this compound in a suitable, labeled, and closed container.[1]

    • Contaminated materials such as gloves, weighing paper, and absorbent materials should also be collected in a designated, sealed waste container.

  • Disposal:

    • Dispose of the waste through a licensed disposal company.[1]

    • Contaminated packaging should be disposed of as unused product.[1]

    • Do not allow the product to enter drains.[1]

Visual Workflows

The following diagrams illustrate the procedural workflows for handling this compound.

G cluster_handling Routine Handling Workflow prep 1. Prepare Workspace (Clean, Ventilated Area) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->don_ppe handle 3. Handle this compound (Avoid Dust Generation) don_ppe->handle store 4. Store Properly (Cool, Dry, Tightly Closed) handle->store doff_ppe 5. Doff and Dispose of PPE store->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the routine handling and storage of this compound.

G cluster_spill Spill Response Workflow spill_detected 1. Spill Detected evacuate 2. Evacuate and Secure Area spill_detected->evacuate don_ppe 3. Don Spill Response PPE evacuate->don_ppe contain 4. Contain and Clean Up Spill (Sweep or Absorb) don_ppe->contain decontaminate 5. Decontaminate Spill Area contain->decontaminate dispose 6. Dispose of Waste decontaminate->dispose report 7. Report Incident dispose->report

Caption: Step-by-step procedure for responding to a this compound spill.

G cluster_disposal Waste Disposal Workflow collect 1. Collect Waste (Surplus Chemical & Contaminated Items) label_waste 2. Label Waste Container (Contents, Date) collect->label_waste store_waste 3. Store Waste Securely label_waste->store_waste contact_disposal 4. Contact Licensed Disposal Company store_waste->contact_disposal transfer_waste 5. Transfer Waste for Disposal contact_disposal->transfer_waste

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous tartrate
Reactant of Route 2
Ferrous tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.